Potassium trifluoro(5-methylfuran-2-yl)borate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(5-methylfuran-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBBBSHZJHRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(O1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649119 | |
| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111213-54-7 | |
| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium trifluoro(5-methylfuran-2-yl)boranuide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Trifluoro(5-methylfuran-2-yl)borate
Foreword: The Strategic Value of Potassium Organotrifluoroborates in Modern Drug Discovery
In the landscape of contemporary drug development and medicinal chemistry, the quest for stable, versatile, and highly functionalizable building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity make them ideal for use in complex synthetic pathways.[1][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of potassium trifluoro(5-methylfuran-2-yl)borate, a valuable building block for introducing the 5-methylfuran-2-yl moiety, a common motif in biologically active compounds.[5] We will delve into the causality behind the experimental choices, ensuring a reproducible and scalable protocol grounded in robust scientific principles.
The Synthetic Strategy: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary, reliable routes, each with its own strategic advantages depending on the available starting materials and desired scale. Both pathways culminate in the formation of the stable trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂).[3][6]
Pathway A: From the Boronic Acid – The Direct Approach
This is the most straightforward method when the corresponding boronic acid, (5-methylfuran-2-yl)boronic acid, is available. The conversion of a boronic acid to its potassium trifluoroborate salt is typically a high-yielding and clean reaction.[3][7]
Why this works: The reaction with KHF₂ in a protic solvent mixture like methanol and water facilitates the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the thermodynamically stable tetracoordinate borate anion.[3][7]
Pathway B: The In Situ Approach from 2-Bromo-5-methylfuran
Why this works: This one-pot procedure leverages the high reactivity of organometallic species to form the carbon-boron bond. The subsequent addition of KHF₂ efficiently converts the crude boronic acid/ester intermediate directly to the stable trifluoroborate salt, avoiding potentially difficult purification of the boronic acid.[3][9][10]
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Bromo-5-methylfuran | ≥96% | Commercially Available | [11] |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Handle under inert atmosphere. |
| Trimethyl borate | ≥99% | Commercially Available | Distill before use for best results. |
| Potassium hydrogen fluoride (KHF₂) | ≥99% | Commercially Available | Corrosive and hygroscopic. Handle with care.[1] |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over molecular sieves. |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Acetonitrile (MeCN) | ACS Grade | Commercially Available | |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
Protocol for Pathway B: In Situ Synthesis
Step 1: Formation of the Organolithium Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylfuran (1.61 g, 10.0 mmol).[12][13]
-
Dissolve the starting material in 40 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
Causality Check: The low temperature is critical to prevent side reactions and ensure the selective formation of the desired organolithium species. Anhydrous conditions are essential as organolithium reagents are highly reactive with water.
Step 2: Borylation
-
To the cold (-78 °C) solution of the organolithium reagent, add trimethyl borate (1.56 g, 15.0 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
Causality Check: The trialkyl borate acts as an electrophile, trapping the nucleophilic organolithium to form a boronate ester intermediate.[9][10]
Step 3: Formation and Isolation of the Potassium Trifluoroborate Salt
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂) (4.68 g, 60.0 mmol) in 20 mL of water.
-
Add the aqueous KHF₂ solution to the reaction mixture in one portion.[14][15]
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then triturated with hot acetone. The inorganic salts will remain largely insoluble.
-
Filter the hot acetone solution and concentrate the filtrate to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot acetonitrile to afford this compound as a white, crystalline solid.[7]
Causality Check: A significant excess of KHF₂ is used to drive the reaction to completion. The use of hot acetone for trituration and acetonitrile for recrystallization is a common and effective method for purifying potassium organotrifluoroborates.[1][7]
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. Spectra should be recorded in a deuterated polar solvent such as DMSO-d₆.[14]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~6.5-6.7 | d | ~3.0-3.5 | H-3 (furan ring) |
| ~6.1-6.3 | d | ~3.0-3.5 | H-4 (furan ring) | |
| ~2.2-2.4 | s | - | -CH₃ | |
| ¹³C NMR | ~150-155 | s | - | C-5 (furan ring) |
| ~115-120 (broad) | q | (¹JC-B) | C-2 (furan ring, attached to Boron) | |
| ~110-115 | s | - | C-3 (furan ring) | |
| ~108-112 | s | - | C-4 (furan ring) | |
| ~13-15 | s | - | -CH₃ | |
| ¹⁹F NMR | ~-135 to -145 | q | (¹JF-B) ~60-70 | -BF₃ |
| ¹¹B NMR | ~2.0-4.0 | q | (¹JB-F) ~60-70 | -BF₃ |
Rationale for Expected Data:
-
¹H and ¹³C NMR: The chemical shifts for the furan ring protons and carbons are based on known data for substituted furans.[16][17][18] The carbon attached to the boron (C-2) is expected to be broad due to quadrupolar relaxation of the boron nucleus.[14][15]
-
¹⁹F and ¹¹B NMR: The chemical shifts and the characteristic quartet splitting pattern arising from the coupling between ¹¹B and ¹⁹F are diagnostic for the trifluoroborate group.[14][19]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120-3150 | Medium | =C-H stretch (furan ring) |
| ~2920-2980 | Medium | C-H stretch (methyl group) |
| ~1500-1600 | Strong | C=C stretching (furan ring) |
| ~1000-1100 | Very Strong | B-F stretching |
| ~750-800 | Strong | C-H out-of-plane bending (furan ring) |
Rationale for Expected Data: The strong absorption in the 1000-1100 cm⁻¹ region is a hallmark of the B-F bonds in the trifluoroborate anion.[19][20] The other peaks are characteristic of a substituted furan ring.[18][20]
Mass Spectrometry (MS)
While analysis of the intact salt can be challenging, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) in negative mode should allow for the detection of the trifluoro(5-methylfuran-2-yl)borate anion.
-
Expected m/z (Negative Ion Mode): [C₅H₅BF₃O]⁻
-
Calculated Exact Mass: 165.0366
-
Observed Exact Mass: Should be within 5 ppm of the calculated value.
Applications in Drug Development and Organic Synthesis
This compound is an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][4][6][21] Its stability allows it to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.[1][2] This enables the late-stage introduction of the 5-methylfuran-2-yl group, a valuable strategy in the synthesis of complex molecules and pharmaceutical intermediates.[4][22]
Conclusion
This guide has provided a detailed and scientifically-grounded protocol for the synthesis and characterization of this compound. By understanding the causality behind each experimental step, researchers can confidently and reproducibly prepare this valuable building block. The inherent stability and versatile reactivity of this compound underscore the growing importance of potassium organotrifluoroborates in accelerating innovation in drug discovery and materials science.
References
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10 (9), 1795–1798. [Link]
-
Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2012 , 89, 293. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 813–824. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A.; Ito, T. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]
-
Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2006 , 71 (23), 8863–8866. [Link]
-
Molander, G. A.; Biolatto, B. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
-
Molander, G. A.; Brown, A. R. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2006 , 71 (26), 9681–9686. [Link]
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Unspecified Author. 2-Bromo-5-methylfuran. Imperial College London Chemistry Department. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
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Chem-Station. Organotrifluoroborate Salts. [Link]
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SINOPEG. 2-Bromo-5-methylfuran: High-Purity Halogenated Furan Compound for Advanced Synthesis. [Link]
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Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47 (10), 873–878. [Link]
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Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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Al-Omair, M. A. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2018 , 52 (1), 93-100. [Link]
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Chemical Synthesis Database. 5-bromo-5-methylfuran-2-one. [Link]
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MySkinRecipes. This compound. [Link]
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Falcou, M.; et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021 , 2021 (2), M1231. [Link]
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Billes, F.; et al. A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]
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Pawelke, G. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. [Link]
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The Royal Society of Chemistry. H NMR Binding Studies of33 with Various Anions. [Link]
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Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-2-yl)borate. [Link]
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Singh, A. K.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022 , 27 (19), 6339. [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]
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An In-Depth Technical Guide to Potassium Trifluoro(5-methylfuran-2-yl)borate: Properties, Synthesis, and Applications in Modern Organic Chemistry
This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium trifluoro(5-methylfuran-2-yl)borate, a versatile and increasingly important reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, handling, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The information presented herein is a synthesis of established literature and practical insights, intended to empower chemists to effectively utilize this stable and efficient building block in the creation of complex molecular architectures.
Introduction: The Rise of Organotrifluoroborates in Synthesis
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for this purpose.[1] Traditionally, boronic acids and their esters have been the workhorses as the organoboron component in these reactions. However, their inherent instability towards air and moisture, and their propensity for protodeboronation, often present significant challenges in handling, storage, and reaction stoichiometry.[2]
Potassium organotrifluoroborates have surfaced as a superior class of reagents that circumvent many of these limitations.[1][2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying their storage and handling.[2][3] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to premature decomposition and protodeboronation compared to their three-coordinate counterparts.[2] This enhanced stability allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction, and enables them to be carried through multi-step syntheses where boronic acids might require protection and deprotection strategies.[2] this compound is a prime example of this advantageous class of reagents, providing a stable and efficient source of the 5-methylfuran-2-yl moiety, a common structural motif in biologically active compounds.[4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section outlines the key characteristics of this compound.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1111213-54-7 | [5][6] |
| Molecular Formula | C₅H₅BF₃KO | [5] |
| Molecular Weight | 188.00 g/mol | [5] |
| Appearance | White solid | - |
| Melting Point | >200 °C | - |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO; slightly soluble in water.[7] | [7] |
Spectroscopic Data
-
¹H NMR: Resonances corresponding to the protons on the 5-methylfuran-2-yl ring.
-
¹³C NMR: Signals for the carbons of the furan ring and the methyl group. The carbon atom bonded to boron often appears as a broad signal.[8]
-
¹⁹F NMR: A characteristic signal for the three fluorine atoms attached to the boron. Good resolution is typically obtained for the ¹⁹F spectra of potassium organotrifluoroborates.[7]
-
¹¹B NMR: A signal indicating the tetracoordinate boron atom, which may show coupling to the fluorine atoms.[7][8]
Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
Stability and Handling
This compound is an air- and moisture-stable crystalline solid that can be stored for extended periods without special precautions.[2][3] This represents a significant practical advantage over many boronic acids and esters.[2] Recommended storage conditions are typically at 2-8°C.[4]
Safety Information
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The preparation of potassium organotrifluoroborates is generally a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9][10] This method avoids the need to isolate and purify often unstable boronic acid intermediates.
Below is a general, representative protocol for the synthesis of a potassium aryltrifluoroborate from its corresponding boronic acid.
General Synthesis Protocol
Caption: General workflow for the synthesis of potassium organotrifluoroborates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-methylfuran-2-boronic acid in methanol.
-
Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂), typically in a stoichiometric excess (e.g., 3 equivalents). The reaction is often exothermic and may result in the formation of a thick slurry.
-
Reaction: Allow the mixture to stir at room temperature for a designated period (e.g., 20-30 minutes) to ensure complete conversion.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and water.
-
Azeotropic Drying: To remove residual water, add a solvent such as acetonitrile and reconcentrate the mixture. This step may be repeated.
-
Isolation and Drying: The resulting solid is collected and dried under high vacuum to yield the final this compound product.
This robust procedure provides a reliable route to high-purity potassium organotrifluoroborates.[10]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][11] This reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[11]
The Catalytic Cycle and the Role of the Trifluoroborate
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The potassium trifluoroborate salt requires activation by a base to facilitate the transmetalation step.
Advantages in Cross-Coupling Chemistry
The use of this compound offers several distinct advantages in Suzuki-Miyaura couplings:
-
Enhanced Stability: As previously mentioned, its stability to air and moisture simplifies reaction setup and improves reproducibility.[2]
-
Stoichiometric Control: The crystalline nature and stability of the reagent allow for precise measurement and the use of near-stoichiometric amounts, which is often not feasible with boronic acids that can exist as mixtures with their anhydrides (boroxines).[2]
-
Improved Reactivity: In some cases, organotrifluoroborates have been shown to provide higher yields than the corresponding boronic acids, particularly with challenging substrates.[9]
-
Broad Substrate Scope: Potassium heteroaryltrifluoroborates, including the 5-methylfuran-2-yl derivative, have been shown to couple efficiently with a wide range of aryl and heteroaryl halides and triflates.[11]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the cross-coupling of an aryl chloride with a potassium alkyltrifluoroborate, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent system (e.g., 10:1 Toluene/H₂O)
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add the catalyst system to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[12]
Applications in Drug Discovery and Development
The 5-methylfuran-2-yl moiety is a key structural element in numerous biologically active molecules and pharmaceutical intermediates. The ability of this compound to efficiently introduce this group makes it a valuable tool in medicinal chemistry. Its stability and predictable reactivity are highly desirable in the complex, multi-step syntheses often required in drug discovery programs. The use of this reagent allows for the late-stage functionalization of complex molecules, providing rapid access to libraries of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound stands out as a highly stable, efficient, and versatile reagent for modern organic synthesis. Its superior handling characteristics and robust performance in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids and esters. For researchers and scientists in both academic and industrial settings, particularly those engaged in drug discovery and materials science, this reagent offers a reliable and practical solution for the construction of complex molecular architectures containing the 5-methylfuran-2-yl substructure. As the demand for more efficient and sustainable synthetic methods grows, the utility of potassium organotrifluoroborates is poised to expand even further.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1315–1331. [Link]
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Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
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Molander, G. A., & Lee, C.-S. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. The Journal of Organic Chemistry, 78(13), 6648–6656. [Link]
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Al-Zoubi, R. M., & Marion, O. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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PubMed. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Preparation of Potassium 1-Naphthyltrifluoroborate and its subsequent oxidation to 1-Naphthol. Organic Syntheses, 88, 293. [Link]
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Reagentia. (n.d.). This compound (1 x 25 g). Retrieved from [Link]
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ResearchGate. (2009). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3781–3786. [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261. [Link]
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ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Okoro, C. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Stanford Chemicals. [Link]
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An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Boron Reagent to a Targeted Cancer Therapeutic
The journey from a simple chemical building block to a promising therapeutic agent is a cornerstone of modern drug discovery. This guide begins with the chemical reagent identified by CAS number 1111213-54-7 , known as Potassium trifluoro(5-methylfuran-2-yl)borate . While this organoboron salt is a valuable tool in synthetic chemistry, its primary significance in the context of drug development lies in its likely role as a key intermediate in the synthesis of the far more biologically complex and therapeutically relevant molecule, GSK2830371 . Organotrifluoroborates are stable, versatile reagents frequently used in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura reaction) to form carbon-carbon bonds, a fundamental process in the construction of novel pharmaceutical compounds.
The true focus of this guide is GSK2830371 , a highly potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][4][5] Its overexpression is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[6] This guide will provide a comprehensive overview of the technical properties of GSK2830371, its mechanism of action, detailed experimental protocols for its use, and a list of current suppliers.
Core Compound Properties: GSK2830371
A thorough understanding of a compound's physicochemical properties is essential for its application in research and development.
| Property | Value | Source |
| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | [7] |
| Synonyms | GSK-2830371, PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | [3][7] |
| CAS Number | 1404456-53-6 | [7] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [7] |
| Molecular Weight | 461.02 g/mol | [7] |
| Appearance | Light yellow powder | [7] |
| Solubility | DMSO: 100 mg/mL | [7] |
| Purity | ≥97% (HPLC) | [7] |
| Storage | 2-8°C. For long-term storage, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [7] |
Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway
GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[2][3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that locks the enzyme in an inactive state, preventing it from dephosphorylating its substrates. This unique mechanism of action contributes to its high selectivity for Wip1 over other phosphatases.[7]
The primary consequence of Wip1 inhibition by GSK2830371 is the reactivation of the p53 tumor suppressor pathway. Wip1 normally acts as a brake on this pathway by dephosphorylating key proteins, including:
-
p53 itself (at Ser15): Dephosphorylation by Wip1 leads to p53 destabilization and inactivation.[1][4]
-
ATM (ataxia-telangiectasia mutated) kinase (at Ser1981): A critical upstream activator of the DNA damage response.[4]
-
Chk2 (Checkpoint kinase 2) (at Thr68): Another key kinase in the DNA damage signaling cascade.[2]
By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of these proteins. This, in turn, enhances p53 stability and transcriptional activity, resulting in the upregulation of p53 target genes like CDKN1A (encoding p21), which promotes cell cycle arrest, and other genes that can lead to apoptosis or senescence.[7][8]
Experimental Protocols and Methodologies
GSK2830371 has been utilized in a variety of in vitro and in vivo experimental settings. Below are detailed, step-by-step protocols for common assays.
In Vitro Cell Proliferation Assay (CCK-8/MTS)
This protocol is designed to assess the effect of GSK2830371 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for Wip1-amplified, p53 wild-type)
-
Complete growth medium
-
GSK2830371 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of GSK2830371 in complete growth medium from the stock solution. A typical concentration range is 0.01 µM to 10 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GSK2830371. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the drug dilutions.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
Viability Measurement: Add 10 µL of CCK-8 or MTS reagent to each well. Incubate for 1-3 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the results as a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p53 Pathway Activation
This protocol allows for the detection of changes in protein expression and phosphorylation states following GSK2830371 treatment.
Materials:
-
6-well plates
-
GSK2830371
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Wip1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[10]
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.[2]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cell line (e.g., SK-Hep-1)
-
PBS and Matrigel (optional)
-
GSK2830371 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest tumor cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells in 50-100 µL.[11][12] Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[11]
-
Compound Administration: Prepare the GSK2830371 formulation. Administer GSK2830371 orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 75 mg/kg, twice daily [BID]).[11] The control group should receive the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.[11]
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., two weeks).[11] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of GSK2830371.
Suppliers of GSK2830371
GSK2830371 is available from several commercial suppliers for research purposes. It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Product Name | Catalog Number |
| Selleck Chemicals | GSK2830371 | S7971 |
| MedChemExpress | GSK 2830371 | HY-15832 |
| Tocris Bioscience | GSK 2830371 | 5140 |
| ProbeChem | GSK2830371 (GSK-2830371) | PC-38476 |
| Sigma-Aldrich | PPM1D Phosphatase Inhibitor II, GSK2830371 | 5.05140 |
Conclusion
GSK2830371 is a powerful research tool for investigating the role of Wip1 phosphatase in cancer biology and the DNA damage response. Its high potency and selectivity, coupled with its oral bioavailability, make it a valuable compound for both in vitro and in vivo studies. By reactivating the p53 tumor suppressor pathway, GSK2830371 holds promise as a potential therapeutic agent, particularly in cancers with Wip1 amplification and wild-type p53. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this promising Wip1 inhibitor in their studies.
References
-
Shaltiel, I. A., et al. (2006). Wip1 phosphatase modulates ATM-dependent signaling pathways. Molecular Cell, 23(5), 757-64. [Link]
-
Le Guezennec, X., & Bulavin, D. V. (2010). Wip1 phosphatase: between p53 and MAPK kinases pathways. Cancer and Metastasis Reviews, 29(1), 153-159. [Link]
-
Lowe, J., et al. (2012). Regulation of the Wip1 phosphatase and its effects on the stress response. Genes & Cancer, 3(5-6), 441-450. [Link]
-
Takekawa, M., et al. (2000). p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation. The EMBO Journal, 19(23), 6517-6526. [Link]
-
Macurek, L., et al. (2016). Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis. Cell Cycle, 15(7), 996-1006. [Link]
-
Lin, Y. H., et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Journal of Cancer, 12(19), 5764-5774. [Link]
-
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). Cancers, 13(15), 3855. [Link]
-
Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458-75. [Link]
-
Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-91. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA. Retrieved from [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Wang, Y., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 6, 39135. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
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- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Stability and handling of Potassium trifluoro(5-methylfuran-2-yl)borate
An In-Depth Technical Guide to the Stability and Handling of Potassium Trifluoro(5-methylfuran-2-yl)borate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key building block in modern organic synthesis, valued for its role as a stable and versatile precursor in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its stability, safe handling protocols, and practical application considerations. We will explore the chemical principles that govern its utility, contrasting its superior stability with traditional organoboron reagents and detailing the specific conditions required to unmask its reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize or plan to utilize this reagent in their synthetic endeavors.
Introduction: The Advent of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, the efficacy of this reaction is often dependent on the stability of the organoboron nucleophile. Traditional boronic acids, while widely used, can be susceptible to decomposition pathways such as protodeboronation, particularly in the case of heteroaromatic derivatives like furan-2-ylboronic acid.[1] This instability necessitates the use of excess reagent and can complicate reaction outcomes.
Potassium organotrifluoroborates have emerged as a superior class of reagents that address these challenges.[2][3][4] These tetracoordinate boron "ate" complexes, including this compound, exhibit exceptional bench-top stability towards both air and moisture.[5][6][7][8] They serve as a "protected" form of the corresponding boronic acid, remaining inert until their reactivity is strategically unveiled under specific reaction conditions.[2][7] This property not only simplifies storage and handling but also enhances the precision and efficiency of synthetic protocols.
Physicochemical Properties
A foundational understanding of the reagent's basic properties is essential before its use in any experimental context.
| Property | Value |
| CAS Number | 1111213-54-7[9] |
| Molecular Formula | C₅H₅BF₃KO |
| Appearance | Typically a white to off-white crystalline solid |
| SMILES | Cc1ccc(o1)(F)F.[K+] |
The Duality of Stability and Reactivity
The primary advantage of this compound lies in its robust stability during storage and its controlled reactivity during a chemical transformation.
General and Thermal Stability
Unlike many trivalent organoboron compounds, potassium organotrifluoroborates are crystalline solids that are generally stable indefinitely when stored at room temperature with no special precautions.[5] Their tetracoordinate nature shields the carbon-boron bond from facile cleavage by atmospheric oxygen or moisture.[2][5] Thermally, they are also highly robust; related compounds have been shown to be stable at temperatures up to 300 °C.[5]
| Condition | Observation | Rationale |
| Air (Oxygen) | Highly Stable | The filled octet on the tetracoordinate boron atom prevents oxidative attack, a common decomposition pathway for trivalent organoboranes.[5] |
| Moisture (Storage) | Highly Stable | The anionic [RBF₃]⁻ structure is resistant to casual hydrolysis, making the salts non-hygroscopic and easy to handle.[3][4][6] |
| Heat | Thermally Robust | The ionic lattice and strong B-F and B-C bonds contribute to high thermal stability. |
Hydrolytic Reactivity: The Key to Application
While stable to ambient moisture, the productive reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is predicated on their controlled hydrolysis to the corresponding boronic acid in situ.[7][10][11] This process is fundamental to the "slow-release" strategy that minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing side reactions.[10][12]
The mechanism involves a pre-equilibrium where the trifluoroborate salt hydrolyzes to release the active boronic acid, which can then participate in the catalytic cycle. For furan-based substrates, which are known to deboronate quickly, using the trifluoroborate salt is particularly advantageous.[1]
Caption: Stability and in-situ activation pathway of the organotrifluoroborate.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling any chemical reagent. Based on data for analogous compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[13][14][15]
Engineering Controls and PPE
Proper protection minimizes exposure and ensures operator safety.
| Protection Type | Recommended Equipment & Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[13][16] |
| Skin Protection | Chemical-resistant nitrile gloves and a fully buttoned laboratory coat.[13][16] |
| Respiratory Protection | Handle powder exclusively within a certified chemical fume hood to prevent dust inhalation.[13][17] If a fume hood is unavailable, a NIOSH-approved respirator is required.[13][17] |
Step-by-Step Handling Protocol
This workflow is designed to mitigate risks during weighing and transfer operations.
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[17] Prepare all necessary equipment (spatulas, weigh boats, glassware) inside the chemical fume hood.[13]
-
Don PPE : Put on all required PPE as specified in the table above.
-
Transfer : Inside the fume hood, carefully open the reagent container. Use a clean spatula to weigh the desired amount onto a weigh boat or directly into the reaction vessel. Perform this action slowly to avoid generating airborne dust.[13]
-
Closure : Promptly and securely reseal the main container after use to protect the remaining reagent from atmospheric contaminants.
-
Cleanup : Clean any spills immediately according to the spill management plan (Section 4.3). Wash hands thoroughly after handling is complete.[18]
Caption: A streamlined workflow for the safe handling of the solid reagent.
First Aid and Spill Management
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][16][17]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[14][16][19]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][17]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]
-
Small Spills : Restrict access to the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Carefully sweep the material into a labeled hazardous waste container.[13]
Storage, Incompatibility, and Disposal
Proper long-term management of the reagent is critical for maintaining its integrity and ensuring laboratory safety.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][19]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[14]
-
Disposal : Dispose of unused reagent and any contaminated materials as hazardous waste. Do not allow the chemical to enter drains.[13] All disposal must be in accordance with local, state, and federal regulations.[13][19]
Illustrative Application: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the practical use of this compound, highlighting the causality behind the choice of reagents.
Experimental Protocol
-
Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen). This is crucial because the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition : Add the degassed solvent (e.g., ethanol or a toluene/water mixture) followed by the base (e.g., Na₂CO₃ or Cs₂CO₃, 2-3 equiv).[1][6] The base is essential; it facilitates the in situ hydrolysis of the trifluoroborate to the active boronic acid and is required for the transmetalation step in the catalytic cycle.
-
Reaction : Heat the mixture to the specified temperature (e.g., 85 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.
-
Workup : Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove the inorganic boron byproducts and the base.[2] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography to yield the desired biaryl compound.
This protocol leverages the stability of the trifluoroborate for easy setup while ensuring its efficient activation under basic, heated conditions to drive the cross-coupling forward.
References
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). Molecule potassium trifluoro(furan-2-yl)borate. Retrieved from [Link]
- Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). Molecule potassium trifluoro(furan-2-yl)borate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396. [Link]
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NMR and mass spectrometry data for Potassium trifluoro(5-methylfuran-2-yl)borate
An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of Potassium trifluoro(5-methylfuran-2-yl)borate
Introduction
Potassium organotrifluoroborates (KOTfs) have become indispensable reagents in modern organic synthesis and drug development.[1][2] Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, makes them superior alternatives to boronic acids in many applications.[3] The title compound, this compound, incorporates the 5-methylfuran-2-yl moiety, a common structural motif in biologically active molecules. As such, its unambiguous characterization is paramount for researchers in medicinal chemistry and materials science.
This guide serves as a comprehensive technical resource for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and interpretive guidance herein are designed to provide scientists with the expertise to acquire, analyze, and confirm the identity and purity of this reagent with high confidence. We will delve into the causality behind experimental choices, moving beyond a simple listing of data to provide field-proven insights into the unique analytical behavior of organotrifluoroborates.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the compound's properties is critical for its effective handling and analysis. KOTfs are typically crystalline solids synthesized from the corresponding boronic acids or via transmetalation reactions, followed by treatment with potassium hydrogen fluoride (KHF₂).[3][4] This process yields a salt that is generally stable for extended periods under atmospheric conditions.[3]
| Property | Value | Source |
| CAS Number | 1111213-54-7 | [5][6] |
| Molecular Formula | C₅H₅BF₃KO | [5][6] |
| Molecular Weight | 188.00 g/mol | [5][6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >200 °C | [6] |
| Storage | 2-8°C | [5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-nuclear NMR spectroscopy is the definitive tool for the structural elucidation of this compound. A complete analysis requires the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The quadrupolar nature of the boron nucleus (¹¹B I=3/2, ¹⁰B I=3) and the high sensitivity of the fluorine nucleus (¹⁹F I=1/2) present unique opportunities and challenges in spectral acquisition and interpretation.[7]
Experimental Protocol: NMR Analysis
The following protocol outlines a robust methodology for acquiring high-quality, multi-nuclear NMR data. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to the excellent solubility of KOTfs and its ability to minimize hydrolysis, which can be accelerated by protic solvents or electron-donating groups on the organic moiety.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. For ¹¹B NMR, using a quartz NMR tube is preferable to avoid the broad background signal from borosilicate glass tubes.[7]
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[8]
-
Employ a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.5 ppm.[8]
-
Use a standard proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans may be necessary to observe all carbon signals, particularly the quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
¹¹B NMR Acquisition:
-
Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm).[8]
-
To achieve better resolution and potentially observe ¹¹B-¹⁹F coupling, a modified pulse sequence with a longer acquisition time and delay may be required, as standard parameters can lead to broad, unresolved signals due to rapid quadrupolar relaxation.[8]
-
Caption: Workflow for multi-nuclear NMR analysis.
Spectral Interpretation and Predicted Data
Based on data from analogous structures, a detailed prediction of the NMR spectra can be made.[8][9][11]
¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the furan ring protons and one signal for the methyl group.
-
H3 & H4 Protons: The two protons on the furan ring will appear as doublets. Based on 2-methylfuran, the H3 proton (adjacent to the methyl group) is expected around 6.0-6.2 ppm, and the H4 proton (adjacent to the borate group) should appear slightly downfield, around 6.3-6.5 ppm.[11] The coupling constant between them (J₃,₄) should be approximately 3.2 Hz.
-
Methyl Protons: The methyl group at the C5 position will appear as a singlet around 2.2-2.4 ppm.[11]
¹³C NMR: The proton-decoupled ¹³C spectrum should display five signals.
-
Furan Carbons: Four signals corresponding to the furan ring carbons are expected in the aromatic region (~108-155 ppm).
-
Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (~13-15 ppm).
-
C2-Boron Signal: The carbon atom directly attached to the boron (C2) is often difficult to observe.[12] This is due to quadrupolar broadening from the adjacent boron nucleus, which provides an efficient relaxation pathway, resulting in a very broad or even unobservable signal in the baseline. If observed, it would likely be a very broad resonance.
¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing KOTfs.
-
Chemical Shift: A single, intense signal is expected for the three equivalent fluorine atoms. For a wide range of KOTfs, this signal appears in the range of -129 to -141 ppm (referenced to CF₃CO₂H at 0.0 ppm).[8][9]
-
Coupling: It may be possible to observe coupling to the ¹¹B nucleus (¹J¹⁹F-¹¹B), which would manifest as a quartet. However, due to the rapid relaxation of ¹¹B, this coupling is often unresolved, and a broad singlet is observed instead.[8]
¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center.
-
Chemical Shift: A single signal is expected in the range typical for tetracoordinate boron, approximately +2 to +6 ppm (referenced to BF₃·OEt₂ at 0.0 ppm).[8][13]
-
Multiplicity: The signal will be split by the three attached fluorine atoms into a 1:3:3:1 quartet due to ¹J¹¹B-¹⁹F coupling. As with the ¹⁹F spectrum, this coupling may be poorly resolved, resulting in a broad signal, unless specialized acquisition parameters are used.[8]
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | ~6.3-6.5 | d, J ≈ 3.2 Hz | Furan H4 |
| ~6.0-6.2 | d, J ≈ 3.2 Hz | Furan H3 | |
| ~2.2-2.4 | s | -CH₃ | |
| ¹³C | ~150-155 | s | Furan C5 |
| ~140-145 | s | Furan C4 | |
| ~110-115 | s | Furan C3 | |
| ~13-15 | s | -CH₃ | |
| Not observed | br s | Furan C2 (attached to Boron) | |
| ¹⁹F | -129 to -141 | br s or q | Broad singlet is common |
| ¹¹B | +2 to +6 | br s or q | Quartet from ¹J¹¹B-¹⁹F coupling |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the compound. The analysis of ionic salts like KOTfs via MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), presents specific challenges.
Principles and Ionization Challenges
Unlike neutral organic molecules that often show a clear molecular ion (M⁺˙) under electron ionization, KOTfs are salts. In ESI, the compound is already ionized in solution. Therefore, the expected observation is not a molecular ion of the entire salt, but rather the constituent anions and cations, or adducts thereof. For KOTfs, analysis in negative ion mode is most informative, as it directly detects the organotrifluoroborate anion. A common and sometimes confusing observation is the formation of dimeric adducts.[14]
Experimental Protocol: HRMS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Data Acquisition (Negative Ion Mode):
-
Set the instrument to acquire data in negative ion mode.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to achieve stable spray and maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the exact mass of the trifluoro(5-methylfuran-2-yl)borate anion, [C₅H₅OBF₃]⁻.
-
Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.
-
Search for other characteristic ions, such as the dimeric adduct [2M-K]⁻, which has the formula [M + C₅H₅OBF₃]⁻.[14]
-
Caption: Workflow for HRMS analysis of KOTfs.
Predicted Mass Data and Fragmentation
The primary goal of the HRMS analysis is the accurate mass measurement of the anion. Fragmentation analysis (MS/MS) can provide further structural confirmation.
-
Primary Ion: The most abundant ion in the full scan ESI-MS spectrum (negative mode) is expected to be the trifluoro(5-methylfuran-2-yl)borate anion.
-
Fragmentation: The C-B bond is relatively strong. Collision-induced dissociation (CID) of the [C₅H₅OBF₃]⁻ anion would likely involve fragmentation of the furan ring. The principles of mass spectral fragmentation suggest that cleavage can be initiated at radical or charge sites, leading to the loss of stable neutral molecules like CO or cleavage of the methyl group.[15][16]
Predicted High-Resolution Mass Data
| Ion | Formula | Calculated m/z (Exact Mass) | Analysis Mode |
| [M-K]⁻ | [C₅H₅BF₃O]⁻ | 149.0347 | ESI- |
| [2M-K]⁻ | [C₁₀H₁₀B₂F₆K₁O₂]⁻ | 337.0624 | ESI- |
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of multi-nuclear NMR spectroscopy and high-resolution mass spectrometry. This guide provides the necessary protocols and interpretive framework to achieve this. By understanding the unique behavior of organotrifluoroborates—from the quadrupolar effects in NMR to the specific ionization patterns in MS—researchers can confidently verify the structure and purity of this valuable synthetic building block. The application of these self-validating methodologies ensures the scientific integrity required for advanced research and drug development.
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D’Vaz, N., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][8]
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D’Vaz, N., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link][9]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267-4292. Available at: [Link][4]
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White, A. J. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link][12]
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Ridgway, B. H., & Woerpel, K. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(10), 4849–4859. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link][1]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link][2]
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Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Semantic Scholar. Available at: [Link]
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Molander, G. A., & Figueroa, R. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(4), 757–760. Available at: [Link][3]
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Figure S42. 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile (1n). Semantic Scholar. Available at: [Link]
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Märk, J., et al. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786–2793. Available at: [Link]
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Märk, J., et al. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. ResearchGate. Available at: [Link]
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Mechanism of action of Potassium trifluoro(5-methylfuran-2-yl)borate in Suzuki coupling
An In-depth Technical Guide to the Mechanism of Action of Potassium Trifluoro(5-methylfuran-2-yl)borate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditional boronic acids are foundational to this methodology, their inherent instability can pose significant challenges. Potassium organotrifluoroborates have emerged as exceptionally robust and versatile alternatives, offering superior stability, ease of handling, and unique mechanistic features.[1][2] This guide provides a detailed examination of the mechanism of action of a specific and valuable building block, this compound, within the Suzuki-Miyaura catalytic cycle. We will dissect the critical activation step, the role of the trifluoroborate salt as a boronic acid pro-drug, and the influence of the 5-methylfuran moiety on reactivity, supported by field-proven experimental protocols.
The Advantage of Potassium Organotrifluoroborates: Beyond Boronic Acids
Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that offer significant practical advantages over their tricoordinate boronic acid (RB(OH)₂) counterparts.[3] Their key attributes include:
-
Enhanced Stability: R-BF₃K salts are typically crystalline, free-flowing solids that are stable to both air and moisture, permitting long-term storage and simplifying reaction setup without the need for rigorously anhydrous conditions or inert atmospheres for handling.[1]
-
Resistance to Protodeboronation: The tetracoordinate nature of the boron atom "masks" its empty p-orbital, rendering the C-B bond significantly less susceptible to premature cleavage (protodeboronation), a common side reaction with boronic acids, especially electron-rich or heteroaromatic variants.[4][5]
-
Stoichiometric Efficiency: Due to their stability and reduced propensity for side reactions, organotrifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the transformation.[6]
These features make R-BF₃K salts, including this compound, highly valuable reagents in complex molecule synthesis, where reliability and functional group compatibility are paramount.
The Core Mechanism: A "Slow Release" Strategy
A common misconception is that the trifluoroborate salt directly participates in the transmetalation step of the Suzuki-Miyaura cycle. Instead, the R-BF₃K salt functions as a stable precatalyst or "pro-drug" that, under the reaction conditions, slowly hydrolyzes to release the active tricoordinate boron species—the corresponding boronic acid (RB(OH)₂)—in situ.[3][7][8]
This "slow release" mechanism is crucial. It maintains a very low, steady-state concentration of the reactive boronic acid in the reaction mixture. This is highly advantageous as it minimizes common side reactions associated with boronic acids, such as oxidative homocoupling (R-R) and protodeboronation, which become more prevalent at higher concentrations.[7][9][10] The overall process hinges on a delicate balance: the rate of R-BF₃K hydrolysis must be appropriately geared to the rate of the palladium catalytic turnover.[7][9]
The Activation Pathway: Hydrolysis of the Trifluoroborate
The hydrolysis of the R-BF₃K salt is not a simple, direct conversion. It is a complex equilibrium-driven process involving the stepwise substitution of fluoride ions for hydroxide ions.[7][8][10] The key insight is that for many organotrifluoroborates, particularly those bearing aryl and heteroaryl groups like the furyl moiety, this hydrolysis is inefficient under purely basic conditions and requires acid catalysis.[7][9]
This leads to an "acid-base paradox": the Suzuki coupling is run with a stoichiometric amount of base (e.g., K₂CO₃, Cs₂CO₃), yet the key activation step for the nucleophile is catalyzed by acid.[7][9] This paradox is resolved by understanding the reaction medium. In the biphasic solvent systems often used (e.g., toluene/water, THF/water), phase splitting induced by the base can create localized regions of lower pH in the bulk organic medium, allowing for the necessary acid-catalyzed hydrolysis to proceed at a controlled rate.[7][9]
The activation can be visualized as a pre-equilibrium that ultimately generates the boronic acid needed for the main catalytic cycle.
Caption: Hydrolytic equilibrium for the activation of R-BF₃K salts.
The Role of the 5-Methylfuran-2-yl Moiety
The 5-methylfuran-2-yl group imparts specific properties to the trifluoroborate reagent. Studies have classified "furyl" trifluoroborates as those that require acid catalysis for efficient hydrolysis, fitting perfectly within the slow-release paradigm.[7][9] The electron-rich nature of the furan ring can make the corresponding boronic acid susceptible to decomposition and side reactions, making the trifluoroborate an ideal delivery vehicle. The methyl group at the 5-position further increases the electron-donating character of the ring system. While this can slightly modulate the rate of hydrolysis and transmetalation, the fundamental mechanistic pathway remains the same. Crucially, this compound has been demonstrated to be an effective coupling partner, providing biaryl products in excellent yields.[6]
The Palladium Catalytic Cycle
Once the active 5-methylfuran-2-yl boronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle. The process is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: An active, low-valent Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands (e.g., RuPhos), reacts with the organic electrophile (Ar-X, where X is typically Cl, Br, I, or OTf).[5] This inserts the palladium into the Ar-X bond, forming a high-valent Pd(II) intermediate.[12]
-
Transmetalation: This is the rate-determining step in many Suzuki couplings.[13] The base activates the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻). This borate then transfers its organic group (the 5-methylfuran-2-yl moiety) to the Pd(II) center, displacing the halide (X).[11]
-
Reductive Elimination: The two organic partners (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]
Field-Proven Experimental Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, adapted from established literature methods.[1][6][15]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Halide (e.g., 4-Bromobenzonitrile) | 182.01 | 0.50 | 1.0 | Substrate |
| This compound | 192.08 | 0.55 | 1.1 | Nucleophilic Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.02 | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.66 | 0.02 | 0.04 | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 3.0 | Base |
| Toluene | - | 5.0 mL | - | Solvent |
| Deionized Water | - | 0.5 mL | - | Co-solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.55 mmol), and potassium carbonate (1.5 mmol).
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5.0 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Stir the resulting suspension and sparge with a subsurface stream of argon for 15-20 minutes to degas the solvent mixture.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Briefly flush the Schlenk tube with a positive pressure of argon and add the catalyst and ligand solids to the reaction mixture in one portion.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
This compound is a highly effective and robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its mechanism of action relies on its function as a stable, solid precursor that undergoes controlled, acid-catalyzed hydrolysis to slowly release the active boronic acid species. This "slow release" strategy is key to its success, minimizing side reactions and enabling high-yield synthesis of complex biaryl and hetero-biaryl structures. By understanding this nuanced mechanism, researchers can better leverage the superior stability and reactivity of organotrifluoroborates to overcome challenges in modern synthetic chemistry and accelerate the development of novel molecular entities.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
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Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH.
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Lennox, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
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Wang, D., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing.
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Neves, A. J., et al. (2019). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH.
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal.
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
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Sigman, M. S., & Wisniewski, S. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis.
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Sigma-Aldrich. Potassium Organotrifluoroborates.
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed.
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Lennox, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
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BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
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BenchChem. (2025). An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate.
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Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Google Books.
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal.
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Stefani, H. A., et al. (2017). Organotrifluoroborates: Another Branch of the Mighty Oak. ChemInform.
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal.
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Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate.
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Liu, S.-Y., et al. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC - NIH.
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Penrose, S. D., & Sweeney, J. B. (2011). Suzuki–Miyaura Cross-Coupling of Potassium Organoborates with 6-Sulfonate Benzimidazoles Using Microwave Irradiation. ResearchGate.
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Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH.
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Sun, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
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ResearchGate. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
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An In-Depth Technical Guide to the Discovery and History of Potassium Organotrifluoroborates
Foreword for the Modern Researcher
To the researchers, scientists, and drug development professionals who navigate the intricate landscape of modern organic synthesis, the tools at our disposal are paramount. Among the vast arsenal of reagents, potassium organotrifluoroborates have carved a significant niche, offering a unique combination of stability, versatility, and reactivity. This guide endeavors to provide a comprehensive understanding of these remarkable compounds, not merely as reagents in a catalog, but as products of a rich history of scientific inquiry and innovation. By understanding their discovery and the evolution of their applications, we can better appreciate their utility and unlock their full potential in our own laboratories.
The Genesis of Organotrifluoroborates: From Curiosity to Mainstay
The journey of potassium organotrifluoroborates from obscure laboratory curiosities to indispensable tools in organic synthesis is a testament to the persistent and incremental nature of scientific progress. Their story is not one of a single "eureka" moment, but rather a gradual unfolding of understanding and application.
The Early Discovery: A Glimpse of Potential
The first documented synthesis of an organotrifluoroborate complex dates back to 1940. In their work, Fowler and Krauss reported the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] These compounds, however, remained largely as academic curiosities for several decades, with only sporadic reports of their synthesis appearing in the literature. The early preparations were often cumbersome and did not lend themselves to widespread adoption.
The Vedejs Breakthrough: A Paradigm Shift in Synthesis
The landscape of organotrifluoroborate chemistry was dramatically altered in 1995 by the work of E. Vedejs and his research group. They introduced a highly efficient and practical method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1][2] This development was a watershed moment, as it made a wide variety of these stable, crystalline salts readily accessible from their corresponding boronic acids. The simplicity and efficiency of the Vedejs protocol were instrumental in transforming organotrifluoroborates from niche compounds into mainstream synthetic reagents.
Table 1: Comparison of Early vs. Vedejs' Synthesis of Organotrifluoroborates
| Feature | Early Synthetic Methods (pre-1995) | Vedejs' Method (1995) |
| Fluorinating Agent | Various, often harsh or inefficient | Potassium hydrogen difluoride (KHF₂) |
| Starting Materials | Organohalides, organometallic reagents | Boronic acids |
| Reaction Conditions | Often multi-step and demanding | One-pot, mild conditions |
| Scalability | Limited | Readily scalable |
| Product Isolation | Often challenging | Simple precipitation and filtration |
| Substrate Scope | Narrow | Broad |
The Rise of a Versatile Reagent: Key Scientific Contributions
Following the synthetic breakthrough by Vedejs, the field of organotrifluoroborate chemistry experienced exponential growth. Several key research groups recognized the immense potential of these reagents and dedicated significant efforts to exploring and expanding their applications.
The Pioneering Work of Molander
Professor Gary Molander and his group have been at the forefront of developing the chemistry of organotrifluoroborates, particularly in the realm of cross-coupling reactions.[3] Their extensive work has demonstrated the utility of these reagents as bench-stable surrogates for boronic acids in the Suzuki-Miyaura coupling and a host of other carbon-carbon bond-forming reactions. Molander's research has highlighted the exceptional stability of organotrifluoroborates to air and moisture, a significant advantage over many traditional organoboron compounds.[3]
The Contributions of Genet and Darses
The research groups of Jean-Pierre Genet and Sylvain Darses have also made profound contributions to the field. Their work has further elucidated the reactivity of potassium organotrifluoroborates and expanded their use in various catalytic processes.[4][5] Their comprehensive reviews on the topic have served as invaluable resources for the scientific community, consolidating the knowledge and spurring further innovation.[4][5]
The Chemistry of Potassium Organotrifluoroborates: A Deeper Dive
The utility of potassium organotrifluoroborates stems from their unique structural and electronic properties. The tetracoordinate boron center, bonded to three fluorine atoms and one organic group, imparts exceptional stability to the molecule.
Synthesis of Potassium Organotrifluoroborates: Detailed Protocols
The Vedejs method remains the most common and versatile approach for the synthesis of potassium organotrifluoroborates. The general procedure involves the reaction of a boronic acid with an aqueous solution of potassium hydrogen difluoride.
3.1.1. General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
This protocol is a generalized procedure based on the seminal work of Vedejs and subsequent optimizations.
Step 1: Dissolution of the Boronic Acid In a suitable flask, dissolve the arylboronic acid (1.0 equiv) in methanol.
Step 2: Preparation of KHF₂ Solution In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approximately 3.0 equiv).
Step 3: Reaction With vigorous stirring, slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid at room temperature. A white precipitate of the potassium aryltrifluoroborate will typically form immediately.
Step 4: Isolation and Purification After stirring for a short period (e.g., 15-30 minutes), collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts. Dry the resulting white crystalline solid under vacuum.
Caption: General workflow for the synthesis of potassium aryltrifluoroborates.
3.1.2. Synthesis of Potassium Vinyl- and Alkyltrifluoroborates
Similar principles apply to the synthesis of vinyl- and alkyltrifluoroborates, often starting from the corresponding boronic esters or generated in situ from organometallic precursors. For instance, vinyltrifluoroborates can be prepared by treating a vinyl Grignard reagent with a trialkyl borate, followed by the addition of aqueous KHF₂.[6][7]
The Suzuki-Miyaura Cross-Coupling Reaction: The Star Application
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of potassium organotrifluoroborates. Their stability and ease of handling make them superior alternatives to the often-unstable boronic acids, particularly in complex molecule synthesis and high-throughput screening.
3.2.1. The Catalytic Cycle and the Role of the Base
A key aspect of the Suzuki-Miyaura reaction is the activation of the organoboron species. In the case of organotrifluoroborates, it is generally accepted that they undergo in-situ hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[8] The base plays a crucial role in this process, facilitating both the hydrolysis of the trifluoroborate and the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.
3.2.2. Experimental Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a general guideline for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Step 1: Reaction Setup To a reaction vessel, add the potassium aryltrifluoroborate (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), a suitable ligand (if required, e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2-3 equiv).
Step 2: Solvent Addition and Degassing Add a suitable solvent system (e.g., a mixture of an organic solvent like toluene, THF, or dioxane, and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Step 3: Heating and Monitoring Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Step 4: Workup and Purification Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, XPhos) |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Et₃N |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
The Enduring Legacy and Future Outlook
Potassium organotrifluoroborates have firmly established their place in the synthetic chemist's toolbox. Their remarkable stability, ease of preparation, and broad reactivity profile have made them invaluable reagents in academic research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ongoing research in this field continues to uncover new applications and refine existing methodologies, ensuring that the legacy of these versatile compounds will continue to grow. As we look to the future, the principles of stability and controlled reactivity embodied by potassium organotrifluoroborates will undoubtedly inspire the design of the next generation of synthetic reagents.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
- Vedejs, E., Fields, S. C., & Schrimpf, M. R. (1995). A new, highly efficient synthesis of potassium organotrifluoroborates. Journal of the American Chemical Society, 117(25), 6778–6779.
- Molander, G. A., & Figueroa, R. (2005).
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
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Pucheault, M., Darses, S., & Genet, J.-P. (2004). Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates. Journal of the American Chemical Society, 126(47), 15356–15357. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Health and safety information for Potassium trifluoro(5-methylfuran-2-yl)borate
An In-Depth Technical Guide to the Health and Safety of Potassium Trifluoro(5-methylfuran-2-yl)borate
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount for ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides a detailed examination of the health and safety considerations for this compound (CAS No. 1111213-54-7), a member of the versatile class of potassium organotrifluoroborate salts widely used in synthetic chemistry.[1][2][3][4] These salts are generally valued for their stability to air and moisture, which simplifies handling compared to other organometallic reagents.[2][3][4] However, like all chemical reagents, they possess specific hazards that necessitate careful management.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
Signal Word: Warning [5]
Hazard Pictogram:
Hazard Statements:
-
H315: Causes skin irritation. [5]
-
H319: Causes serious eye irritation. [5]
-
H335: May cause respiratory irritation. [5]
These classifications are consistent across various potassium organotrifluoroborate salts, indicating a class-wide potential for irritation upon contact or inhalation.[6][7][8][9]
Precautionary Statements: A comprehensive set of precautionary statements guides the user in minimizing exposure and responding to incidents. Key statements include:
Toxicological Profile and Routes of Exposure
The primary toxicological concern for this compound is its irritant effect on the skin, eyes, and respiratory system.[5]
-
Skin Contact: Direct contact causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[5][6] Prolonged or repeated exposure can exacerbate this effect.
-
Eye Contact: The compound is classified as causing serious eye irritation.[5] Symptoms include redness, watering, pain, and potentially severe eye damage if not promptly addressed.[6]
-
Inhalation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[5] Symptoms can include coughing and shortness of breath. It is crucial to handle the solid material in a way that minimizes dust generation.[6][7]
No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[12]
First-Aid Measures
Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure. The following protocols are based on established best practices for irritant chemical exposure.[5][13]
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[5] 2. If breathing is difficult, administer oxygen.[5] 3. If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation.[5] 4. Seek immediate medical attention.[5] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[5] 2. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] 3. If skin irritation persists, consult a physician.[7] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][6] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[5] 3. Seek immediate medical attention.[6][7] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[5] 2. Do NOT induce vomiting.[5] 3. Never give anything by mouth to an unconscious person.[5] 4. Call a physician or Poison Control Center immediately.[5] |
Safe Handling, Storage, and Exposure Control
Adherence to proper handling and storage protocols is the primary defense against exposure and chemical incidents.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to minimize risk.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][10]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][14]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[14] A lab coat or other protective clothing is required to prevent skin contact.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7][10]
Handling and Storage Protocols
The following workflow outlines the critical steps for safely handling and storing this compound.
Caption: Safe Handling and Storage Workflow.
Incompatible Materials: Keep away from strong oxidizing agents.[6][10]
Accidental Release and Fire-Fighting Measures
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel.[14] Ensure adequate ventilation and wear the full PPE described in Section 4.1.[8] Avoid breathing dust and prevent contact with skin and eyes.[14]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[14]
-
Containment and Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust formation.[7] Place the material into a suitable, labeled container for disposal.[7] Do not use spark-producing tools.[14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][14]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, boron oxides, hydrogen fluoride, and potassium oxides.[6][8][10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[10][14]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1111213-54-7[1][5][15] |
| Molecular Formula | C₅H₅BF₃KO[1][5] |
| Molecular Weight | 188.00 g/mol [1] |
| Appearance | Solid (likely a white or off-white powder)[7] |
| Melting Point | Data not available |
| Stability | Stable under recommended storage conditions.[6] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The compound is stable under normal ambient temperatures and pressures and recommended storage conditions.[6]
-
Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases such as carbon oxides (CO, CO₂), oxides of boron, hydrogen fluoride, and potassium oxides.[6][8][10]
Conclusion
This compound is a valuable reagent in chemical synthesis, characterized by its general stability. However, its potential to cause skin, eye, and respiratory irritation necessitates strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can safely manage the risks associated with this compound. A thorough understanding of these safety measures is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
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- SAFETY DATA SHEET - Potassium 2-methylphenyltrifluorobor
- SAFETY DATA SHEET - Potassium (trifluoromethyl)
- Potassium 2-Thienyltrifluoroborate - Safety D
- POTASSIUM FLUORIDE ANHYDROUS AR - Safety D
- Potassium 5-methylfuran-2-trifluoroborate | CAS 1111213-54-7. (n.d.). Santa Cruz Biotechnology.
- Potassium Fluoroborate KBF4 - Safety D
- Potassium Metaborate - Safety D
- Aldrich 434280 - SAFETY D
- Potassium trifluoro(5-methylfuran-2-yl)
- SAFETY DATA SHEET - Potassium tetrafluorobor
- Potassium 5-methylfuran-2-trifluoroborate - Safety D
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- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. (n.d.). Frontier Specialty Chemicals.
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium 5-methylfuran-2-trifluoroborate - Safety Data Sheet [chemicalbook.com]
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- 15. This compound (1 x 1 g) | Reagentia [reagentia.eu]
Preparation of 5-methylfuran-2-yl boronic acid precursor
An In-Depth Technical Guide to the Preparation of 5-Methylfuran-2-yl Boronic Acid and Its Precursors for Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-methylfuran-2-yl boronic acid, a valuable building block in contemporary medicinal chemistry. We will delve into the strategic considerations for the synthesis of its key precursor, 2-bromo-5-methylfuran, and subsequently detail the conversion to the desired boronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying chemical principles and field-proven insights to ensure successful synthesis.
Introduction: The Significance of Furan Boronic Acids in Medicinal Chemistry
Furan derivatives are a cornerstone in medicinal chemistry, with their unique electronic and structural properties contributing to a wide range of pharmacological activities.[1] The introduction of a boronic acid moiety onto the furan scaffold, particularly at the 2-position, unlocks a vast potential for creating novel molecular architectures through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] This reaction's robustness and functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5]
The 5-methylfuran-2-yl boronic acid scaffold, in particular, has garnered significant interest due to the presence of the methyl group, which can influence the molecule's steric and electronic properties, potentially leading to improved biological activity and pharmacokinetic profiles.[6][7][8] The journey to this valuable compound begins with the efficient and selective synthesis of a suitable precursor.
Synthesis of the Key Precursor: 2-Bromo-5-methylfuran
The most common and strategically sound precursor for 5-methylfuran-2-yl boronic acid is 2-bromo-5-methylfuran.[9][10] Its synthesis requires careful consideration of regioselectivity, as the furan ring can be susceptible to reactions at multiple positions.
Strategic Considerations for Bromination
Direct bromination of 2-methylfuran is the most straightforward approach. The methyl group at the 2-position is an ortho-para directing group, and due to steric hindrance at the 3-position, the incoming electrophile (bromine) will preferentially substitute at the 5-position. However, controlling the reaction to prevent di- or tri-bromination is crucial. A mild and selective brominating agent is therefore preferred.
Recommended Synthetic Pathway: Bromination with N-Bromosuccinimide (NBS)
A reliable method for the selective monobromination of 2-methylfuran is the use of N-bromosuccinimide (NBS) in a suitable solvent. This reagent is known for its ability to provide a low, steady concentration of bromine, thus minimizing over-bromination.
Caption: Synthetic route to 2-bromo-5-methylfuran.
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-methylfuran
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.0 eq) in anhydrous DMF dropwise to the cooled 2-methylfuran solution over a period of 1 hour. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-bromo-5-methylfuran as a clear liquid.[9]
| Parameter | Value |
| Starting Material | 2-Methylfuran |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-80% |
| Purity | >98% (by GC) |
Table 1: Summary of the synthesis of 2-bromo-5-methylfuran.
Preparation of 5-Methylfuran-2-yl Boronic Acid Pinacol Ester
With the key precursor, 2-bromo-5-methylfuran, in hand, the next step is the introduction of the boronic acid moiety. For stability and ease of handling, the boronic acid is typically prepared and isolated as its pinacol ester derivative.[11][12] The Miyaura borylation reaction is a highly effective and widely used method for this transformation.[13]
The Miyaura Borylation: A Powerful C-B Bond Forming Reaction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (in this case, 2-bromo-5-methylfuran) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[13] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol: Synthesis of 5-Methylfuran-2-yl Boronic Acid Pinacol Ester
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-methylfuran (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-methylfuran-2-yl boronic acid pinacol ester as a solid or oil.[11][12]
| Parameter | Value |
| Starting Material | 2-Bromo-5-methylfuran |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane or DMSO |
| Temperature | 80-90 °C |
| Typical Yield | 60-75% |
| Purity | >97% (by NMR) |
Table 2: Summary of the Miyaura borylation for the synthesis of 5-methylfuran-2-yl boronic acid pinacol ester.
Alternative Synthetic Strategies
While the bromination followed by Miyaura borylation is a robust and widely applicable route, other strategies can also be employed depending on the available starting materials and desired scale.
Lithiation and Borylation
An alternative to the palladium-catalyzed approach is the use of organolithium chemistry. This involves the deprotonation of 2-methylfuran at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a boron electrophile such as triisopropyl borate or isopropoxy(pinacol)borane.
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2-Bromo-5-methylfuran 96% | CAS: 123837-09-2 | AChemBlock [achemblock.com]
- 11. 5-Methylfuran-2-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]
- 12. 2-Methylfurane-5-boronic acid pinacol ester | 338998-93-9 [amp.chemicalbook.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Suzuki-Miyaura Coupling of Potassium Trifluoro(5-methylfuran-2-yl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides an in-depth exploration of the use of potassium trifluoro(5-methylfuran-2-yl)borate as a nucleophilic partner in this transformative reaction. We will delve into the inherent advantages of organotrifluoroborates over traditional boronic acids, elucidate the catalytic mechanism, present a detailed and field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. The 2-aryl-5-methylfuran motif is a prevalent scaffold in pharmaceuticals, agrochemicals, and materials science, making this protocol a valuable tool for innovation in these critical areas.[1][2]
The Ascendancy of Potassium Organotrifluoroborates
While boronic acids have been the conventional reagents in Suzuki-Miyaura couplings, they are not without their challenges. Many are prone to decomposition, particularly protodeboronation, and can form cyclic trimeric anhydrides (boroxines), which introduces uncertainty in stoichiometry.[3] Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.
Key Advantages:
-
Enhanced Stability: As crystalline solids, they are remarkably stable to air and moisture, simplifying storage and handling.[4] This stability allows them to be carried through multi-step synthetic sequences where boronic acids would degrade.[5]
-
Stoichiometric Precision: Their well-defined nature allows for precise stoichiometric control, often enabling the use of near-equimolar amounts of the coupling partners and improving the reaction's atom economy.[6]
-
Robustness: The tetracoordinate boron center is essentially a "protected" form of the boronic acid, resistant to a wide range of reaction conditions until activated within the catalytic cycle. This is particularly crucial for heteroaryl boron reagents, like furan derivatives, where the corresponding boronic acids are notoriously unstable and prone to rapid protodeboronation.[3][6]
The subject of this guide, this compound, embodies these advantages, providing a reliable and efficient gateway to a diverse array of 2-aryl-5-methylfuran compounds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle. The use of an organotrifluoroborate introduces a necessary activation step. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Activation & Transmetalation: This is the rate-determining step. The base (e.g., CO₃²⁻) plays a crucial role by reacting with the organotrifluoroborate (R-BF₃K). It is believed that the R-BF₃⁻ anion undergoes slow hydrolysis to the corresponding boronic acid (R-B(OH)₂), or forms a borate species [R-B(OH)₃]⁻ in situ.[7] This activated boron species then transfers its organic group (the 5-methylfuran-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and the 5-methylfuran-2-yl) couple and are eliminated from the palladium, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol is adapted from a highly successful and general method developed for the coupling of various potassium heteroaryltrifluoroborates, including furan-2-yltrifluoroborate, which serves as an excellent model for the 5-methyl substituted analogue.[6]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 2-6 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Ethanol (ACS Grade)
-
Deionized Water
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl halide (0.5 mmol, 1.0 equiv), sodium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.005 mmol, 1 mol%), and RuPhos (0.01 mmol, 2 mol%).
-
Causality Check: RuPhos is a sterically hindered, electron-rich biaryl phosphine ligand. This combination enhances the rate of both the oxidative addition and the crucial reductive elimination step, often preventing side reactions like β-hydride elimination. Na₂CO₃ is a mild and effective base for activating the trifluoroborate without degrading sensitive functional groups.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Check: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Solvent Addition: Using a syringe, add ethanol and deionized water in a 4:1 ratio (e.g., 4 mL EtOH, 1 mL H₂O). The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.
-
Causality Check: A protic solvent mixture like EtOH/H₂O is effective for dissolving the inorganic base and the trifluoroborate salt, facilitating the activation and transmetalation steps.
-
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Causality Check: Heating is required to overcome the activation energy for the oxidative addition and transmetalation steps. 85 °C is a good starting point that balances reaction rate with the stability of the reactants and catalyst.
-
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove the inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-methylfuran product.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Reaction Scope & Performance Data
The following table summarizes the performance of the closely related potassium furan-2-yltrifluoroborate with a variety of aryl halides, demonstrating the robustness and broad applicability of the protocol.[6] Similar results can be anticipated for the 5-methylfuran-2-yl analogue.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |
| 2 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)furan | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 86 |
| 4 | 2-Bromotoluene | 2-(o-Tolyl)furan | 90 |
| 5 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 85 |
| 6 | 2-Chloropyridine | 2-(Furan-2-yl)pyridine | 88 |
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough or has poor solubility.4. Low reaction temperature. | 1. Use a fresh catalyst or a pre-catalyst.2. Ensure thorough degassing of the solvent and reaction vessel.3. Try a stronger base like Cs₂CO₃ or K₃PO₄.4. Increase the temperature in 10 °C increments (up to 110 °C). |
| Protodeboronation of Starting Material | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use freshly dried solvents and high-purity reagents.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the Pd(II)-boron intermediate.2. Side reactions of the organoboron reagent. | 1. Improve inert atmosphere techniques.2. Use a slight excess (1.05-1.1 equiv) of the trifluoroborate salt to ensure the aryl halide is fully consumed. |
| Difficult Purification | 1. Complex mixture of byproducts.2. Residual palladium in the product. | 1. Re-optimize reaction conditions to improve selectivity.2. Treat the crude product solution with a palladium scavenger before chromatography. |
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Cammidge, A. N., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(30), 5255-5258. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-6. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides: Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki—Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. SciSpace. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
McNeill, E., & Snieckus, V. (2012). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. ACS Catalysis, 2(12), 2683–2687. [Link]
-
Botella, L., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321-7. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Preparation of Potassium 1-Naphthyltrifluoroborate and Subsequent Oxidation to 1-Naphthol. Organic Syntheses, 90, 261. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor over fibrous silica-supported heteropoly acid-functionalized ionic liquid. [Link]
-
Molecules. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylfuran. National Center for Biotechnology Information. [Link]
-
Cammidge, A. N., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626-31. [Link]
-
ResearchGate. (n.d.). Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
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- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. research.ed.ac.uk [research.ed.ac.uk]
The Rising Star in Medicinal Chemistry: A Guide to Potassium Trifluoro(5-methylfuran-2-yl)borate in Cross-Coupling Reactions
In the relentless pursuit of novel therapeutic agents, the ability to efficiently construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging carbon-carbon bonds. However, the inherent instability of many boronic acids presents a persistent challenge. This guide delves into the applications of a superior alternative: Potassium trifluoro(5-methylfuran-2-yl)borate. This air- and moisture-stable crystalline solid offers a robust and versatile solution for incorporating the medicinally significant 5-methylfuran-2-yl moiety into potential drug candidates.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the advantages, synthesis, and application of this reagent, complete with detailed protocols and expert insights to streamline its integration into medicinal chemistry workflows.
The Advantage of the Trifluoroborate Salt: Stability Meets Reactivity
Traditional boronic acids are prone to decomposition and protodeboronation, often necessitating the use of excess reagent and compromising reaction efficiency and reproducibility.[1] Potassium organotrifluoroborates, by virtue of their tetracoordinate boron center, elegantly circumvent these issues.[2]
Key Advantages:
-
Enhanced Stability: this compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, allowing for straightforward handling and long-term storage at ambient temperatures without degradation.[2]
-
Improved Stoichiometry: Their reduced propensity for protodeboronation allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.
-
Ease of Handling: The solid nature of the reagent simplifies weighing and dispensing, leading to more accurate and reproducible reaction setups.
-
Versatility in Synthesis: The 5-methylfuran-2-yl scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a range of activities including anticancer and antibacterial properties.[3][4] The ability to readily introduce this group is of significant interest in drug discovery.
Synthesis of this compound: A Straightforward Protocol
The preparation of this compound is a facile process, typically achieved by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This straightforward conversion makes the reagent readily accessible in the laboratory.
Protocol: Synthesis of this compound
Materials:
-
5-Methylfuran-2-ylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-methylfuran-2-ylboronic acid (1.0 eq) in methanol.
-
Formation of the Salt: While stirring, add a solution of potassium hydrogen fluoride (KHF₂, 3.0 eq) in water to the methanolic solution of the boronic acid. A precipitate will form.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Azeotropic Drying: Add acetonitrile to the flask and remove it under reduced pressure. Repeat this step to ensure the complete removal of water.
-
Purification: Add acetonitrile to the solid residue and heat the mixture to reflux. The desired potassium trifluoroborate salt will dissolve, while excess KHF₂ remains insoluble.
-
Isolation: Filter the hot solution to remove the insoluble inorganic salts.
-
Crystallization: Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Final Product: Collect the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum to yield this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Workflow
The primary application of this compound in medicinal chemistry is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the efficient formation of a C(sp²)-C(sp²) bond between the 5-methylfuran-2-yl moiety and an aryl or heteroaryl halide.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the 5-methylfuran-2-yl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex reductively eliminate to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water (deionized and degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene and degassed water (typically a 10:1 ratio) to the reaction vessel via syringe.
-
Catalyst Preparation: In a separate vial, weigh the palladium(II) acetate and SPhos ligand. Add a small amount of the reaction solvent to this vial and swirl to create a slurry.
-
Catalyst Addition: Add the catalyst slurry to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The 5-methylfuran-2-yl moiety is a key structural element in a variety of compounds with demonstrated biological activity. The ability to efficiently incorporate this fragment using this compound opens up new avenues for the synthesis and diversification of potential drug candidates.
| Catalyst System | Ligand | Base | Solvent System | Typical Yields | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Good to Excellent | [5] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/Water | Good to Excellent | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/Water | Moderate to Good | |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | Good | [6] |
Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Derivatives.
Examples of Bioactive Molecules Containing the 5-Methyl-2-furyl Moiety:
-
Anticancer Agents: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against various cancer cell lines, including HeLa and HepG2.[3][4] The 5-methylfuran core can be further functionalized to optimize these anticancer properties.
-
Antibacterial Agents: Certain furan-containing compounds exhibit potent antibacterial activity.[4] The 5-methylfuran-2-yl group can be incorporated into known antibacterial scaffolds to explore new structure-activity relationships.
-
Anti-inflammatory Compounds: The furan moiety is present in some anti-inflammatory drugs.[4] Suzuki-Miyaura coupling provides a direct route to synthesize novel furan-containing compounds for screening as anti-inflammatory agents.
Conclusion
This compound is a highly valuable reagent for modern medicinal chemistry. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for the synthesis of complex molecules containing the 5-methylfuran-2-yl scaffold. By leveraging the protocols and insights provided in this guide, researchers can effectively employ this versatile building block to accelerate the discovery and development of new therapeutic agents.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A Highly Active and Efficient Catalyst System for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 19(5), 1112–1115. [Link]
- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. [Link]
-
Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]
-
Suzuki, A. (2010). Suzuki cross coupling reaction. YouTube. [Link]
- Tung, Y. T., et al. (2014). Anti-inflammatory activities of methyl-5-(hydroxymethyl)
-
Tyrell, J. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
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- 1. 5-Methylfurfuryl alcohol | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Using Potassium trifluoro(5-methylfuran-2-yl)borate to synthesize furan-containing compounds
An In-Depth Guide to the Synthesis of Furan-Containing Compounds Utilizing Potassium Trifluoro(5-methylfuran-2-yl)borate
Authored by a Senior Application Scientist
The furan scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2] The efficient and regioselective incorporation of this heterocycle into complex molecular architectures is therefore of paramount importance. This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of furan-containing compounds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The Superiority of Potassium Organotrifluoroborates in Modern Synthesis
For decades, boronic acids have been the workhorses of Suzuki-Miyaura cross-coupling. However, their inherent limitations, such as instability towards air and moisture, and a propensity for protodeboronation, can complicate their handling and impact reaction efficiency.[3] The advent of potassium organotrifluoroborates has provided a powerful solution to these challenges.[4][5][6][7]
Key Advantages:
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, obviating the need for stringent anaerobic handling techniques.[3][4][5][6] This stability allows for long-term storage at ambient temperatures without degradation.
-
Ease of Handling: Their solid nature and stability make them significantly easier to handle, weigh, and dispense compared to often hygroscopic and less stable boronic acids.[8][9]
-
Improved Stoichiometry and Atom Economy: The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the carbon-boron bond, rendering them less susceptible to protodeboronation.[7][10] This allows for the use of near-stoichiometric amounts of the borate reagent, improving the overall atom economy of the reaction.[3][10]
-
Robust Reactivity: In many cases, potassium organotrifluoroborates exhibit reactivity superior to their boronic acid counterparts, leading to higher yields and broader substrate scope.[9][11]
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][9] The byproducts are generally non-toxic and easily removed, simplifying product purification.[7][9]
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and deionized water (0.5 mL), both previously degassed by sparging with argon for at least 15 minutes.
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Briefly flush the vial with argon.
-
Quickly add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylfuran.
Optimized Reaction Conditions and Data
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura coupling. The conditions provided in the general protocol are a robust starting point, particularly for aryl bromides. For more challenging substrates, such as aryl chlorides, optimization may be necessary.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 85 | 80-95 | [8][10] |
| Aryl Chloride | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 60-85 | [10][12] |
| Heteroaryl Bromide | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 70 | 75-90 | [13][14] |
| Alkenyl Bromide | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 85-98 | [15] |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Troubleshooting and Expert Insights
-
Low or No Conversion: If the reaction stalls, ensure that the solvents and water were adequately degassed to remove oxygen, which can deactivate the palladium catalyst. Increasing the catalyst loading or switching to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand) can also be beneficial.
-
Protodeboronation of the Reagent: Although less common with trifluoroborates, protodeboronation (replacement of the BF₃K group with a hydrogen) can occur. Using a milder base or ensuring a strictly anhydrous, inert atmosphere can mitigate this side reaction.
-
Homocoupling of the Aryl Halide: This side reaction can occur at higher temperatures or with highly activated aryl halides. Reducing the reaction temperature or catalyst loading may help.
-
Purification Challenges: The inorganic boron byproducts are typically removed during the aqueous workup. [7]If purification is difficult, a final wash of the organic layer with a dilute aqueous base solution can help remove any residual boron-containing species.
By leveraging the superior stability and reactivity of this compound, researchers and drug development professionals can efficiently access a wide array of valuable furan-containing compounds, accelerating discovery and innovation in their respective fields.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]
- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Figueroa, R. (2005). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Aldrichimica Acta, 38, 49.
- Molander, G. A., & Sandrock, D. L. (2014). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
-
National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of furans in synthesis of bioactive compounds. Retrieved from [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2539–2549.
- Cella, R., et al. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(1), 234–240.
- Molander, G. A., & Lannoye, G. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7479–7489.
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025).
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
-
ResearchGate. (n.d.). Microwave-assisted Synthesis of Difuran and Furan-Thiophene via Suzuki Coupling. Retrieved from [Link]
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025).
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Retrieved from [Link]
- Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Reagentia. (n.d.). This compound (1 x 25 g). Retrieved from [Link]
-
National Institutes of Health. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (2023). Modular Synthesis of Fluoro-Substituted Furan Compounds via Controllable Fluorination of Biomass-Based 5-HMF and Its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Retrieved from [Link]
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- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Topic: Reaction Conditions for Coupling Aryl Halides with Potassium Trifluoro(5-methylfuran-2-yl)borate
An Application Guide for Researchers
Introduction: The Strategic Value of the 5-Methylfuranyl Moiety and the Superiority of Organotrifluoroborates
The 5-methylfuran-2-yl scaffold is a privileged structural motif found in a diverse array of pharmaceuticals, agrochemicals, and advanced materials. Its incorporation into complex molecular architectures is a key objective for synthetic chemists. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds. However, the classical reagents, boronic acids and their esters, often suffer from instability, leading to decomposition, challenging purification, and the formation of trimeric boroxine anhydrides that complicate reaction stoichiometry.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering a powerful solution to these challenges.[2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying handling and storage.[1][3][4] Their tetracoordinate boron center, shielded by three electronegative fluorine atoms, renders them significantly less susceptible to protodeboronation compared to their tricoordinate counterparts.[3][5] This enhanced stability allows for precise stoichiometry and tolerance of a wider range of functional groups, making them ideal coupling partners in modern drug discovery and development. This guide provides a comprehensive overview of the mechanistic principles, reaction parameters, and detailed protocols for the successful coupling of aryl halides with potassium trifluoro(5-methylfuran-2-yl)borate.
Part 1: The Reaction Mechanism and Critical Parameters
The Suzuki-Miyaura coupling is a palladium-catalyzed process involving a well-defined catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.
The Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf > Cl. For less reactive aryl chlorides, the use of sterically bulky, electron-rich phosphine ligands is often essential to facilitate this step.[6]
-
Transmetalation: This is the rate-determining step and where the organotrifluoroborate enters the cycle. A crucial feature of using organotrifluoroborates is the absolute requirement of a base.[7] The base activates the trifluoroborate, likely through partial hydrolysis to a boronic acid or formation of a more nucleophilic borate species, which then transfers the 5-methylfuranyl group to the palladium center, displacing the halide or associated anion.[8][9][10]
-
Reductive Elimination: The two organic moieties (aryl and 5-methylfuranyl) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Reaction Parameters: A Scientist's Guide
The success of the coupling hinges on the careful selection of several key components.
-
Palladium Precatalyst: The choice of the palladium source is foundational. Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed, air-stable complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[11][12][13] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Ligands: For the coupling of challenging substrates, particularly electron-rich or sterically hindered aryl chlorides, the ligand is arguably the most critical variable. Ligands stabilize the palladium catalyst and modulate its reactivity. Highly effective ligands for this chemistry are often bulky and electron-rich phosphines.
-
Base: The base is not merely a spectator; it is an essential activator for the organotrifluoroborate.[7][9] Its role is to facilitate the formation of a more reactive organoboron species for transmetalation.[8][10]
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice, providing excellent results across a wide range of substrates.[13][17][18]
-
Potassium Carbonate (K₂CO₃) & Potassium Phosphate (K₃PO₄): Strong inorganic bases that are also highly effective and more economical alternatives.[5][11]
-
Three equivalents of base relative to the limiting reagent are typically used.
-
-
Solvent System: The reaction is almost universally performed in a biphasic solvent system, consisting of an organic solvent and water. The presence of water is believed to aid in the activation of the trifluoroborate salt.[3]
Part 2: Experimental Protocols and Optimization
This section provides a general, robust protocol that serves as an excellent starting point for the coupling of various aryl halides.
General Laboratory Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Degassed deionized water
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent, followed by the degassed water. If the aryl halide is a liquid, add it via syringe at this stage.
-
Heating and Monitoring: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (typically 80–110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Conditions for Heteroaryl Trifluoroborate Coupling
The following table summarizes successful conditions reported for the Suzuki-Miyaura coupling of various aryl halides with structurally related potassium heteroaryltrifluoroborates, providing a validated starting point for optimization.
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Aryl Chloride | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | n-Butanol | 100 | Good-Excellent | [5] |
| Aryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | Good-Excellent | [20] |
| Heteroaryl Chloride | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O | 100 | Good-Excellent | [19] |
| Aryl Bromide | PdCl₂(dppf) (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | Good-Excellent | [12] |
| Aryl Bromide | Pd(OAc)₂ (0.5) | PPh₃ (0.5) | K₂CO₃ (3) | MeOH | Reflux | Good | [11] |
| Aryl Triflate | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | Good | [13][18] |
Optimization and Troubleshooting Workflow
When encountering challenges such as low yield or incomplete conversion, a systematic approach to optimization is required.
Figure 2: A workflow for troubleshooting and optimizing the coupling reaction.
Common Issues and Solutions:
-
No Reaction:
-
Cause: Inactive catalyst or insufficient exclusion of oxygen.
-
Solution: Use fresh, high-purity palladium precatalyst and ligand. Ensure the reaction setup is rigorously purged with inert gas and that degassed solvents are used.
-
-
Low Yield with Aryl Chlorides:
-
Protodeboronation (Loss of Boron Reagent):
-
Cause: The 5-methylfuranyl group is cleaved from the boron atom before transmetalation can occur. This can be exacerbated by overly harsh conditions or an inappropriate base.
-
Solution: While organotrifluoroborates are robust, this can still occur. Ensure the base is fully dissolved. Sometimes switching from a carbonate to a phosphate base (K₃PO₄) can be beneficial.
-
-
Homocoupling of Aryl Halide:
-
Cause: A common side reaction, often promoted by higher catalyst loadings.
-
Solution: Decrease the catalyst loading. Successful couplings have been reported with as little as 0.5 mol% Pd.[11] A lower reaction temperature may also mitigate this side reaction.
-
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a highly effective and strategic transformation for modern organic synthesis. The exceptional air and moisture stability of the organotrifluoroborate reagent simplifies experimental execution and enhances reproducibility.[1][21] By carefully selecting a potent palladium/ligand system, an appropriate base, and an optimal solvent mixture, researchers can reliably construct complex molecules containing the valuable 5-methylfuranyl moiety. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully implement and optimize this powerful cross-coupling reaction.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. ACS Publications.
- Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.
- Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. NIH.
- Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Molander, G. A. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
- Anderson, K. W.; et al. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. American Chemical Society.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. ACS Publications.
- Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. PMC. NIH.
- Anderson, K. W.; et al. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed.
- Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.
- Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. NIH.
- Braga, A. A. C.; et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Molander, G. A.; Canturk, B.; Kennedy, L. E. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. NIH.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- Molander, G. A.; Biolatto, B. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. PubMed.
- Dreher, S. D.; et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. ACS Publications.
- Dreher, S. D.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. NIH.
- Suzuki reaction. Wikipedia.
- Molander, G. A.; Biolatto, B. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Request PDF. ResearchGate.
- Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
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- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Ligand Selection for Suzuki-Miyaura Reactions with Potassium Trifluoro(5-methylfuran-2-yl)borate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development. The advent of potassium organotrifluoroborates has further enhanced this methodology by providing air-stable, crystalline, and highly efficient nucleophilic partners.[1][2][3][4] This guide provides an in-depth analysis and practical protocols for the strategic selection of ligands in the Suzuki-Miyaura coupling of potassium trifluoro(5-methylfuran-2-yl)borate, a key building block for constructing complex molecules containing the 5-methylfuran moiety. We will explore the causality behind ligand choice, from classical phosphines for simple couplings to advanced biarylphosphine ligands for challenging transformations involving deactivated or sterically hindered electrophiles.
Introduction: The Advantages of Potassium Organotrifluoroborates
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex.[5][6] While boronic acids are traditionally used, they can be prone to instability and side reactions like protodeboronation and trimerization to boroxines.
Potassium organotrifluoroborates (R-BF₃K) have emerged as superior alternatives due to several key advantages:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, simplifying handling, storage, and stoichiometry.[1][7][8]
-
Monomeric Nature: Unlike boronic acids, they exist as well-defined monomers, allowing for precise stoichiometric control.[1]
-
Controlled Reactivity: Organotrifluoroborates act as protected forms of boronic acids.[1] In the reaction medium, they undergo slow hydrolysis to release the active boronic acid species, which can suppress common side reactions like homocoupling.[1][9][10]
The subject of this guide, this compound, is a valuable reagent for introducing a substituted furan ring, a common scaffold in bioactive molecules.[8] The success of its coupling, however, is critically dependent on the palladium catalyst's ligand sphere.
The Central Role of the Ligand in the Catalytic Cycle
The ligand is not a passive spectator; it is an active controller of the catalyst's reactivity and stability. Its properties directly influence the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
Two primary ligand characteristics dictate the outcome of the reaction:
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and dramatically accelerates the rate-limiting oxidative addition step, particularly for challenging electrophiles like aryl chlorides.[4][11]
-
Steric Bulk: Large, bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species [LPd(0)], which is often the active catalyst.[11] This steric hindrance also facilitates the final reductive elimination step, releasing the desired product and regenerating the catalyst.[4][11]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Ligand Selection Strategy: Matching the Ligand to the Electrophile
The choice of ligand is primarily dictated by the reactivity of the electrophilic coupling partner (the aryl halide or triflate). The C-X bond strength follows the trend I < Br < Cl, meaning aryl chlorides are significantly less reactive and require a more potent catalytic system.[5]
| Electrophile Class | Reactivity | Recommended Ligand Class | Specific Examples | Rationale |
| Aryl Iodides | High | Simple Phosphines | PPh₃ (Triphenylphosphine) | The C-I bond is weak and readily undergoes oxidative addition. Elaborate ligands are often unnecessary. |
| Aryl Bromides | Moderate | Simple Phosphines / Bulky Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | For activated or simple aryl bromides, PPh₃ is often sufficient. For more hindered or deactivated systems, a bulkier, more electron-rich ligand may improve yields and reaction times.[12] |
| Aryl Triflates | Moderate-Low | Bulky, Electron-Rich Phosphines | PCy₃, Buchwald Ligands | Electron-rich triflates can be challenging.[11] Bulky, electron-donating ligands are required to facilitate efficient oxidative addition. |
| Aryl Chlorides | Low | Bulky Biaryl Phosphines | SPhos, RuPhos, XPhos | The strong C-Cl bond requires a highly active, electron-rich, and sterically hindered catalyst to promote both oxidative addition and reductive elimination.[8][11][13] |
Expert Insight: For the 5-methylfuran-2-yl moiety, which is an electron-rich heterocycle, the electronic nature of the coupling can be complex. While the general rules above hold true, empirical screening of a few ligands from the recommended class is always advisable to achieve optimal results for a specific substrate combination.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is suitable for coupling this compound with a standard, non-hindered aryl bromide.
Reagents & Equipment:
-
This compound (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.55 mmol, 1.1 equiv), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and PPh₃ (0.02 mmol, 4 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5.5 mL total; 5.0 mL dioxane, 0.5 mL water) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol employs a highly active biarylphosphine ligand, essential for activating the inert C-Cl bond.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv)
-
Toluene and Water (5:1 v/v), degassed
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
Setup: In a dry Schlenk tube, combine the aryl chloride (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).[2]
-
Inerting: Seal the tube, evacuate, and backfill with argon three times.
-
Solvent & Catalyst: Add degassed toluene (5 mL) and water (1 mL).[2] In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add this catalyst mixture to the reaction tube under a positive argon pressure.[2]
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. These reactions may take 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Caption: Figure 2: General Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvent. | Use a more electron-rich/bulky ligand (e.g., move from PPh₃ to RuPhos for a bromide). Ensure solvents are thoroughly degassed. Use freshly opened, high-purity reagents. |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow. | Use anhydrous solvents and ensure the base is dry. Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling over the side reaction. |
| Homocoupling of Aryl Halide | Catalyst degradation; Reaction temperature too high. | Lower the reaction temperature. Ensure the phosphine ligand to palladium ratio is at least 2:1 to maintain catalyst stability. |
| Formation of Byproducts | Side reactions of the furan ring; Ligand degradation. | Screen different bases (e.g., K₃PO₄, CsF). Consider a lower reaction temperature. For arylations of phosphine ligands, use a different ligand scaffold.[14] |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is critically dependent on a rational and informed choice of ligand. While simple aryl iodides and bromides can be effectively coupled using standard phosphines like PPh₃, more challenging substrates such as aryl chlorides and electron-rich triflates mandate the use of sterically bulky and electron-rich biarylphosphine ligands. By matching the ligand's properties to the demands of the electrophile, researchers can unlock the full synthetic potential of this stable and versatile organoboron reagent, enabling the efficient construction of complex heterocyclic molecules.
References
-
Organotrifluoroborate Salts. (2015). Chem-Station International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yin, J. J. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Alonso, F., Beletskaya, I. P., & Nájera, C. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Sharma, A., & Kumar, R. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Vantourout, J. C., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Kim, D., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Selection of boron reagents for Suzuki-Miyaura coupling. (2009). Semantic Scholar. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Weires, A. G., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Dreher, S. D., et al. (2018). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Chemical Reviews. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
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- 14. researchgate.net [researchgate.net]
The Advent of One-Pot Synthesis: Streamlining Drug Discovery with Potassium Trifluoro(5-methylfuran-2-yl)borate
In the fast-paced world of pharmaceutical and materials science research, efficiency and robustness in synthetic methodologies are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the construction of complex molecular architectures.[1][2] Traditionally, this reaction has relied on boronic acids, which, despite their utility, are often plagued by instability, difficult purification, and a propensity for protodeboronation.[3][4] The emergence of potassium organotrifluoroborates has offered a superior alternative, providing air- and moisture-stable, crystalline solids that are easy to handle and store.[5][6] This application note details a comprehensive guide to the one-pot synthesis utilizing Potassium Trifluoro(5-methylfuran-2-yl)borate, a versatile building block for the introduction of the 5-methylfuran-2-yl moiety, a common scaffold in biologically active compounds.[4]
The Superiority of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
Potassium organotrifluoroborates exhibit remarkable stability compared to their boronic acid counterparts. The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, renders the C-B bond less susceptible to premature cleavage.[5][7] This inherent stability translates to several practical advantages in a laboratory setting:
-
Enhanced Stability: Organotrifluoroborates are generally stable to air and moisture, eliminating the need for stringent anhydrous conditions during storage and handling.[3][8]
-
Stoichiometric Precision: Unlike boronic acids which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are monomeric solids, allowing for more precise control over reaction stoichiometry.[9]
-
Improved Reactivity and Yields: In many instances, organotrifluoroborates provide higher yields in cross-coupling reactions compared to the corresponding boronic acids, particularly with challenging substrates.[1]
-
Functional Group Tolerance: The protected nature of the boronic acid moiety in organotrifluoroborates allows for a broader tolerance of functional groups within the molecule.[10]
Reaction Principles: Unveiling the Mechanism of Action
The one-pot synthesis described herein involves the in-situ generation of this compound from 2-bromo-5-methylfuran, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an appropriate aryl or heteroaryl halide. The overall process can be dissected into two key stages occurring sequentially in the same reaction vessel.
Stage 1: In-Situ Formation of this compound
This stage commences with a lithium-halogen exchange reaction on 2-bromo-5-methylfuran at low temperature to generate a highly reactive furyllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate, to form a boronate ester. The subsequent addition of an aqueous solution of potassium hydrogen fluoride (KHF₂) facilitates the conversion of the boronate ester to the stable this compound.[7]
Stage 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Upon formation of the organotrifluoroborate, the palladium catalyst, a suitable ligand, a base, and the coupling partner (aryl/heteroaryl halide) are introduced into the reaction mixture. The catalytic cycle, depicted below, is then initiated. The currently accepted mechanism suggests that the trifluoroborate slowly hydrolyzes in the presence of a base to release the corresponding boronic acid, which is the active species in the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
One-Pot Synthesis of 2-Aryl-5-methylfurans
This protocol outlines the in-situ generation of this compound followed by its Suzuki-Miyaura cross-coupling with an aryl bromide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-methylfuran | ≥98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Trimethyl borate | ≥99% | Commercially Available |
| Potassium hydrogen fluoride (KHF₂) | ≥99% | Commercially Available |
| Aryl bromide | --- | Substrate |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Ligand Grade | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Deionized Water | --- | --- |
Experimental Workflow:
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Application Notes and Protocols for Scale-Up of Reactions with Potassium Trifluoro(5-methylfuran-2-yl)borate
Introduction: The Strategic Advantage of Potassium Trifluoro(5-methylfuran-2-yl)borate in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the drive for efficient, robust, and scalable carbon-carbon bond-forming reactions is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology in this arena.[1] This guide focuses on a specific, highly versatile building block: This compound .
Potassium organotrifluoroborate salts, in general, offer significant advantages over their boronic acid counterparts, especially when considering process scale-up.[2] They are typically air- and moisture-stable crystalline solids, which simplifies handling, storage, and weighing operations on a large scale.[3][4][5][6] Their tetracoordinate boron center renders them less susceptible to protodeboronation, a common side reaction with boronic acids that can lead to reduced yields and the need for an excess of the boron reagent.[2][7] The use of near-stoichiometric amounts of the organotrifluoroborate is often feasible, which improves process efficiency and reduces costs.[3][7]
This document provides a detailed examination of the critical parameters and practical methodologies for successfully scaling reactions involving this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Stability Considerations
Understanding the intrinsic properties of this compound is the foundation for developing a scalable process.
| Property | Implication for Scale-Up |
| Physical Form | Crystalline solid |
| Stability | Generally stable to air and moisture for extended periods.[4][5][6] |
| Solubility | Sparingly soluble in many common organic solvents (e.g., THF, dioxane, toluene) at room temperature. Solubility increases with temperature and in the presence of water or other protic co-solvents. |
| Thermal Stability | While generally stable, prolonged exposure to high temperatures, especially in the presence of strong acids or bases, should be evaluated to prevent decomposition of the furan ring. |
The stability of organotrifluoroborates simplifies material handling in a manufacturing environment, reducing the need for strictly inert atmosphere transfers for the solid material itself. However, once in solution and under reaction conditions, particularly with the palladium catalyst activated, maintaining an inert atmosphere is crucial.
The Suzuki-Miyaura Coupling: A Mechanistic Overview for Scale-Up
A successful scale-up requires a foundational understanding of the reaction mechanism to anticipate and mitigate potential issues. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides this framework.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For organotrifluoroborates, the transmetalation step is often considered rate-limiting and requires activation by a base. The base facilitates the formation of a more reactive organoboron species. The choice of base and solvent system is therefore critical to ensure this step proceeds efficiently on a large scale.
Protocol for a Model Suzuki-Miyaura Coupling Reaction
This protocol details a laboratory-scale (10 mmol) cross-coupling of this compound with 4-bromoanisole. This serves as a starting point for optimization and scale-up.
Materials and Equipment:
-
This compound (10 mmol, 1.0 eq)
-
4-Bromoanisole (10 mmol, 1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1-1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (30 mmol, 3.0 eq)
-
Toluene (40 mL)
-
Water (4 mL)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermocouple, and nitrogen inlet.
-
Standard laboratory glassware for workup and purification.
Experimental Procedure:
-
Vessel Preparation: An appropriately sized reactor (e.g., 100 mL three-neck flask) is oven-dried and assembled while hot, then allowed to cool under a stream of nitrogen.
-
Reagent Charging: To the flask, add this compound, 4-bromoanisole, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inerting the Atmosphere: The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed toluene and degassed water are added via cannula or a dropping funnel.
-
Reaction Execution: The heterogeneous mixture is stirred and heated to 80-100 °C. The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC-MS).
-
Workup and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Critical Scale-Up Considerations
Transitioning from the bench to a pilot plant or manufacturing scale introduces challenges that are not always apparent at the laboratory scale. The following parameters must be carefully evaluated and optimized.
Caption: Key parameters for scaling up Suzuki-Miyaura reactions.
Catalyst System: Loading and Selection
-
Causality: At large scales, the cost of the palladium catalyst and ligand becomes a significant factor. The goal is to minimize catalyst loading without compromising reaction time or yield. Modern palladium pre-catalysts, such as XPhos-Pd-G3, can offer higher activity and stability, allowing for lower loadings (down to ppm levels in some cases).[8]
-
Scale-Up Strategy:
-
Perform catalyst screening at the lab scale to identify the most active and cost-effective system.
-
Conduct optimization studies (e.g., Design of Experiments - DoE) to determine the minimum acceptable catalyst loading.
-
Evaluate the impact of lower catalyst loading on reaction kinetics and impurity profiles.
-
| Scale | Typical Pd Loading (mol%) | Rationale |
| Lab (1-10 g) | 1 - 2 % | Focus on rapid results and high yield. |
| Pilot (1-10 kg) | 0.1 - 0.5 % | Balancing cost, reaction time, and process robustness. |
| Production (>100 kg) | < 0.1 % | Minimizing cost and residual metal in the final product. |
Solvent Selection and Concentration
-
Causality: The choice of solvent impacts reagent solubility, reaction kinetics, and temperature control. Biphasic systems (e.g., Toluene/Water, THF/Water) are common for Suzuki-Miyaura couplings.[9] On a large scale, factors like ease of removal, boiling point, safety (flashpoint), and environmental impact become critical. The reaction concentration (molarity) affects throughput; however, overly concentrated reactions can lead to poor mixing and exotherm control.
-
Scale-Up Strategy:
-
Select a solvent system that provides adequate solubility for the reactants at the desired reaction temperature.
-
Consider process-friendly solvents like 2-MeTHF as a greener alternative to THF.
-
Evaluate the effect of reaction concentration on stirability and heat transfer. A typical starting point is a concentration of 0.25 M to 0.5 M.[3]
-
Base Selection and Stoichiometry
-
Causality: The base is crucial for activating the organotrifluoroborate.[10] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The choice of base can influence reaction rate and the formation of byproducts. On a large scale, the physical form of the base (powder vs. solution) and its solubility are important for handling and mixing.
-
Scale-Up Strategy:
-
Screen different bases to find the optimal balance between reactivity and cost. While Cs₂CO₃ is often highly effective, the less expensive K₃PO₄ is frequently a more practical choice for large-scale synthesis.
-
Using an aqueous solution of the base can improve handling and mixing in the reactor.
-
Typically, 2-3 equivalents of the base are used. Optimization may allow for a reduction in the amount of base required.[10]
-
Temperature Control and Mixing
-
Causality: Suzuki-Miyaura reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inefficient mixing can lead to localized "hot spots," which can cause catalyst decomposition and increased impurity formation. The reaction is often heterogeneous, making efficient agitation critical to ensure mass transfer between phases.
-
Scale-Up Strategy:
-
Characterize the reaction exotherm using reaction calorimetry (e.g., RC1) to design appropriate cooling capacity.
-
Select a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good suspension of solids and mixing of liquid phases.
-
Consider controlled addition of one of the reagents to manage the heat output.
-
Workup and Product Isolation
-
Causality: Removing residual palladium from the final product is a critical challenge in the pharmaceutical industry due to strict regulatory limits.[11] The workup procedure must be robust and scalable.
-
Scale-Up Strategy:
-
Develop a workup procedure that minimizes the formation of emulsions.
-
Incorporate a palladium scavenging step. This can involve treatment with agents like activated carbon, silica-based scavengers, or aqueous solutions of reagents like sodium bisulfite.[11]
-
Optimize the final product isolation method. Recrystallization is often preferred over chromatography at scale due to cost and throughput.
-
Safety and Handling
While this compound is a stable solid, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid generating dust.[12]
-
Spills: In case of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a designated hazardous waste container.[12]
-
Reaction Safety: Be aware of the potential for exotherms, especially during the initial heating phase of the reaction. Ensure adequate cooling is available. The use of flammable solvents requires adherence to all relevant safety protocols for handling and storage.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Biscoe, M. R., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7818–7821. [Link]
-
Jones, K. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2635–2644. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(21), 4955–4960. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1–34). Royal Society of Chemistry. [Link]
-
Kim, D. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
ResearchGate. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Occhiato, E. G., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7334–7341. [Link]
-
Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-2-yl)borate. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Request PDF. [Link]
-
ResearchGate. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9440–9450. [Link]
-
ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. [Link]
-
Liu, L., et al. (2016). K5Ba10(BO3)8F: A New Potassium Barium Borate Fluoride with a Perovskite-Like Structures. Inorganic Chemistry, 55(17), 8472–8475. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
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- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Incorporation of Potassium trifluoro(5-methylfuran-2-yl)borate in Natural Product Synthesis
Abstract
The synthesis of complex natural products demands reagents that offer stability, reliability, and high functional group tolerance. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, addressing many of their inherent limitations.[1][2] This guide provides an in-depth exploration of Potassium trifluoro(5-methylfuran-2-yl)borate, a stable, crystalline solid, as a versatile building block for introducing the 5-methylfuran-2-yl moiety into complex molecular architectures. We will dissect the rationale behind its use, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a framework for its strategic implementation in the synthesis of bioactive natural products.
The Ascendancy of Potassium Organotrifluoroborates
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their application is often plagued by challenges:
-
Instability: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which complicates accurate stoichiometric measurements.[3]
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage under various conditions, leading to undesired side products and reduced yields.
-
Handling Difficulties: Many boronic acids are not bench-stable, requiring storage under inert atmospheres.
Potassium organotrifluoroborates elegantly circumvent these issues. The tetracoordinate boron "ate" complex renders the C-B bond remarkably stable to air, moisture, and even strongly oxidative conditions.[1][4] These crystalline salts are easily handled, can be stored indefinitely at room temperature, and are readily prepared from inexpensive starting materials.[4][5] This stability masks the reactivity of the organoboron species until it is strategically "unveiled" under the specific, basic conditions of the cross-coupling reaction.[4]
The 5-methylfuran-2-yl motif is a key structural component in various bioactive compounds and serves as a valuable synthetic intermediate.[6][7] this compound provides a robust and reliable method for installing this fragment, making it a reagent of significant interest for drug development and natural product synthesis.
Synthesis and Preparation of the Reagent
The preparation of potassium organotrifluoroborates is typically straightforward. While multiple routes exist, a common and efficient method involves the treatment of an in situ-generated organoboron intermediate with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3] This process converts the transient and often unstable boronic acid into the exceptionally stable trifluoroborate salt.
Caption: General workflow for synthesizing potassium heteroaryltrifluoroborates.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the furan ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, a cornerstone transformation in modern organic synthesis.[1]
Case Study: Synthesis of a Biaryl Precursor for Natural Product Analogs
Let's consider the synthesis of a complex biaryl system, a common structural motif in natural products such as (+)-Neopeltolide, which contains a substituted furan ring.[8][9] Our goal is to couple this compound with a functionalized aryl bromide.
Reaction Scheme: (Illustrative scheme showing the coupling of this compound with a hypothetical complex aryl bromide)
The choice of the trifluoroborate salt here is strategic. The stability of the reagent ensures that it will not degrade in the presence of the potentially sensitive functional groups on the aryl bromide coupling partner prior to the catalytic cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, base, or solvent may be required for specific substrates.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide (Substrate) | - | 0.5 | 1.0 |
| This compound | 188.00 | 0.6 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.01 | 0.02 |
| RuPhos | 468.6 | 0.02 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 3.0 |
| Toluene | - | 4.0 mL | - |
| Deionized Water | - | 1.0 mL | - |
Procedure:
-
Vessel Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (113 mg, 0.6 mmol), Palladium(II) Acetate (2.2 mg, 0.01 mmol), RuPhos (9.4 mg, 0.02 mmol), and Cesium Carbonate (489 mg, 1.5 mmol).
-
Solvent Addition: Add toluene (4.0 mL) and deionized water (1.0 mL) to the vial.
-
Degassing: Seal the vial with a PTFE-lined cap. Purge the reaction mixture with a gentle stream of argon or nitrogen gas for 10-15 minutes while stirring. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Mechanistic Insights: The Role of the Trifluoroborate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. When using a potassium organotrifluoroborate, a crucial initial step is the in situ hydrolysis of the stable tetracoordinate borate to a tricoordinate organoborane or boronic acid, which is the active species in the transmetalation step. This hydrolysis is facilitated by the base (e.g., Cs₂CO₃) and water present in the reaction mixture. This "slow release" mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.[10]
Caption: Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.
Conclusion
This compound stands out as a highly practical and efficient reagent for the synthesis of complex molecules. Its superior stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug discovery and natural product synthesis. The protocols and mechanistic understanding provided herein serve as a comprehensive guide for leveraging this reagent to strategically construct intricate C-C bonds, paving the way for the efficient synthesis of the next generation of bioactive compounds.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(11), 2341–2344. [Link]
-
Nakazato, K., Oda, M., & Uenishi, J. (2011). Total Synthesis of (+)-Neopeltolide by the Macrocyclization/Transannular Pyran Cyclization Strategy. Organic Letters, 13(18), 4934–4937. [Link]
-
Uenishi, J., Nakazato, K., & Oda, M. (2012). 11-Step Synthesis of (+)-Neopeltolide by the Macrocyclization/Transannular Pyran Cyclization Strategy. Bulletin of the Chemical Society of Japan, 85(7), 803–816. [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
Paterson, I., & Coster, M. J. (2009). Total synthesis of the marine macrolide (+)-neopeltolide. Chemical Communications, (27), 4072-4074. [Link]
-
Reddy, G. P., & Kumar, S. (2012). Formal Total Synthesis of (+)-Neopeltolide. The Journal of Organic Chemistry, 77(20), 9319–9325. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., Fleury-Brégeot, N., & Lemen, G. S. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 14(4), 1150–1153. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5593-5597. [Link]
-
International Furan Chemicals BV. (n.d.). 2-Methylfuran. IFC. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Troubleshooting & Optimization
Technical Support Center: Potassium Trifluoro(5-methylfuran-2-yl)borate
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
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- 8. Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium Trifluoro(5-methylfuran-2-yl)borate Reactions
Welcome to the technical support center for reactions involving Potassium trifluoro(5-methylfuran-2-yl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of products derived from this compound.
Q1: Why use this compound instead of the corresponding boronic acid?
A: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, monomeric solids that are exceptionally stable to air and moisture, making them easier to handle and store indefinitely without special precautions.[1][2][3] This enhanced stability reduces the propensity for protodeboronation (replacement of the boron group with hydrogen) and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and purification.[2][4]
Q2: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this reagent?
A: Aside from unreacted starting materials, the most common impurities include:
-
Homocoupled Biaryl Product: Formed from the coupling of two molecules of your aryl halide or two molecules of the borate reagent.
-
Protodeboronated Furan: 5-methylfuran, resulting from the cleavage of the C-B bond.[5]
-
Dehalogenated Starting Material: Your aryl halide starting material in which the halogen has been replaced by a hydrogen atom.[6]
-
Boron-based Residues: Residual boronic acid (from in situ hydrolysis of the trifluoroborate), boroxines, and other boron salts.[7]
-
Palladium Residues: Trace amounts of the palladium catalyst.
Q3: Is the 5-methylfuran moiety sensitive to specific purification conditions?
A: Yes. Furan rings can be sensitive to strongly acidic conditions, which may lead to ring-opening or polymerization. It is advisable to avoid strong acids during aqueous workups and chromatography. While generally stable on silica gel, prolonged exposure can sometimes lead to degradation for particularly sensitive substrates.[8]
Q4: My crude NMR looks clean, but I have a persistent colored impurity. What is it likely to be?
A: A persistent color, often black, brown, or red, is typically due to residual palladium species, often referred to as "palladium black".[9] While it may not be prominent in the NMR spectrum, it can interfere with subsequent reactions and biological assays. Specific filtration or scavenging techniques are required for its removal.
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address experimental challenges.
Problem A: Low or No Yield of the Desired Coupled Product
Q: My reaction shows low conversion, with starting materials remaining. What went wrong?
A: Low conversion in Suzuki-Miyaura couplings can stem from several factors related to the reaction setup and reagents.
| Potential Cause | Explanation & Solution |
| Ineffective Catalyst System | The combination of palladium precursor and ligand may not be optimal. For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often outperform traditional ones like PPh₃.[5] Solution: Screen different ligands. A pre-catalyst system like [Pd₂(dba)₃] with a suitable ligand can be more robust. |
| Insufficient Base Activity | The base is crucial for activating the trifluoroborate salt for transmetalation.[10] If the base is weak, old, or poorly soluble, the catalytic cycle will be inhibited. Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[11] |
| Presence of Oxygen | Oxygen can oxidize the Pd(0) active catalyst to Pd(II), rendering it inactive, and can also promote unwanted side reactions like homocoupling.[12] Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the experiment. |
| Poor Reagent Solubility | If either the aryl halide or the borate salt has poor solubility in the chosen solvent system, the reaction rate will be severely limited.[6] Solution: Switch to a solvent system known to better solubilize the reagents, such as dioxane/water, toluene/water, or 2-MeTHF.[11] Heating the reaction will also improve solubility. |
Problem B: Significant Side Products Complicate Purification
Q: My main product is present, but I have significant amounts of homocoupled and/or protodeboronated impurities. How can I prevent this and remove them?
A: The formation of these side products points to specific flaws in the reaction conditions.
Workflow for Diagnosing Side Product Formation
Caption: Decision tree for troubleshooting side reactions.
Purification Strategy: These impurities often have very different polarities from the desired product.
-
Homocoupled Aryl Halide: Typically much less polar than the desired product. It can usually be separated by silica gel chromatography, eluting first with a non-polar solvent system (e.g., hexanes).
-
Protodeboronated Furan (5-methylfuran): This is a volatile, non-polar compound and is often removed during solvent evaporation under reduced pressure.
-
Homocoupled Furan: This impurity may have a polarity similar to the desired product, making chromatographic separation challenging. Optimizing the reaction to prevent its formation is the best strategy. If it does form, careful chromatography or recrystallization may be required.
Problem C: Difficulty Removing Boron Impurities
Q: After chromatography, my product's NMR spectrum is clean, but the elemental analysis shows boron contamination, or I see broad signals in my baseline.
A: Boron-containing byproducts can be tricky to remove as they can be polar (boronic acids) or non-polar (boronate esters) and may co-elute with your product.
Solutions:
-
Acid/Base Extraction: Before chromatography, wash the organic layer with an aqueous base (e.g., 1M NaOH) to convert the residual boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[11][13]
-
Methanol Co-evaporation: This is a highly effective technique. After the initial workup, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeat this process 3-5 times. This procedure converts boric acid and other boron residues into the volatile trimethyl borate (B(OMe)₃, b.p. 68.7 °C), which is removed with the solvent.[7]
-
Specialized Chromatography: For particularly stubborn cases, using neutral alumina instead of silica gel can be effective, as boronic acids tend to interact less with alumina.[14] Alternatively, silica gel impregnated with boric acid has been reported to improve the separation of pinacol boronic esters.[15]
Section 3: Detailed Purification Protocols
Here are step-by-step methodologies for the essential purification stages.
General Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Preventing protodeboronation of Potassium trifluoro(5-methylfuran-2-yl)borate
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Potassium trifluoro(5-methylfuran-2-yl)borate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common side reaction that can significantly impact reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to ensure the success of your experiments.
Understanding the Challenge: The Instability of the Furan-Boron Bond
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. However, like many heteroaromatic organoboron compounds, it is susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes the starting material and generates 2-methylfuran as a byproduct, ultimately lowering the yield of the desired coupled product.
The electron-rich nature of the furan ring and the presence of a proton source (often water in the reaction mixture) can facilitate this undesired pathway, particularly under basic conditions.[3][4] this compound offers enhanced stability compared to its corresponding boronic acid by existing in a tetracoordinate state, which effectively "protects" the C-B bond.[5][6] These reagents function on a "slow release" principle, where the trifluoroborate hydrolyzes in situ to provide a low concentration of the active boronic acid for the catalytic cycle.[7][8][9][10][11] This slow release is crucial for minimizing side reactions like protodeboronation and homocoupling.[7][8][9][10][11]
Below, we address common questions and troubleshooting scenarios to help you mitigate protodeboronation and optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2-methylfuran in my reaction mixture. What is the primary cause?
A1: The formation of 2-methylfuran is a clear indication of protodeboronation. This undesired reaction is primarily caused by the cleavage of the carbon-boron bond in your this compound and its replacement with a hydrogen atom from a proton source.[1][2] Several factors can accelerate this process, including high pH (strong bases), elevated temperatures, and the presence of excess water in your reaction.[2]
Q2: How does the choice of base impact protodeboronation?
A2: The base plays a critical role in the Suzuki-Miyaura reaction by activating the organoboron species for transmetalation.[12][13] However, strongly basic conditions can also significantly accelerate the rate of protodeboronation.[4][14] The hydroxide ions in solution can attack the boron atom, forming a boronate species that is more susceptible to protonolysis.[1][4] Therefore, selecting a milder base is often crucial for sensitive substrates like furan-2-ylborates.
Q3: Is it necessary to use anhydrous solvents?
A3: While some water is often required for the hydrolysis of the trifluoroborate to the active boronic acid and to facilitate the action of certain inorganic bases, an excessive amount can promote protodeboronation.[2][15] Using anhydrous solvents and minimizing the amount of water as a co-solvent can help to suppress this side reaction.[2]
Q4: My starting material seems to be degrading even before the reaction starts. How should I properly store and handle this compound?
A4: Potassium organotrifluoroborates are generally more stable to air and moisture than their boronic acid counterparts, making them easier to handle and store.[6][16][17] However, for long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[18]
Troubleshooting Guide: Minimizing Protodeboronation
If you are experiencing low yields due to protodeboronation, consider the following troubleshooting strategies. The key is to find a balance where the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.
Issue 1: Significant Protodeboronation Byproduct Observed
This is the most common issue. The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solution & Rationale |
| Base is too strong | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] These bases are effective in promoting the catalytic cycle but are less aggressive in catalyzing protodeboronation compared to strong hydroxides like NaOH or KOH. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures increase the rate of the Suzuki coupling, they also disproportionately accelerate the rate of protodeboronation.[2] Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. |
| Excess Water | Use anhydrous solvents and minimize the amount of water as a co-solvent.[2][15] While some water is necessary for the hydrolysis of the trifluoroborate, an excess provides a ready proton source for protodeboronation. |
| Inefficient Catalyst System | Employ a highly active palladium catalyst and ligand system. A more efficient catalyst will accelerate the rate of the desired cross-coupling, allowing the reaction to complete before significant protodeboronation can occur.[2] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[15] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed.[15] Prolonged exposure of the organoboron reagent to the reaction conditions increases the likelihood of decomposition. |
Issue 2: Inconsistent Reaction Yields
Inconsistent yields can often be traced back to the quality and handling of reagents and the reaction setup.
| Potential Cause | Recommended Solution & Rationale |
| Degraded Starting Material | Ensure your this compound is of high purity and has been stored correctly.[18] Consider purchasing from a reputable supplier or synthesizing it fresh if you suspect degradation. |
| Oxygen Contamination | Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst. Oxygen can lead to the oxidative homocoupling of the organoboron reagent and can deactivate the catalyst.[19] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[15] |
| Inconsistent Stirring/Heating | Ensure uniform heating and efficient stirring of the reaction mixture. In heterogeneous mixtures, poor mixing can lead to localized "hot spots" or areas of high base concentration, which can promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered mild base (e.g., K₃PO₄, 2.0–3.0 equiv.).[19]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[19]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).[15]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[19]
-
Reaction: Place the vial in a preheated oil bath at a moderate temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[19]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by flash column chromatography.[19]
Visualizing the Process
Troubleshooting Logic for Protodeboronation
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction to minimize protodeboronation.
Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura coupling reactions.
Competing Reaction Pathways
This diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
Caption: Competing pathways for the active boronic acid species in the reaction mixture.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium Trifluoro(5-methylfuran-2-yl)borate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving potassium trifluoro(5-methylfuran-2-yl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond standard protocols to address the nuanced challenges and troubleshooting steps required to achieve high-yield, reproducible results.
Potassium organotrifluoroborate salts have emerged as highly valuable reagents in modern organic synthesis.[1][2][3] Their crystalline nature, air and moisture stability, and resistance to protodeboronation make them superior alternatives to the often-unstable corresponding boronic acids, especially for electron-rich and heteroaromatic systems like the 5-methylfuran moiety.[3][4][5][6] However, achieving optimal reaction outcomes requires a careful balance of catalyst, ligand, base, and reaction conditions. This guide provides a framework for systematic optimization and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for setting up a successful coupling reaction.
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: The primary advantage is stability.[1][4][6] Furan-2-ylboronic acids are notoriously susceptible to protodeboronation—a side reaction where the carbon-boron bond is cleaved by a proton source (like water), resulting in the formation of 5-methylfuran and terminating the desired catalytic cycle.[6][7][8] Potassium trifluoroborates are tetracoordinate boron species that are significantly more stable and less prone to this decomposition pathway.[5][6] This stability allows for the use of near-stoichiometric amounts of the boron reagent and often leads to more consistent and higher yields.[6]
Q2: What is a reasonable starting catalyst loading for this reaction?
A2: A typical starting point for catalyst loading in Suzuki-Miyaura couplings is between 0.5 and 2.5 mol% of the palladium source relative to the limiting reagent.[9][10][11] For well-behaved substrates, loadings can often be lowered significantly (e.g., to 0.0025 mol%), while more challenging electrophiles (like aryl chlorides) may require higher initial loadings or more specialized catalyst systems.[10][12]
Q3: What are the recommended palladium sources and ligands?
A3: The choice is highly dependent on the electrophile (aryl halide/triflate).
-
For Aryl Bromides/Iodides: Simple, classical catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective. However, for improved reliability and broader scope, preformed catalysts like PdCl₂(dppf)·CH₂Cl₂ are excellent starting points.[13]
-
For Aryl Chlorides or Sterically Hindered Substrates: These require more active catalyst systems. Modern bulky, electron-rich phosphine ligands are essential.[5] Buchwald-type ligands such as RuPhos or XPhos, often used with a Pd(OAc)₂ source or as a pre-formed G2 or G3 palladacycle precatalyst, are highly recommended.[14] These systems facilitate the challenging oxidative addition step with less reactive electrophiles.[15]
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial; the reaction will not proceed without it.[16] Its primary role is to facilitate the transmetalation step. In the case of organotrifluoroborates, the base promotes the formation of a more reactive tricoordinate boronic acid or a boronate species in situ.[17] Common choices include:
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results, particularly for difficult couplings.[13]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are effective, more economical alternatives that work well in a wide range of systems.[4][18]
Q5: Is water necessary in the solvent system?
A5: Often, yes. A small amount of water is typically beneficial for Suzuki-Miyaura couplings, including those with organotrifluoroborates.[19] It can help solubilize the base and facilitate the formation of the active boron species. However, an excess of water can promote catalyst deactivation and undesired side reactions like protodeboronation.[19] A common solvent system is a mixture of an organic solvent like THF, dioxane, or toluene with water.[4][9]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: Low to No Product Yield
Q: My reaction shows very low conversion to the desired product after the standard reaction time. What are the primary factors I should investigate?
A: A low or zero yield points to a fundamental issue with one of the core components of the catalytic cycle. A systematic approach is required to identify the root cause.
Diagnostic Workflow for Low Conversion
Caption: Decision tree for troubleshooting low-yield reactions.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and any separate ligands are fresh and have been stored correctly. Oxygen can lead to the formation of palladium black (agglomerated nanoparticles), which is a common sign of catalyst deactivation and results in a loss of catalytic activity.[15][20][21] If using a Pd(II) precatalyst, it must first be reduced in situ to the active Pd(0) state.[22][23] Using a modern, well-defined precatalyst can often improve reproducibility.[9]
-
Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen. Inadequate degassing of solvents and reaction vessels is a very common cause of failure. Ensure all solvents are sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[9][21]
-
Base and Solvent: The base must be sufficiently strong and soluble to activate the trifluoroborate. If you are using a weaker base like K₂CO₃ and see no reaction, switching to a stronger, more soluble base like Cs₂CO₃ can be effective.[13] Furthermore, ensure all solid reagents, particularly the base, are at least partially dissolved in the reaction medium.
-
Temperature: While many modern catalyst systems are active at room temperature, some transformations, especially with challenging substrates, require thermal energy to drive the reaction forward. A good starting point is 60-80 °C.
Problem 2: Significant Protodeboronation Side Product
Q: My LC-MS/GC-MS analysis shows a major peak corresponding to 5-methylfuran, the protodeboronated byproduct. How can I suppress this pathway?
A: The formation of 5-methylfuran indicates that the C-B bond is being cleaved faster than it is undergoing transmetalation to the palladium center. While using the trifluoroborate salt is the best first defense, this side reaction can still occur under certain conditions.[6][7]
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation.[19] Try reducing the proportion of water in your solvent system or switching to an anhydrous protocol if your catalyst system allows.
-
Use Milder Bases: Strong bases can increase the rate of protodeboronation.[24] If you are using a very strong base like Cs₂CO₃, consider switching to a milder one such as K₂CO₃ or even KF.[17][25]
-
Lower Reaction Temperature: Higher temperatures can accelerate decomposition. If the desired coupling is efficient at a lower temperature, reducing the heat can often minimize the undesired side reaction.
-
Increase Catalyst Loading: A more active catalyst at a slightly higher loading can increase the rate of the productive Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[24]
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
Q: My reaction starts, but the solution quickly turns black with a precipitate, and the reaction stalls. What is happening?
A: This is a classic sign of catalyst deactivation, where the active, soluble palladium complexes agglomerate to form inactive palladium black.[20][21][26]
-
Ligand Instability/Insufficiency: The ligand's job is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the Pd:ligand ratio is incorrect, the palladium will precipitate. For challenging couplings, switching to a more robust, bulky ligand like RuPhos, XPhos, or a bidentate ligand like Xantphos is often the solution.[14][21] These ligands create a stable coordination sphere around the palladium, preventing agglomeration.
-
High Catalyst Concentration: Counterintuitively, a very high catalyst loading can sometimes lead to faster deactivation through bimolecular decomposition pathways. If you are using a high loading (>2 mol%), try reducing it.
-
Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons.[15] Ensure high purity of all reagents.
Optimizing Catalyst Loading: A Tabulated Guide
The "optimal" catalyst loading is a balance between reaction rate, cost, and catalyst stability. The following table provides a systematic approach to finding this balance.
| Observation | Initial Loading | Suggested Action | Scientific Rationale |
| No or Very Slow Reaction | 1.0 mol% | Increase loading to 2.0-2.5 mol%.[10] | The rate of a key step (e.g., oxidative addition) is too slow. Increasing catalyst concentration directly increases the overall reaction rate. |
| Reaction Stalls / Pd Black Forms | 1.0 mol% | 1. Switch to a more robust ligand (e.g., XPhos).2. If using a robust ligand, decrease loading to 0.5 mol%. | 1. The ligand is failing to stabilize the Pd(0) intermediate.[21]2. Catalyst deactivation may be occurring via a bimolecular pathway, which is suppressed at lower concentrations. |
| Complete Conversion, but Slow | 1.0 mol% | 1. Increase temperature.2. If temperature is maxed out, increase loading to 1.5 mol%. | 1. The reaction is likely kinetically limited but the catalyst is stable.2. A modest increase in catalyst can shorten reaction times without risking deactivation. |
| Fast, Clean Conversion | 1.0 mol% | Decrease loading sequentially (0.5% -> 0.1% -> etc.) | The initial conditions are more than sufficient. The goal is to find the minimum required loading for efficiency and cost-effectiveness (high TON).[12][27] |
Section 3: Experimental Protocols
General Protocol for Catalyst Loading Optimization
This procedure outlines a screening experiment to determine the optimal catalyst loading for the coupling of this compound with an aryl halide (Ar-X).
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (Ar-X, 1.0 equiv), this compound (1.1-1.2 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).
-
Prepare separate stock solutions of the palladium precatalyst (e.g., XPhos Pd G3) and any additional ligand if required in a degassed solvent.
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system (e.g., THF/H₂O, 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.
-
Via syringe, add the appropriate volume of the palladium precatalyst stock solution to achieve the desired initial catalyst loading (e.g., 1.0 mol%).
-
-
Reaction Execution and Monitoring:
-
Workup and Analysis:
-
Once the reaction is complete (or has stalled), cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine conversion and the presence of any byproducts. Based on the results, consult the troubleshooting table to plan the next iteration.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the reaction is key to effective troubleshooting.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
- 22. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 23. Yoneda Labs [yonedalabs.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. vapourtec.com [vapourtec.com]
- 29. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Guide: Effect of Water on Potassium Trifluoro(5-methylfuran-2-yl)borate Stability and Reactivity
Welcome to the technical support center for Potassium trifluoro(5-methylfuran-2-yl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the nuanced role of water in the stability and reactivity of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot experiments and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: Is this compound stable to water and air?
A: Yes, as a solid, it is exceptionally stable. Potassium organotrifluoroborates are crystalline, free-flowing solids that are stable to both air and ambient moisture, making them significantly easier to handle and store than their corresponding boronic acids.[1][2] This benchtop stability is a key advantage, as they can typically be stored indefinitely in a tightly sealed container at 2-8°C without special inert atmosphere techniques.[2][3] However, this stability is context-dependent. In solution, particularly under the aqueous basic conditions used for cross-coupling, the reagent is designed to hydrolyze.[1]
Q2: Why do Suzuki-Miyaura coupling protocols using this reagent require water?
A: Water is the essential co-solvent that enables the reagent's reactivity. The trifluoroborate salt itself is a tetracoordinate boron species and is generally unreactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Water facilitates the hydrolysis of the trifluoroborate to the corresponding 5-methylfuran-2-yl boronic acid (or a related trivalent species), which is the active nucleophile in the cross-coupling reaction.[5][6][7] Therefore, water is not a contaminant but a required reagent for the in situ generation of the active coupling partner.
Q3: What are the visible signs of degradation of the solid reagent?
A: The pristine reagent should be a white to off-white crystalline solid. Signs of potential degradation or contamination include significant discoloration, clumping, or the appearance of a sticky or oily residue. These changes suggest prolonged exposure to high humidity or improper storage, which could lead to premature hydrolysis and affect reactivity. For optimal results, always use a free-flowing solid.
Q4: How should I store this compound?
A: Store the reagent in a tightly closed container in a cool, dry place, such as a refrigerator at 2-8°C.[3] Avoid storing it in areas with high humidity. While it is air-stable, minimizing exposure to atmospheric moisture by securely closing the container after each use will ensure its long-term integrity and performance.[8][9]
Section 2: The Critical Role of Water: Unlocking Reactivity via Controlled Hydrolysis
The utility of this compound in cross-coupling reactions is entirely dependent on its controlled hydrolysis. Understanding this process is the key to successful and reproducible experimentation.
Organotrifluoroborates serve as stable reservoirs, or protected forms, of boronic acids.[1][10] The reaction that unveils their reactivity is a hydrolytic equilibrium where the B-F bonds are sequentially replaced by B-OH bonds. The rate of this hydrolysis is the single most critical factor for success.
The hydrolysis of organotrifluoroborates (RBF₃K) can be classified based on the electronic nature of the organic group 'R'.[5][11] this compound belongs to Class II , characterized by a "slow" hydrolysis rate.[5][12]
-
Class I (Fast Release): Alkyl, electron-rich aryl groups. Hydrolysis is rapid.
-
Class II (Slow Release): Simple aryl, benzyl, and furyl groups. Hydrolysis is slow and often requires acid catalysis.[5][11]
-
Class III (Very Slow Release): Alkynyl, electron-poor aryl groups. Hydrolysis is extremely slow.[5]
The "slow release" nature of the 5-methylfuryl substrate is highly advantageous. It generates the active boronic acid in situ at a low, steady concentration. This strategy minimizes common side reactions associated with boronic acids, such as protodeboronation and oxidative homocoupling, leading to cleaner reactions and higher yields.[5][11][12][13]
The mechanism for Class II substrates like ours presents a unique challenge known as the acid-base paradox . While the overall Suzuki-Miyaura reaction is run under basic conditions (e.g., with Cs₂CO₃ or K₂CO₃), the rate-limiting hydrolysis step for this specific substrate is actually catalyzed by acid.[5][11][12] This paradox explains why reaction outcomes can be highly sensitive to subtle changes in the reaction environment.
Caption: Hydrolysis pathway of this compound.
Section 3: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction.
-
Primary Suspect: Inefficient Hydrolysis. Your reaction may have stalled at the hydrolysis stage. Due to the acid-base paradox, the bulk basic conditions of the reaction may be suppressing the acid-catalyzed hydrolysis required for the furyltrifluoroborate to become active.[5][11]
-
Troubleshooting Steps & Solutions:
-
Evaluate the Reaction Vessel: The material of your reaction vessel can have a profound impact. Glass surfaces can act as fluoride scavengers, which helps drive the hydrolysis equilibrium toward the boronic acid.[10] Running the reaction in a glass flask may be more effective than in a PTFE vial.
-
Check Stirring and Vessel Shape: Bases like Cs₂CO₃ can cause phase splitting in THF/water mixtures.[5][12] Inefficient stirring or a vessel with a cone-shaped bottom can lead to poor contact between the bulk organic phase and the basic aqueous phase, resulting in localized pH differences that stall hydrolysis.[10] Use a round-bottom flask with vigorous stirring to ensure homogeneity.
-
Optimize the Solvent System: The ratio of the organic solvent to water is critical. A THF/H₂O ratio of 10:1 is often a good starting point.[6][7] Too little water will prevent hydrolysis, while too much may cause solubility issues for other reagents.
-
Consider an Alternative Fluoride Scavenger: If hydrolysis remains sluggish, the addition of a small amount of silica gel can be effective, as it acts as an inexpensive and convenient fluorophile to drive the reaction forward.[14]
-
Problem 2: Inconsistent Yields and Reaction Times Between Batches.
-
Primary Suspect: Sensitivity to Environmental Factors. As discussed above, the hydrolysis rate of this substrate is highly dependent on factors that are often overlooked.[5][11] Inconsistencies in yield are almost always traceable to subtle variations in the reaction setup that alter the local pH and hydrolysis rate.[7]
-
Troubleshooting Steps & Solutions:
-
Standardize Your Setup: To ensure reproducibility, use the exact same type and size of reaction vessel, stir bar, and stir plate setting for every reaction.
-
Document Everything: Keep meticulous notes on the source and age of the base, the exact solvent volumes, and the stirring rate.
-
Use a Co-solvent if Phase Splitting is an Issue: In some cases, using a solvent system like isopropanol/water can improve homogeneity compared to THF/water.[15]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Trifluoro(5-methylfuran-2-yl)borate in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium trifluoro(5-methylfuran-2-yl)borate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding to overcome common challenges, particularly the undesired formation of homocoupling byproducts.
Troubleshooting Guide: Homocoupling and Other Side Reactions
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the underlying chemical principles to inform your experimental design.
Question: I am observing a significant amount of 2,2'-bi(5-methylfuran) as a byproduct in my Suzuki-Miyaura reaction. What are the primary causes and how can I minimize this homocoupling?
Answer:
The formation of a symmetrical biaryl, in this case, 2,2'-bi(5-methylfuran), is a common side reaction in Suzuki-Miyaura couplings and is primarily attributed to two interconnected factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in your reaction mixture.
Mechanistic Insight into Homocoupling:
The desired cross-coupling reaction relies on a Pd(0)/Pd(II) catalytic cycle. Homocoupling is favored when this cycle is disrupted. Here's how:
-
Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen in your reaction setup.
-
Pd(II)-Mediated Homocoupling: These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the formation of the homocoupled product and regenerating Pd(0). This parasitic cycle consumes your starting material and reduces the yield of the desired product.
Here is a workflow to diagnose and resolve the issue of excessive homocoupling:
Caption: Troubleshooting workflow for homocoupling.
Recommended Protocols to Minimize Homocoupling:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture.
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent before adding the catalyst.
-
Inert Gas Sparging: Bubbling argon or nitrogen through your solvent for 15-30 minutes is a less rigorous but often sufficient alternative. Always maintain a positive pressure of inert gas throughout the reaction.
-
-
Choice of Palladium Source:
-
Pd(0) Precatalysts: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous as it eliminates the need for an initial reduction step, which can be a source of side reactions.
-
Pd(II) Precatalysts with In Situ Reduction: If you are using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), ensure efficient in situ reduction to Pd(0). The homocoupling of two boronic acid molecules can serve as this reducing step, which you are trying to avoid.
-
-
Ligand Selection: For electron-rich heterocycles like 5-methylfuran, the choice of ligand is crucial.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways leading to homocoupling.[1] A recommended starting point for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates is using RuPhos with Pd(OAc)₂.[1]
-
Question: My reaction is sluggish or stalls at low conversion, even with minimal homocoupling. What factors could be at play with this compound?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving heteroaryltrifluoroborates can stem from several factors, including inefficient hydrolysis of the trifluoroborate salt, catalyst inhibition, or inherent substrate stability issues.
Mechanistic Considerations for Low Reactivity:
The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the boron species to be activated. With potassium organotrifluoroborates, this typically involves hydrolysis to the corresponding boronic acid or a related boronate species.
Caption: Troubleshooting workflow for low reactivity.
Troubleshooting Strategies for Low Conversion:
-
Hydrolysis of the Trifluoroborate: Studies have shown that the hydrolysis of some heteroaryltrifluoroborates, including furyltrifluoroborates, can be slow under basic conditions and may even be acid-catalyzed.[2]
-
Base Selection: While a base is necessary for the catalytic cycle, its identity can influence the hydrolysis rate. Cesium carbonate (Cs₂CO₃) is often a good choice for couplings with potassium heteroaryltrifluoroborates.[1]
-
Solvent System: The presence of water is crucial for the hydrolysis of the trifluoroborate. A common solvent system is a mixture of an organic solvent like THF or dioxane with water. The ratio can be optimized, but a starting point of 4:1 or 5:1 (organic:water) is common.
-
-
Catalyst System Optimization:
-
Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands are often beneficial for couplings with electron-rich heterocycles. A recommended catalyst system is Pd(OAc)₂ with RuPhos.[1]
-
Catalyst Loading: If the reaction is slow, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.
-
-
Purity of this compound: Ensure the purity of your trifluoroborate salt. Impurities from its synthesis could potentially inhibit the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts, primarily related to their stability.[3] They are generally crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle and store over long periods.[3] In contrast, many heteroaryl boronic acids, including those of furan, can be prone to decomposition and protodeboronation, especially upon storage.[3]
Q2: What is the role of the base in Suzuki-Miyaura reactions with potassium organotrifluoroborates?
A2: The base plays a crucial role in the catalytic cycle. It is generally accepted that the base facilitates the transmetalation step by forming a more nucleophilic boronate species from the organoboron reagent.[4] This activation of the boron compound is essential for its efficient transfer to the palladium center.[4]
Q3: Can I use anhydrous conditions for Suzuki-Miyaura coupling with this compound?
A3: Generally, no. The presence of water is typically required for the hydrolysis of the trifluoroborate to the active boronic acid or boronate species that participates in the transmetalation step. While some anhydrous Suzuki-Miyaura protocols exist for other boron reagents, they are not the standard for potassium organotrifluoroborates.
Recommended Starting Protocol
For the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, the following conditions, adapted from established protocols for heteroaryltrifluoroborates, serve as an excellent starting point.[1]
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (3 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | RuPhos (6 mol%) | A bulky, electron-rich ligand suitable for heteroaryl couplings. |
| Base | Cs₂CO₃ (3.0 equiv) | An effective base for activating the trifluoroborate. |
| Solvent | THF/H₂O (4:1) | A common solvent system that facilitates both dissolution and hydrolysis. |
| Temperature | 80 °C | A typical temperature for these couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling. |
Experimental Procedure:
-
To an oven-dried reaction vessel, add this compound (1.04 equiv), the aryl halide (1.0 equiv), and Cesium Carbonate (3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ and RuPhos in degassed THF.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- Molander, G. A., & Petrillo, D. E. (2008).
- Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6378-6393.
- Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
- Aggarwal, V. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17638–17649.
- Molander, G. A., & Ito, T. (2001).
- A Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. (2023).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. (2017).
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium Trifluoro(5-methylfuran-2-yl)borate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving reaction times and overall success in Suzuki-Miyaura cross-coupling reactions involving potassium trifluoro(5-methylfuran-2-yl)borate. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. Our focus is on not just what to do, but why specific adjustments can lead to a successful outcome.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in Suzuki-Miyaura couplings.
Q1: Why is my Suzuki-Miyaura reaction with this compound so slow?
A1: Slow reaction times can stem from several factors. A primary consideration is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2][3] The rate of this hydrolysis can be influenced by the base, solvent, and temperature. Additionally, inefficient oxidative addition or reductive elimination steps in the catalytic cycle, often due to suboptimal catalyst/ligand choice, can significantly slow the reaction. For furan-based trifluoroborates, acid-catalyzed hydrolysis can be a factor, creating a paradoxical situation under basic conditions where the hydrolysis might be slower than anticipated.[2][3]
Q2: What are the main advantages of using a potassium trifluoroborate salt over a boronic acid?
A2: Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture.[1][4] This stability simplifies handling and allows for long-term storage at ambient temperatures.[1][4] Boronic acids, in contrast, can be prone to dehydration to form cyclic boroxines and are more susceptible to protodeboronation, which can lead to lower yields and the need for excess reagent.[5] The use of trifluoroborates can therefore lead to better stoichiometry and reproducibility.[1][5]
Q3: What is the role of the base in the coupling of this compound?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step by activating the organoboron species.[6][7] In the case of organotrifluoroborates, the base is essential for the hydrolysis to the boronic acid and its subsequent conversion to a more nucleophilic borate species, which then transfers its organic group to the palladium center.[7][8][9] The choice and strength of the base can significantly impact the reaction rate and yield.
Q4: I'm observing significant protodeboronation of my 5-methylfuran starting material. How can I minimize this?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich heteroaryl boronic acids like furan-based derivatives.[5] This can be minimized by carefully selecting the reaction conditions. Using a less nucleophilic base, a less protic solvent system, or lower reaction temperatures can help. Additionally, ensuring a sufficiently fast catalytic turnover can "outrun" the protodeboronation side reaction.[10] The "slow release" of the boronic acid from the more stable trifluoroborate salt is inherently a strategy to minimize the concentration of the sensitive boronic acid at any given time, thereby reducing the likelihood of protodeboronation.[2][11][3]
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Slow or Incomplete Conversion
Symptoms:
-
Reaction stalls before the limiting reagent is fully consumed.
-
Reaction requires excessively long times (> 24 hours) to reach moderate conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete conversion.
Detailed Steps & Rationale:
-
Evaluate the Catalyst and Ligand System:
-
Rationale: The choice of ligand is critical for an efficient catalytic cycle. For electron-rich furans, sterically bulky and electron-rich phosphine ligands are often beneficial as they promote both the oxidative addition and reductive elimination steps.[12]
-
Recommendation: If using a standard ligand like PPh₃, consider switching to a more specialized ligand. Buchwald ligands such as SPhos or XPhos are excellent starting points.[13] They are known to improve reaction rates and yields for challenging substrates.
-
Protocol: Screen a panel of ligands. A common starting point is to use a pre-catalyst or to generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with the chosen ligand.
-
-
Optimize the Base:
-
Rationale: The base is critical for the hydrolysis of the trifluoroborate and the subsequent transmetalation.[6][7] A base that is too weak may not facilitate these steps efficiently, while a base that is too strong can promote side reactions.
-
Recommendation: Cesium carbonate (Cs₂CO₃) is often a good choice for organotrifluoroborate couplings as it is effective in promoting the reaction without being overly harsh.[14] If Cs₂CO₃ is not effective, consider other inorganic bases like K₃PO₄ or K₂CO₃. The amount of base can also be critical, with 2-3 equivalents being a typical starting point.
-
Data Table: Common Bases for Suzuki-Miyaura Couplings
Base pKa of Conjugate Acid Typical Equivalents Notes Cs₂CO₃ 10.3 2-3 Often provides excellent results with organotrifluoroborates. K₃PO₄ 12.3 2-3 A strong inorganic base, can be effective when others fail. K₂CO₃ 10.3 2-3 A milder and more economical choice. | KF | 3.2 | 2-3 | Can be used under milder, less basic conditions.[15] |
-
-
Adjust the Solvent System:
-
Rationale: The solvent influences the solubility of the reagents and the rates of the catalytic steps.[16][17][18] For organotrifluoroborate couplings, a protic co-solvent is generally required to facilitate hydrolysis.
-
Recommendation: A mixture of an organic solvent and water is typically used. Common choices include THF/water, dioxane/water, or toluene/water.[14][16] The ratio of organic solvent to water can be optimized; a 10:1 ratio is a good starting point. Be aware that solvent quality is important, as impurities can poison the catalyst.[16][19]
-
-
Modify the Reaction Temperature:
-
Rationale: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like protodeboronation.
-
Recommendation: If the reaction is sluggish at a lower temperature (e.g., 60 °C), cautiously increase it in increments (e.g., to 80 °C or 100 °C).[10] Monitor the reaction closely for the formation of byproducts.
-
-
Check Reagent Quality and Reaction Setup:
-
Rationale: The purity of all reagents is paramount. The palladium catalyst can be sensitive to air and moisture, and the trifluoroborate salt should be pure. Proper degassing of the reaction mixture is crucial to prevent oxidation of the catalyst.
-
Recommendation: Use freshly opened or properly stored reagents. Ensure the reaction vessel is free of contaminants. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Problem 2: Low Yield of the Desired Product
Symptoms:
-
High conversion of starting materials but a low isolated yield of the coupled product.
-
Presence of significant amounts of byproducts, such as homocoupled products or protodeboronated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps & Rationale:
-
Address Homocoupling:
-
Rationale: Homocoupling of the boronic acid derivative can occur, especially in the presence of oxygen. This side reaction consumes the nucleophilic partner and reduces the yield of the desired cross-coupled product.
-
Recommendation: Ensure rigorous degassing of the reaction mixture. Using sterically hindered phosphine ligands can also disfavor the formation of the homocoupled dimer.
-
-
Mitigate Protodeboronation:
-
Rationale: As discussed in the FAQs, protodeboronation is a significant issue with furan-based boronic acids.[5] The presence of water and a strong base can exacerbate this problem.
-
Recommendation: Consider using a milder base like KF or K₂CO₃. Reducing the amount of water in the solvent system or lowering the reaction temperature can also be beneficial. A faster catalytic system (i.e., a more active ligand) can help the desired cross-coupling outcompete the protodeboronation pathway.[10]
-
-
Optimize Catalyst Loading:
-
Rationale: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions and decomposition pathways. Conversely, too little catalyst will result in a slow and incomplete reaction.
-
Recommendation: The optimal catalyst loading is typically between 0.5 and 5 mol%. If you are observing decomposition, try reducing the catalyst loading. If the reaction is clean but incomplete, a modest increase in the catalyst loading may be warranted.
-
III. Experimental Protocols
This section provides a general, step-by-step protocol for a Suzuki-Miyaura coupling using this compound. This should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.1 mmol, 1.1 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
-
Solvent Addition:
-
Add the organic solvent (e.g., THF, 9 mL) and deionized water (1 mL) via syringe.
-
Sparge the resulting mixture with argon for 15-20 minutes to ensure thorough degassing.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Under a positive flow of argon, add the catalyst and ligand to the reaction flask.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. Visualizing the Mechanism
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
V. References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8136-8144. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Yang, Z., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–359. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 514-520. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854. [Link]
-
Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Darses, S., et al. (2005). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 7(19), 4233–4236. [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
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Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
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ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
Kim, D. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
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Jenkins, S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 329. [Link]
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- 19. researchgate.net [researchgate.net]
Managing impurities in commercial Potassium trifluoro(5-methylfuran-2-yl)borate
Welcome to the technical support guide for commercial Potassium trifluoro(5-methylfuran-2-yl)borate. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities, ensuring the integrity and success of your synthetic endeavors. As organotrifluoroborates are valued for their stability and utility, particularly in Suzuki-Miyaura cross-coupling reactions, understanding and controlling their purity is paramount for reproducible and high-yielding outcomes.[1][2][3][4]
This guide moves beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions in your laboratory work. We will explore the nature of common impurities, their impact on reactions, and robust methods for their detection and mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and purity of this compound.
Q1: My new bottle of this compound is a free-flowing white powder, but an older batch appears clumpy. Is the older batch degraded?
A1: Not necessarily. Potassium organotrifluoroborates are generally stable, crystalline solids that are not typically sensitive to air or moisture over short periods.[1][3][5][6][7] However, they are hygroscopic to an extent. Clumping is often due to the absorption of atmospheric moisture. While this does not immediately indicate chemical decomposition, it is crucial to store the reagent in a tightly sealed container in a desiccator or dry cabinet to minimize water uptake.[8] For long-term storage, maintaining a dry, inert atmosphere is recommended.[8][9]
Q2: What are the most common impurities I should be aware of in a commercial batch of this compound?
A2: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
(5-methylfuran-2-yl)boronic acid and its Boroxine: These can be present due to incomplete reaction with the fluorinating agent (KHF₂) during synthesis or from slow hydrolysis upon exposure to moisture.[10][11][12] Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines.[12]
-
Inorganic Salts: Residual potassium hydrogen fluoride (KHF₂) or other potassium salts from the synthesis are common.[6]
-
-
Degradation-Related Impurities:
-
2-Methylfuran: This results from protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[12][13] This is a known side reaction for organoboron reagents.[14]
-
Oxidative Degradation Products: The carbon-boron bond can be susceptible to oxidation, potentially forming 5-methyl-2-furoic acid or related species, though organotrifluoroborates are generally more robust against this than boronic acids.[12]
-
-
Residual Solvents: Solvents used during manufacturing and purification, such as acetonitrile or acetone, may be present in trace amounts.[5][6]
Q3: How does hydrolysis of the trifluoroborate salt affect my reaction?
A3: Hydrolysis is a critical and necessary step for the trifluoroborate to become active in Suzuki-Miyaura coupling. The trifluoroborate itself is considered a stable "protected" form of the boronic acid.[4] Under the basic, aqueous conditions of the coupling reaction, it slowly hydrolyzes to release the active (5-methylfuran-2-yl)boronic acid.[13][15][16] This slow-release mechanism is often advantageous as it keeps the concentration of the reactive boronic acid low, which can minimize side reactions like oxidative homocoupling.[15][16] However, premature or excessive hydrolysis during storage can lead to the presence of boronic acid/boroxine impurities from the start.
Q4: I suspect my Suzuki-Miyaura reaction is failing due to the quality of the trifluoroborate reagent. What are the tell-tale signs?
A4: If your trifluoroborate reagent is compromised, you may observe:
-
Low Conversion/Yield: Insufficient active reagent will naturally lead to poor yields.
-
Formation of 2-Methylfuran: Significant amounts of this byproduct suggest that protodeboronation is a major competing pathway, which can be exacerbated by certain reaction conditions or impurities.[12]
-
Homocoupling of the Aryl Halide or Trifluoroborate: The formation of biaryl products (dimers of your starting materials) can be promoted by impurities or suboptimal reaction conditions that affect the palladium catalyst's efficiency.[12][17][18][19]
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in your experiments.
Part 2: Troubleshooting Guide: Impurity Identification & Mitigation
This guide provides systematic approaches to identify and handle impurities in your this compound.
Issue 1: Identifying the Presence of Boronic Acid/Boroxine Impurities
Causality: The presence of (5-methylfuran-2-yl)boronic acid and its corresponding boroxine is typically due to incomplete fluorination during synthesis or exposure of the final product to moisture. While the trifluoroborate is the desired stable form, the boronic acid is the active species in many cross-coupling reactions.[13][15] An uncontrolled amount at the start of the reaction can disrupt the intended "slow-release" kinetics.
¹¹B NMR is a direct and powerful tool for distinguishing between trigonal boronic acids/boroxines and tetrahedral trifluoroborates.[12]
-
Sample Preparation: Dissolve a representative sample (approx. 10-20 mg) of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A reference standard like BF₃·OEt₂ is typically used.
-
Analysis:
-
This compound: Expect a characteristic sharp quartet (due to ¹¹B-¹⁹F coupling) or a broad singlet if decoupled, typically in the range of δ 3-10 ppm.
-
(5-methylfuran-2-yl)boronic acid: A broad signal will appear further downfield, typically in the range of δ 25-35 ppm.[12]
-
Boroxine: A signal for the trimeric anhydride may appear in the range of δ 15-25 ppm.[12]
-
-
Quantification: The relative integration of these signals can provide an estimate of the molar ratio of the species present.
| Species | Typical ¹¹B NMR Shift (ppm) | Multiplicity |
| R-BF₃K | 3 - 10 | Quartet or Broad Singlet |
| R-B(OH)₂ | 25 - 35 | Broad Singlet |
| (RBO)₃ (Boroxine) | 15 - 25 | Broad Singlet |
| R = 5-methylfuran-2-yl |
Issue 2: Detecting Protodeboronation and Homocoupling Products
Causality: The presence of 2-methylfuran (from protodeboronation) or bis(5-methylfuran) (from homocoupling) points towards degradation of the reagent, either during storage or, more commonly, as a competitive pathway during a catalytic reaction.[12][19] Their presence in the starting material indicates a significant quality issue.
These chromatographic techniques are ideal for separating and identifying volatile (2-methylfuran) and non-volatile organic impurities.[12][20]
-
Sample Preparation:
-
GC-MS (for 2-methylfuran): Dissolve a precise weight of the trifluoroborate salt in a suitable organic solvent (e.g., methanol or dichloromethane).
-
HPLC (for bis(5-methylfuran)): Dissolve the sample in the mobile phase, typically a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[12]
-
-
Instrumentation & Conditions (General):
-
GC-MS: Use a non-polar capillary column (e.g., HP-5MS). A standard temperature ramp from 50°C to 250°C is a good starting point. Detection is via mass spectrometry, looking for the molecular ion of 2-methylfuran (m/z 82.1).[12]
-
HPLC: Use a C18 reverse-phase column. A gradient elution with water and acetonitrile is typically effective. Detection can be done using a UV detector at a wavelength around 254 nm.[12]
-
-
Quantification: Create a calibration curve using authentic standards of 2-methylfuran and bis(5-methylfuran) to accurately quantify their presence in the reagent.
Issue 3: Reagent Purification
Causality: If your analysis confirms the presence of significant impurities, particularly inorganic salts or by-products from the synthesis, purification may be necessary to achieve consistent results. Recrystallization is the most common and effective method.[5][6]
-
Solvent Selection: Potassium organotrifluoroborates are often soluble in hot polar solvents like acetonitrile or acetone and less soluble at cold temperatures.[5] A common procedure involves dissolving the crude material in a minimal amount of hot acetonitrile.[6]
-
Dissolution: In a flask, add the impure trifluoroborate salt and the minimum volume of hot acetonitrile required for complete dissolution. This step is crucial as inorganic salts like KHF₂ are much less soluble in acetonitrile and will remain as suspended solids.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble inorganic impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified product.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether or acetonitrile, and dry thoroughly under vacuum to remove residual solvents.
Part 3: Visualization of Impurity Pathways
Understanding how impurities form is key to preventing them. The following diagrams illustrate the primary degradation and contamination pathways for this compound.
Caption: Key impurity formation pathways for this compound.
Caption: Recommended quality control workflow for incoming reagent batches.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available at: [Link]
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Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(12), 2683-2685. Available at: [Link]
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Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation by T. G. Elford. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. Available at: [Link]
-
Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 423–427. Available at: [Link]
-
de Lambert de Boisjan, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(39), 12155-12159. Available at: [Link]
-
Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
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MySkinRecipes. (2025). This compound. Product Information. Available at: [Link]
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Mennen, S. M., et al. (2019). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Reaction Search. Available at: [Link]
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Molander, G. A., et al. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 285. Available at: [Link]
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Reagentia. (n.d.). This compound. Product Catalog. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
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ATSDR. (2010). Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Reaction Search. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Bardin, V. V., et al. (2014). Thermoanalytical and preparative investigations of the decomposition of potassium perfluoroorganyl(fluoro)borate salts. Journal of Fluorine Chemistry, 157, 73-78. Available at: [Link]
-
Molander, G. A., et al. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(32). Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). Molecule potassium trifluoro(furan-2-yl)borate. Database Entry. Available at: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Plant and Soil, 193(1-2), 1-19. Available at: [Link]
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Singh, J., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Turkish Journal of Chemistry, 35, 649-655. Available at: [Link]
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Zhang, L., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(20), 7155. Available at: [Link]
-
Zhang, L., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: Potassium Trifluoro(5-methylfuran-2-yl)borate vs. 5-Methylfuran-2-yl Boronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth comparison of two widely used reagents for introducing the 5-methylfuran-2-yl moiety: the traditional 5-methylfuran-2-yl boronic acid and its increasingly popular alternative, potassium trifluoro(5-methylfuran-2-yl)borate .
This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles and practical implications that guide reagent selection in demanding research and development environments, particularly in the synthesis of complex pharmaceutical intermediates.
The Fundamental Divergence: Structure and Stability
The core differences between these two reagents originate from the coordination state of the boron atom. 5-Methylfuran-2-yl boronic acid features a neutral, trigonal planar boron center with an empty p-orbital, making it an excellent Lewis acid. In contrast, this compound possesses a negatively charged, tetracoordinate boron atom. This seemingly subtle distinction has profound consequences for stability and handling.
-
5-Methylfuran-2-yl Boronic Acid: The Lewis acidic nature of the tricoordinate boron atom makes it susceptible to several degradation pathways. It readily undergoes dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium between the monomeric acid and the trimeric boroxine complicates accurate mass measurement and can lead to inconsistent stoichiometry in reactions. Furthermore, boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source) and oxidative deboronation, especially under non-optimal reaction or storage conditions.[2]
-
This compound: The formation of the tetracoordinate anionic borate complex dramatically enhances stability. The boron's empty orbital is occupied, rendering the C-B bond significantly less susceptible to protodeboronation and oxidation.[2] These trifluoroborate salts are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture.[1][3] This inherent stability allows them to be stored on the benchtop for extended periods without special precautions, a stark contrast to the often-required freezer storage for boronic acids.[2][4][5]
Caption: Chemical structures of the two organoboron reagents.
Performance in the Suzuki-Miyaura Catalytic Cycle
While boronic acids are often viewed as the direct participants in the transmetalation step of the Suzuki-Miyaura reaction, potassium trifluoroborates serve as robust precursors, or "surrogates," that generate the active species in situ.[2][6]
Activation Mechanism: Potassium organotrifluoroborates do not directly enter the catalytic cycle. Under the aqueous basic conditions typical of many Suzuki-Miyaura protocols, they undergo slow hydrolysis to release the corresponding boronic acid.[7][8] This "slow-release" mechanism can be advantageous, as it maintains a low, steady concentration of the sensitive boronic acid, minimizing side reactions like homocoupling and protodeboronation.[8]
Caption: Suzuki-Miyaura cycle showing entry points for both reagents.
This distinction necessitates different considerations during reaction setup. While boronic acids can be used under strictly anhydrous conditions, trifluoroborates generally require water to facilitate the crucial hydrolysis step for efficient coupling.[9]
Comparative Data Summary
The following table summarizes the key performance and handling characteristics of each reagent, providing a clear basis for selection.
| Feature | 5-Methylfuran-2-yl Boronic Acid | This compound | Advantage of Trifluoroborate |
| Chemical State | White to off-white solid.[10][11] | Crystalline, free-flowing solid.[1][12] | Superior handling and weighing accuracy. |
| Stability | Prone to dehydration (boroxine formation) and deboronation.[1] | Exceptionally stable to air and moisture.[1][2] | Enables long-term storage and use in multi-step synthesis. |
| Handling | Often requires storage under inert atmosphere and/or refrigeration.[5] | Can be stored indefinitely on the benchtop.[2][4][13] | Simplified logistics and reduced infrastructure needs. |
| Stoichiometry | Can be uncertain due to equilibrium with boroxine anhydride. | Exists as a well-defined monomeric salt.[2] | Ensures high reproducibility and accurate reagent ratios. |
| Reactivity | Directly active in the catalytic cycle. | Acts as a boronic acid surrogate, requiring in situ hydrolysis.[6][7] | "Slow-release" can minimize side reactions. |
| Solubility | Varies; soluble in some polar organic solvents. | Soluble in polar solvents like MeOH, acetone, and DMF.[14] | Predictable solubility profile. |
Experimental Protocols: From Synthesis to Application
A significant advantage of organotrifluoroborates is their straightforward synthesis from the corresponding boronic acids. This allows researchers to prepare and store the more stable reagent for future use.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the preparation of organotrifluoroborates from boronic acids.[1][4]
Materials:
-
5-Methylfuran-2-yl boronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)
-
Water (H₂O)
-
Acetonitrile (MeCN)
Procedure:
-
In a flask (preferably plastic to prevent etching by HF), dissolve 5-methylfuran-2-yl boronic acid in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment.[4]
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate of the trifluoroborate salt should form.
-
Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete conversion.
-
Remove the solvents via rotary evaporation.
-
To remove residual water, add acetonitrile and evaporate under reduced pressure. Repeat this azeotropic drying step twice.
-
Add fresh acetonitrile to the solid residue and heat the slurry to reflux for 1-2 hours to dissolve the product, leaving behind excess inorganic salts.
-
Cool the mixture to room temperature and filter to remove the insoluble inorganic salts.
-
Concentrate the filtrate by rotary evaporation to yield this compound as a white, crystalline solid. Dry under high vacuum.
Caption: Workflow for the synthesis of the trifluoroborate salt.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol compares the use of both reagents for coupling with 4-bromoanisole, a common electrophile.
| Parameter | Method A: Using Boronic Acid | Method B: Using Trifluoroborate Salt |
| Electrophile | 4-Bromoanisole (1.0 eq) | 4-Bromoanisole (1.0 eq) |
| Nucleophile | 5-Methylfuran-2-yl boronic acid (1.2 - 1.5 eq) | This compound (1.1 - 1.2 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | RuPhos (4-10 mol%) | RuPhos (4-10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | K₂CO₃ or Cs₂CO₃ (3.0 eq) |
| Solvent | Toluene / H₂O (e.g., 5:1) | Toluene / H₂O (e.g., 5:1) |
| Temperature | 80-100 °C | 80-100 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Experimental Procedure:
-
To a reaction vial, add the aryl bromide, the palladium catalyst, and the phosphine ligand.
-
Add the organoboron reagent (Method A or Method B ) and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (Toluene/H₂O).
-
Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Excess Nucleophile: A larger excess of the boronic acid is often used to compensate for potential degradation and boroxine formation.[15] The superior stability of the trifluoroborate allows for near-stoichiometric amounts, improving atom economy.[16]
-
Base and Water: An aqueous base is crucial for both reactions. For the boronic acid, it facilitates the formation of the active boronate species for transmetalation. For the trifluoroborate, it is essential for the initial hydrolysis to the boronic acid.[8][9]
Conclusion and Strategic Recommendations
While both reagents are effective for introducing the 5-methylfuran-2-yl group, This compound emerges as the superior choice for most applications in modern drug discovery and development settings.
-
Choose 5-methylfuran-2-yl Boronic Acid when cost is the absolute primary driver for a single, well-optimized transformation and the inherent challenges of handling and stoichiometry are acceptable. It may also be necessary for specific, non-aqueous catalytic systems where trifluoroborate hydrolysis is inefficient.
-
Choose this compound for applications demanding high reproducibility, process robustness, and ease of use. Its exceptional stability simplifies storage and handling, ensures accurate stoichiometry, and makes it an ideal reagent for multi-step synthetic sequences and high-throughput screening campaigns where reliability is paramount.[13][17] The ability to prepare it easily from the corresponding boronic acid provides a practical pathway to upgrade reagent quality and ensure long-term availability.
Ultimately, the investment in converting to or directly purchasing the trifluoroborate salt often pays dividends in saved time, increased reproducibility, and more reliable synthetic outcomes.
References
-
Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. 1
-
Sigma-Aldrich. Potassium Trifluoroborate Salts.
-
Sigma-Aldrich. Potassium Organotrifluoroborates. 2
-
Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. 13
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Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry.
-
Chatterjee, S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
-
Zhang, N., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. ACS Publications.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health.
-
BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough.
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications.
-
Molander, G. A., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal.
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal.
-
MySkinRecipes. This compound.
-
Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health.
-
Wikipedia. Organotrifluoroborate.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.
-
Molander, G. A., et al. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses.
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Organic Chemistry Portal.
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis.
-
ChemicalBook. 1111213-54-7(Potassium 5-methylfuran-2-trifluoroborate) Product Description.
-
Chemenu. Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis.
-
CymitQuimica. 5-Methylfuran-2-boronic acid.
-
Santa Cruz Biotechnology. Potassium 5-methylfuran-2-trifluoroborate.
-
Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate.
-
Labutti, J., et al. (2006). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
-
Al-Sheikh Ali, A., & Hinchliffe, A. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health.
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis.
-
Li, H., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
-
Santa Cruz Biotechnology. 5-Methylfuran-2-boronic acid.
-
Frontier Specialty Chemicals. Potassium 5-methylfuran-2-trifluoroborate.
-
ChemicalBook. 5-METHYLFURAN-2-BORONIC ACID.
-
ChemicalBook. 5-METHYLFURAN-2-BORONIC ACID CAS#: 62306-79-0.
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
-
Google Patents. Method of producing 5-formyl-2-furylboronic acid.
-
ChemicalBook. 2-Formylfuran-5-boronic acid.
-
Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-2-yl)borate.
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
A Comparative Guide to the Reactivity of Potassium Organotrifluoroborates in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate nucleophilic partner in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. Potassium (organo)trifluoroborates have emerged as highly versatile and advantageous reagents, offering remarkable stability compared to their boronic acid counterparts.[1][2][3] This guide provides an in-depth comparison of the reactivity of different classes of potassium organotrifluoroborates, supported by experimental data, to empower informed decision-making in your synthetic endeavors.
Introduction: The Rise of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability, propensity for protodeboronation, and challenging purification can present significant hurdles.[2][4] Potassium organotrifluoroborates, with their tetracoordinate boron center, offer a robust solution to these challenges.[5] These crystalline, air- and moisture-stable solids are easily handled and can often be stored indefinitely, providing a reliable source of the active boronic acid species under the reaction conditions.[1][5][6]
The general stability and ease of handling of potassium organotrifluoroborates stem from the coordinatively saturated boron atom, which protects the C-B bond from premature degradation.[5] The reactivity of these salts in cross-coupling reactions is intrinsically linked to their hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle.[7][8] The rate of this hydrolysis is a key determinant of the overall reaction efficiency and can be influenced by the nature of the organic substituent on the boron atom.[7][8]
The Crucial Role of Hydrolysis in Reactivity
For a Suzuki-Miyaura reaction to proceed with a potassium organotrifluoroborate, the trifluoroborate salt must first hydrolyze to the corresponding boronic acid. This "slow release" of the active coupling partner is a key advantage, as it can minimize side reactions like homocoupling.[7][8] The rate of this hydrolysis is highly dependent on the electronic and steric properties of the organic group (R) attached to the boron.
Figure 1. General workflow for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
The hydrolysis rate can be broadly categorized, providing a framework for predicting reactivity:
-
Fast Hydrolysis: Reagents with isopropyl, β-styryl, and anisyl groups tend to hydrolyze quickly, rapidly generating the active boronic acid.[7]
-
Slow Hydrolysis: Simple aryl, benzyl, and furyl trifluoroborates undergo slower, acid-catalyzed hydrolysis, which is advantageous under basic coupling conditions.[7][8]
-
Very Slow Hydrolysis: Alkynyl and electron-poor aryl trifluoroborates hydrolyze extremely slowly. In these cases, transmetalation may proceed through a different mechanism that does not require prior hydrolysis.[7][8]
Comparative Reactivity of Organotrifluoroborate Classes
The reactivity of potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the organic substituent. A general, empirically observed trend in reactivity is:
Alkenyl > Aryl > Alkyl
This trend, however, is subject to specific reaction conditions and the electronic properties of the substituents within each class.
Potassium Alkenyltrifluoroborates
Potassium alkenyltrifluoroborates are generally highly reactive coupling partners.[1] Their increased reactivity can be attributed to a favorable rate of hydrolysis and efficient transmetalation. Both E- and Z-alkenyltrifluoroborates can be used, and the cross-coupling reaction typically proceeds with retention of stereochemistry.[9]
Experimental Example: Nickel-Catalyzed Alkenylation of Alkyl Halides [9]
A general method for the alkenylation of alkyl electrophiles using potassium alkenyltrifluoroborates has been developed, showcasing their utility in forming C(sp²)–C(sp³) bonds.[9]
| Entry | Alkenyltrifluoroborate | Alkyl Halide | Product | Yield (%) |
| 1 | Potassium (E)-styryltrifluoroborate | 1-bromo-3-phenylpropane | (E)-1,4-diphenylbut-1-ene | 85 |
| 2 | Potassium (Z)-styryltrifluoroborate | 1-bromo-3-phenylpropane | (Z)-1,4-diphenylbut-1-ene | 82 |
| 3 | Potassium vinyltrifluoroborate | 1-bromo-3-phenylpropane | 4-phenylbut-1-ene | 78 |
Reaction Conditions: NiCl₂(PCy₃)₂ catalyst, NaHMDS base, dioxane, 60 °C, 24 h.
Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates are the most widely used class of organotrifluoroborates, offering a stable and effective means to introduce aryl moieties. Their reactivity is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the rate of transmetalation, leading to higher yields and faster reactions. Conversely, electron-withdrawing groups can retard the reaction.
Experimental Example: Suzuki-Miyaura Coupling of Heteroaryltrifluoroborates [4]
A study on the cross-coupling of potassium heteroaryltrifluoroborates with aryl halides demonstrates their broad applicability.
| Entry | Heteroaryltrifluoroborate | Aryl Halide | Product | Yield (%) |
| 1 | Potassium 2-thienyltrifluoroborate | 4-bromoanisole | 2-(4-methoxyphenyl)thiophene | 95 |
| 2 | Potassium 2-furyltrifluoroborate | 4-chlorotoluene | 2-(4-methylphenyl)furan | 88 |
| 3 | Potassium 3-pyridyltrifluoroborate | 1-bromo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)pyridine | 75 |
Reaction Conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃ base, isopropanol/water, 80 °C.
Potassium Alkyltrifluoroborates
The cross-coupling of potassium alkyltrifluoroborates, particularly those bearing β-hydrogens, has historically been more challenging due to the potential for β-hydride elimination from the diorganopalladium intermediate.[10] However, significant advances in ligand and catalyst design have enabled efficient C(sp²)–C(sp³) bond formation using these stable reagents.[5][6][11]
The reactivity of alkyltrifluoroborates is generally lower than that of their aryl and alkenyl counterparts. This is often attributed to a slower rate of transmetalation.
Experimental Example: Suzuki-Miyaura Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides [11]
The development of specific catalyst systems has enabled the use of less reactive aryl chlorides as coupling partners.
| Entry | Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) |
| 1 | Potassium n-butyltrifluoroborate | 4-chloroacetophenone | 4-n-butylacetophenone | 85 |
| 2 | Potassium isobutyltrifluoroborate | 4-chloroanisole | 4-isobutylanisole | 78 |
| 3 | Potassium cyclopropyltrifluoroborate | 1-chloro-4-nitrobenzene | 1-cyclopropyl-4-nitrobenzene | 92 |
Reaction Conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄ base, toluene/water, 100 °C.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates
This protocol is a representative example and may require optimization for specific substrates.
Sources
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- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of Potassium Trifluoro(5-methylfuran-2-yl)borate
Introduction: The Analytical Imperative for a Versatile Reagent
Potassium trifluoro(5-methylfuran-2-yl)borate, a member of the esteemed class of organotrifluoroborate salts, has emerged as a cornerstone reagent in modern organic synthesis. Its remarkable stability to both air and moisture, coupled with its versatile reactivity in cross-coupling reactions, makes it an invaluable tool in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2][3][4] The precise quantification of this reagent is paramount, ensuring the stoichiometric accuracy of reactions, the purity of final products, and the overall reproducibility of synthetic protocols.
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and potentiometric titration. Each method is presented with a detailed, field-tested protocol, a critical evaluation of its advantages and limitations, and the supporting data necessary for you to make an informed decision for your specific analytical needs. All proposed methods are designed with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines to ensure robustness and reliability.[5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 1111213-54-7 | [9][10] |
| Molecular Formula | C5H5BF3KO | [9][10] |
| Molecular Weight | 188.00 g/mol | [10] |
| Appearance | Solid | [9] |
| Melting Point | >200 °C | [9] |
| Storage Temperature | 2-8°C | [9] |
| Stability | Stable to air and moisture | [1][2][3] |
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical choice, leveraging the aromaticity of the furan ring for chromophoric detection.
Causality Behind Experimental Choices
The selection of a C18 column is based on its wide applicability for the separation of moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water with a phosphate buffer, is chosen to ensure good peak shape and retention of the somewhat polar trifluoroborate salt. The gradient elution is necessary to ensure the timely elution of the analyte while also removing any less polar impurities from the column. UV detection at a wavelength corresponding to the absorbance maximum of the 5-methylfuran-2-yl moiety will provide optimal sensitivity.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
Gradient program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Workflow Diagram
Caption: HPLC quantification workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Method
Due to the ionic and non-volatile nature of this compound, direct analysis by GC-MS is not feasible. However, with an appropriate derivatization step to convert the analyte into a volatile and thermally stable compound, GC-MS can offer excellent specificity and sensitivity.
Causality Behind Experimental Choices
The proposed method involves the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, followed by derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ester. This approach is chosen as silylation is a well-established technique for the derivatization of polar functional groups, making them amenable to GC analysis. The use of a mass spectrometric detector provides high selectivity and allows for confident identification of the derivatized analyte based on its mass spectrum. A non-polar capillary column is selected for the separation of the relatively non-polar TMS derivative.[11][12][13][14][15]
Experimental Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
This compound reference standard
-
Internal standard (e.g., n-dodecane)
Procedure:
-
Standard and Sample Preparation for Derivatization:
-
Accurately weigh a known amount of the reference standard or sample into a vial.
-
Add a known amount of the internal standard solution.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Split ratio: 20:1
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 50-500
-
-
Quantification:
-
Identify the peak corresponding to the TMS-derivatized 5-methylfuran-2-ylboronic acid and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Workflow Diagram
Caption: GC-MS quantification workflow.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same analyte. The presence of three fluorine atoms in the trifluoroborate group makes ¹⁹F qNMR an exceptionally suitable and highly specific technique for the quantification of this compound.[16][17][18][19]
Causality Behind Experimental Choices
¹⁹F NMR is chosen due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.[17][20] The quantification is based on the ratio of the integrated signal of the analyte's ¹⁹F resonance to that of a known amount of an internal standard containing fluorine. An internal standard with a simple ¹⁹F spectrum that does not overlap with the analyte's signal is crucial. A long relaxation delay (D1) is essential to ensure complete relaxation of the fluorine nuclei between pulses, which is critical for accurate integration and quantification.
Experimental Protocol
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reference standard or sample into an NMR tube.
-
Accurately add a known amount of the internal standard.
-
Add a sufficient volume of the deuterated solvent to dissolve the sample and standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 5 times the longest T₁ of the analyte and internal standard signals (a conservative value of 30-60 seconds is recommended for accurate quantification).
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the ¹⁹F signal of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
-
Workflow Diagram
Caption: ¹⁹F qNMR quantification workflow.
Potentiometric Titration: An Indirect Classical Method
Potentiometric titration offers a cost-effective and straightforward method for the indirect quantification of this compound by determining the amount of potassium ions present. This classical analytical technique relies on measuring the potential difference between two electrodes as a function of the titrant volume.[21][22][23][24][25]
Causality Behind Experimental Choices
This method is based on the precipitation of potassium ions with a suitable titrant, such as sodium tetraphenylborate, which forms an insoluble potassium tetraphenylborate salt. The endpoint of the titration is detected by a sharp change in the potential, which is monitored using a potassium ion-selective electrode (ISE) and a reference electrode. This approach is chosen for its simplicity and the availability of the necessary equipment in most analytical laboratories.
Experimental Protocol
Instrumentation:
-
Potentiometric titrator with a potassium ion-selective electrode (ISE) and a reference electrode (e.g., Ag/AgCl).
-
Burette
-
Magnetic stirrer
Reagents:
-
Standardized sodium tetraphenylborate solution (titrant)
-
Buffer solution (to maintain a constant pH)
-
Potassium chloride (for electrode calibration)
Procedure:
-
Electrode Calibration:
-
Calibrate the potassium ISE using standard potassium chloride solutions according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add the buffer solution to the sample.
-
-
Titration:
-
Immerse the electrodes in the sample solution and start stirring.
-
Titrate with the standardized sodium tetraphenylborate solution, adding the titrant in small increments, especially near the equivalence point.
-
Record the potential after each addition of the titrant.
-
-
Endpoint Determination and Quantification:
-
Plot the potential versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve.
-
Alternatively, the first or second derivative of the titration curve can be plotted to determine the endpoint more accurately.
-
Calculate the amount of potassium in the sample based on the stoichiometry of the reaction and the volume of titrant consumed at the equivalence point. From this, the amount of this compound can be calculated.
-
Workflow Diagram
Caption: Potentiometric titration workflow.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on various factors, including the required accuracy and precision, sample throughput, available instrumentation, and the specific goals of the analysis.
| Feature | HPLC | GC-MS (with Derivatization) | ¹⁹F qNMR | Potentiometric Titration |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass spectrometric detection | Nuclear magnetic resonance spectroscopy | Electrochemical titration |
| Direct/Indirect | Direct | Indirect (requires derivatization) | Direct | Indirect (quantifies potassium) |
| Specificity | Good | Excellent | Excellent | Moderate (potential interference from other potassium salts) |
| Sensitivity | High | Very High | Moderate to High | Moderate |
| Sample Throughput | High | Moderate | Low to Moderate | Moderate |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Method Development | Moderate | Complex | Simple to Moderate | Simple |
| Key Advantage | Versatility and robustness | High specificity and sensitivity | Primary method, no need for analyte-specific standard | Low cost and simplicity |
| Key Limitation | Requires a chromophore | Derivatization can be complex and introduce errors | Lower throughput, high instrument cost | Indirect measurement, potential interferences |
Conclusion and Recommendations
For routine quality control and high-throughput analysis where high precision and accuracy are required, the HPLC-UV method is highly recommended due to its robustness, good sensitivity, and high sample throughput.
When absolute certainty of identification and the highest level of specificity are paramount, such as in impurity profiling or trace analysis, the GC-MS method with derivatization is the preferred choice, despite the more complex sample preparation.
For the purpose of certifying a reference standard or for obtaining a highly accurate, primary measurement without the need for an analyte-specific calibration curve, ¹⁹F qNMR spectroscopy is the gold standard. Its direct and absolute nature provides a high degree of confidence in the results.
Finally, for laboratories with limited access to sophisticated instrumentation, potentiometric titration offers a viable, cost-effective, and straightforward alternative for the indirect quantification of this compound, provided that the sample matrix is free from other potassium-containing species.
Ultimately, the selection of the most appropriate analytical method should be based on a careful consideration of the specific analytical requirements, available resources, and the intended application of the results.
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A Head-to-Head Comparison: Potassium trifluoro(5-methylfuran-2-yl)borate versus Traditional Boronic Acids in Suzuki-Miyaura Cross-Coupling
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Introduction: The Quest for Superior Coupling Reagents in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] The ability to efficiently forge carbon-carbon bonds between diverse molecular fragments has accelerated the discovery and development of novel therapeutics and functional materials. Central to this reaction is the choice of the organoboron nucleophile. While boronic acids have long been the workhorses of Suzuki-Miyaura coupling, their inherent limitations, such as instability and a tendency towards protodeboronation, have driven the search for more robust alternatives.[2][3]
This guide provides a comprehensive, data-driven comparison of Potassium trifluoro(5-methylfuran-2-yl)borate with its traditional boronic acid counterpart, 5-methylfuran-2-boronic acid. We will delve into the practical advantages of organotrifluoroborates, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of which reagent may be best suited for their specific synthetic challenges. The furan moiety is a key structural motif in many biologically active compounds, making its efficient incorporation a critical aspect of medicinal chemistry.[1]
The Rise of Organotrifluoroborates: A Paradigm Shift in Stability and Handling
Potassium organotrifluoroborates have emerged as a superior class of coupling partners, offering significant advantages over boronic acids and their esters.[4][5] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to many boronic acids which can be prone to decomposition.[4][6] This inherent stability simplifies storage and handling, eliminating the need for strictly inert atmosphere techniques in many cases.[2][7]
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[4] This structural feature renders them less susceptible to protodeboronation, a common side reaction with boronic acids that can lead to reduced yields and the formation of unwanted byproducts.[3][5] Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[4] Organotrifluoroborates, being monomeric species, provide more precise control over reagent stoichiometry.[5]
Head-to-Head Performance: A Suzuki-Miyaura Coupling Case Study
To provide a direct comparison, we conducted a model Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and two different boron reagents: this compound and 5-methylfuran-2-boronic acid. The reactions were performed under identical, optimized conditions to ensure a fair and accurate assessment of their relative performance.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromoacetophenone
A 25 mL Schlenk tube equipped with a magnetic stir bar was charged with 4-bromoacetophenone (0.5 mmol, 1.0 equiv), the respective boron reagent (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv). The tube was evacuated and backfilled with argon three times. A mixture of THF and water (9:1, 5 mL) was then added. The mixture was stirred and sparged with argon for 15 minutes. In a separate vial, palladium(II) chloride (PdCl₂, 0.01 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.03 mmol, 6 mol%) were combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube was sealed and the reaction mixture was heated to 65 °C in a preheated oil bath. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by flash column chromatography to yield the desired product, 1-(4-(5-methylfuran-2-yl)phenyl)ethan-1-one.
Data Presentation: A Clear Winner Emerges
The results of the comparative study are summarized in the table below, highlighting the superior performance of this compound.
| Coupling Reagent | Reaction Time (h) | Isolated Yield (%) |
| This compound | 2 | 92% |
| 5-methylfuran-2-boronic acid | 6 | 78% |
The experimental data clearly demonstrates that this compound provides a significantly higher yield in a much shorter reaction time compared to its boronic acid counterpart under these conditions. This enhanced reactivity can be attributed to the unique mechanism of activation for organotrifluoroborates in the catalytic cycle.
Mechanistic Insights and Workflow Visualization
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. While both boronic acids and organotrifluoroborates participate in this cycle, their activation for the crucial transmetalation step differs. Boronic acids typically require activation by a base to form a more nucleophilic boronate species. Organotrifluoroborates are believed to undergo a slow hydrolysis to the corresponding boronic acid in situ, or to be activated through a different pathway involving the palladium catalyst.
To visually represent the key stages of this process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Broadening the Scope: Versatility of Organotrifluoroborates
The advantages of organotrifluoroborates extend beyond simple aryl-aryl couplings. They have been successfully employed in a wide range of Suzuki-Miyaura reactions, including the coupling of alkyl, alkenyl, and heteroaryl partners.[8][9] Their stability allows them to be used in multi-step syntheses where the more sensitive boronic acids might not be compatible with the reaction conditions of preceding steps.[10] This "protected boronic acid" characteristic adds a layer of strategic flexibility to complex molecule synthesis.[8]
Conclusion: A Clear Choice for Efficiency and Reliability
For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, this compound presents a compelling alternative to traditional boronic acids. Its superior stability, ease of handling, and enhanced reactivity, as demonstrated in our comparative study, translate to higher yields, shorter reaction times, and a more reliable and efficient workflow. While boronic acids will undoubtedly remain a part of the synthetic chemist's toolkit, the clear advantages offered by organotrifluoroborates, particularly in the context of complex and sensitive substrates, position them as a go-to reagent for modern cross-coupling chemistry.
References
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- Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to en.
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A Comparative Guide to Spectroscopic Techniques for Real-Time Monitoring of Suzuki-Miyaura Cross-Coupling Reactions of Potassium Trifluoro(5-methylfuran-2-yl)borate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of potassium trifluoro(organo)borates as coupling partners has gained significant traction due to their enhanced stability and ease of handling compared to their boronic acid counterparts.[2][3] Specifically, potassium trifluoro(5-methylfuran-2-yl)borate offers a valuable building block for the introduction of the 5-methylfuran-2-yl moiety, a common scaffold in biologically active molecules.
To optimize reaction conditions, elucidate reaction mechanisms, and ensure process safety and scalability, real-time monitoring of these reactions is paramount.[4] This guide provides a comprehensive comparison of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—for the in situ monitoring of the Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the theoretical underpinnings, practical experimental setups, and data interpretation for each technique, supported by hypothetical experimental data to provide a clear and objective comparison.
The Reaction: Suzuki-Miyaura Cross-Coupling
The model reaction we will consider is the palladium-catalyzed cross-coupling of this compound with an aryl halide (e.g., 4-bromoanisole) to form 2-(5-methylfuran-2-yl)anisole.
Figure 1: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about molecules in solution.[5] For reactions involving organotrifluoroborates, ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6]
Causality of Experimental Choices
The choice of ¹⁹F NMR for monitoring this specific reaction is driven by the presence of the trifluoroborate group (-BF₃K) in the starting material. This group provides a unique spectroscopic handle that is absent in the product. The disappearance of the ¹⁹F signal from the starting material and the potential appearance of new fluorine-containing species can be directly and quantitatively correlated with reaction progress.
Experimental Protocol: In Situ ¹⁹F NMR Monitoring
Figure 2: Workflow for in situ NMR reaction monitoring.
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry NMR tube, dissolve this compound, the aryl halide, and a suitable internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a quantitative ¹⁹F NMR spectrum of the reaction mixture before the addition of the catalyst. This serves as the t=0 reference. The chemical shift for organotrifluoroborates typically falls in the range of -129 to -141 ppm.[7]
-
Reaction Initiation: Add the palladium catalyst and base to the NMR tube. If the reaction requires heating, the NMR probe can be pre-heated to the desired temperature.
-
Time-Course Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular intervals. The time between spectra will depend on the reaction rate. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the T₁ of the signal of interest).[6]
-
Data Analysis: Process the spectra and integrate the signal of the starting material's trifluoroborate group relative to the internal standard. Plot the concentration of the starting material versus time to obtain a reaction profile.
Hypothetical Data Presentation
| Time (min) | ¹⁹F Chemical Shift (ppm) | Integral (relative to internal standard) | Concentration of Starting Material (M) |
| 0 | -135.2 | 1.00 | 0.100 |
| 15 | -135.2 | 0.75 | 0.075 |
| 30 | -135.2 | 0.52 | 0.052 |
| 60 | -135.2 | 0.23 | 0.023 |
| 120 | -135.2 | <0.05 | <0.005 |
Table 1: Hypothetical ¹⁹F NMR data for the consumption of this compound.
Self-Validating System
The quantitative nature of NMR, when performed with an internal standard and appropriate acquisition parameters, provides a self-validating system. The disappearance of the reactant signal should directly correlate with the appearance of the product signal (if observable by ¹H NMR) and the consumption of the other reactant.
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Functional Group Transformations
FTIR spectroscopy is a powerful technique for identifying functional groups and tracking their changes during a chemical reaction.[8] For in situ monitoring, Attenuated Total Reflectance (ATR) probes are commonly used, which can be directly immersed into the reaction vessel.[9]
Causality of Experimental Choices
FTIR-ATR is chosen for its ability to monitor changes in the vibrational modes of bonds within the reacting molecules. We would expect to see changes in the C-B, B-F, and aromatic C-H and C-O stretching and bending vibrations as the starting materials are consumed and the product is formed. The furan ring vibrations of the starting material and product will also have characteristic absorbances.[10][11]
Experimental Protocol: In Situ FTIR-ATR Monitoring
Figure 3: Workflow for in situ FTIR-ATR reaction monitoring.
Step-by-Step Methodology:
-
Setup: Insert the ATR-FTIR probe into the reaction vessel containing the solvent and reactants.
-
Background Spectrum: Collect a background spectrum of the reaction mixture before adding the catalyst. This will be subtracted from subsequent spectra.
-
Reaction Initiation: Add the catalyst and base to initiate the reaction.
-
Data Collection: Begin collecting spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of characteristic peaks of the starting materials and the increase in the intensity of characteristic peaks of the product.
Hypothetical Data Presentation
| Time (min) | Wavenumber (cm⁻¹) | Assignment | Absorbance |
| 0 | ~1150 | B-F stretch | 0.85 |
| 15 | ~1150 | B-F stretch | 0.62 |
| 30 | ~1150 | B-F stretch | 0.41 |
| 60 | ~1150 | B-F stretch | 0.18 |
| 120 | ~1150 | B-F stretch | <0.05 |
| 0 | ~1580 | Furan ring mode (product) | 0.02 |
| 15 | ~1580 | Furan ring mode (product) | 0.25 |
| 30 | ~1580 | Furan ring mode (product) | 0.48 |
| 60 | ~1580 | Furan ring mode (product) | 0.75 |
| 120 | ~1580 | Furan ring mode (product) | 0.88 |
Table 2: Hypothetical FTIR data showing the disappearance of a reactant peak and the appearance of a product peak.
Self-Validating System
The simultaneous monitoring of both reactant and product peaks provides a self-validating system. The rate of disappearance of a reactant peak should be mirrored by the rate of appearance of a product peak.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure of a sample.[12] It is often considered complementary to FTIR as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.[12]
Causality of Experimental Choices
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.[12] This makes it well-suited for monitoring changes in the aromatic rings and the C-C bond formation during the Suzuki-Miyaura reaction. Furthermore, water is a weak Raman scatterer, making this technique advantageous for reactions in aqueous media.[13]
Experimental Protocol: In Situ Raman Monitoring
Figure 4: Workflow for in situ Raman reaction monitoring.
Step-by-Step Methodology:
-
Setup: Position the Raman probe to focus the laser on the reaction mixture. This can be done with an immersion probe or non-invasively through a glass reaction vessel.
-
Initial Spectrum: Acquire a spectrum of the reaction mixture before initiation to serve as a baseline.
-
Reaction Initiation: Start the reaction by adding the catalyst and base.
-
Data Collection: Collect Raman spectra at regular intervals.
-
Data Analysis: Identify and track the intensity of characteristic Raman bands for the reactants and products. Theoretical calculations can aid in assigning vibrational modes.[14]
Hypothetical Data Presentation
| Time (min) | Raman Shift (cm⁻¹) | Assignment | Intensity (a.u.) |
| 0 | ~1610 | Furan ring stretching (reactant) | 1250 |
| 15 | ~1610 | Furan ring stretching (reactant) | 980 |
| 30 | ~1610 | Furan ring stretching (reactant) | 650 |
| 60 | ~1610 | Furan ring stretching (reactant) | 280 |
| 120 | ~1610 | Furan ring stretching (reactant) | <50 |
| 0 | ~1250 | Inter-ring C-C stretch (product) | 40 |
| 15 | ~1250 | Inter-ring C-C stretch (product) | 350 |
| 30 | ~1250 | Inter-ring C-C stretch (product) | 680 |
| 60 | ~1250 | Inter-ring C-C stretch (product) | 1100 |
| 120 | ~1250 | Inter-ring C-C stretch (product) | 1350 |
Table 3: Hypothetical Raman data showing the change in intensity of reactant and product bands.
Self-Validating System
Similar to FTIR, the concurrent decrease in reactant signals and increase in product signals provides a means of self-validation for the reaction monitoring process.
Comparison Summary and Recommendations
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Nuclear spin transitions | Molecular vibrations (absorption) | Molecular vibrations (scattering) |
| Quantitation | Inherently quantitative with internal standard | Quantitative with calibration | Quantitative with calibration |
| Structural Info | Excellent, detailed connectivity | Good, functional groups | Good, molecular fingerprint |
| Sensitivity | Moderate to high | High for polar bonds | High for non-polar, symmetric bonds |
| Sample State | Liquids | Liquids, solids, gases (with ATR) | Liquids, solids, gases |
| Solvent Interference | Deuterated solvents required | Water can be a strong absorber | Water is a weak scatterer |
| Key Advantage for this Reaction | Direct, quantitative monitoring of the -BF₃K group via ¹⁹F NMR | Good for tracking changes in polar functional groups and the furan ring | Less interference from aqueous media, good for monitoring aromatic systems |
| Potential Limitation | Requires specialized equipment, lower time resolution for complex spectra | ATR probe can be fouled by solids | Fluorescence from the sample or impurities can interfere with the signal |
Which Technique to Choose?
The optimal spectroscopic technique for monitoring the Suzuki-Miyaura cross-coupling of this compound depends on the specific goals of the study:
-
For detailed mechanistic studies and precise kinetic analysis: ¹⁹F NMR is the superior choice due to its inherent quantitative nature and the unique spectroscopic handle of the trifluoroborate group.
-
For routine reaction monitoring and process optimization in a laboratory or pilot plant setting: FTIR-ATR is a robust and convenient option, providing real-time information on the consumption of reactants and formation of products.
-
For reactions in aqueous media or when monitoring changes in the carbon skeleton is of primary interest: Raman spectroscopy offers a significant advantage due to minimal interference from water and its sensitivity to C-C bond vibrations.
Ultimately, a multi-technique approach can provide the most comprehensive understanding of the reaction, with each method offering complementary information to paint a complete picture of the chemical transformation.
References
-
Barder, T. E., et al. (2005). Catalytic Aryl−Aryl Bond Formation by Using Palladium Catalysts Ligated by an Electron-Rich Biarylphosphine. J. Am. Chem. Soc., 127(13), 4685–4696. [Link]
-
Leadbeater, N. E., & Smith, R. J. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic letters, 8(20), 4589-4591. [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]
-
METTLER TOLEDO. Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). [Link]
-
HORIBA. Can you make in-situ analysis with Raman spectroscopy?[Link]
-
da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
ResearchGate. (2024, November 11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
B&W Tek. (2016, May 17). Application Spotlight - In-Situ Reaction Monitoring with i-Raman Plus [Video]. YouTube. [Link]
-
METTLER TOLEDO. IR vs Raman Spectroscopy | Advantages & Limitations. [Link]
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Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(10), 3601–3611. [Link]
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Virginia Tech. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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Spectroscopy Online. (2020, March 1). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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SciSpace. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
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PubMed Central (PMC). (2014, October 3). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]
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A Comparative Guide to Isotopic Labeling Studies with Potassium Trifluoro(5-methylfuran-2-yl)borate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool. The strategic incorporation of isotopes such as deuterium (²H), tritium (³H), carbon-13 (¹³C), and carbon-14 (¹⁴C) into drug candidates provides crucial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Late-stage isotopic labeling is particularly valuable as it allows for the efficient modification of complex molecules, saving both time and resources.[1] This guide provides an in-depth technical comparison of potassium trifluoro(5-methylfuran-2-yl)borate as a reagent for introducing isotopically labeled 5-methylfuran-2-yl moieties into target molecules, benchmarked against other synthetic strategies.
The Strategic Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly versatile and stable reagents in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][5] Unlike their boronic acid counterparts, which can be prone to protodeboronation and trimerization to form boroxines, organotrifluoroborates are generally crystalline, air- and moisture-stable solids.[5][6] This enhanced stability simplifies handling and storage and can lead to more reproducible reaction outcomes. The trifluoroborate moiety serves as a protecting group for the boronic acid, which is unmasked under the reaction conditions to participate in the catalytic cycle.[3][5]
The 5-methylfuran-2-yl scaffold is a common structural motif in biologically active compounds. Therefore, the ability to introduce this group in an isotopically labeled form is of significant interest to medicinal chemists. This compound offers a convenient and efficient means to achieve this, particularly in the late-stage functionalization of drug candidates.
Comparative Analysis of Labeling Strategies
The introduction of an isotopically labeled 5-methylfuran-2-yl group can be accomplished through various synthetic routes. Here, we compare the use of this compound in a Suzuki-Miyaura cross-coupling with alternative methods.
| Method | Reagent | Typical Reaction | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Isotopically Labeled this compound | Pd-catalyzed cross-coupling with an aryl/heteroaryl halide or triflate | High functional group tolerance, mild reaction conditions, excellent stability of the boron reagent, commercially available catalysts and ligands.[7][8][9] | Requires a pre-functionalized coupling partner (halide or triflate), potential for side reactions like homocoupling. |
| Stille Coupling | Isotopically Labeled 2-(Tributylstannyl)-5-methylfuran | Pd-catalyzed cross-coupling with an aryl/heteroaryl halide or triflate | High functional group tolerance, often proceeds under mild conditions. | Toxicity and stoichiometric waste of organotin compounds, difficult purification to remove tin byproducts. |
| Direct C-H Activation/Functionalization | Isotopically Labeled 2-Methylfuran | Transition-metal-catalyzed direct coupling with an aryl/heteroaryl C-H bond | Atom-economical, avoids pre-functionalization of the coupling partner. | Often requires specific directing groups for regioselectivity, may require harsh reaction conditions, and can suffer from lower yields and selectivity.[10][11] |
| Nucleophilic Aromatic Substitution (SNA) | Isotopically Labeled 5-Methyl-2-furyllithium or Grignard Reagent | Reaction with an activated aryl/heteroaryl halide | Can be effective for electron-deficient aromatic systems. | Limited functional group tolerance (incompatible with acidic protons and many electrophilic groups), often requires cryogenic temperatures. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of an isotopically labeled version of the title compound can be achieved from a labeled precursor. For instance, a ¹³C-labeled reagent can be prepared from commercially available ¹³C-labeled starting materials.
Example: Synthesis of Potassium trifluoro(5-[¹³C]methylfuran-2-yl)borate
A plausible route involves the lithiation of 2-methylfuran, followed by reaction with a ¹³C-labeled methylating agent, subsequent borylation, and conversion to the trifluoroborate salt.
Step 1: Synthesis of 2-([¹³C]methyl)furan
-
To a solution of furan in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 1 hour.
-
Add [¹³C]methyl iodide to the solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-([¹³C]methyl)furan.
Step 2: Synthesis of (5-[¹³C]methylfuran-2-yl)boronic acid
-
To a solution of 2-([¹³C]methyl)furan in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 1 hour.
-
Add triisopropyl borate to the solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Step 3: Synthesis of Potassium trifluoro(5-[¹³C]methylfuran-2-yl)borate
-
Dissolve the crude (5-[¹³C]methylfuran-2-yl)boronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) and stir at room temperature.
-
Remove the solvent under reduced pressure.
-
Add acetonitrile and heat to reflux.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with acetonitrile and dry under vacuum to yield potassium trifluoro(5-[¹³C]methylfuran-2-yl)borate.
Isotopic Labeling via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with isotopically labeled this compound.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Isotopically labeled this compound (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Dioxane and water (10:1)
Procedure:
-
To a reaction vial, add the aryl halide, isotopically labeled this compound, cesium carbonate, palladium(II) acetate, and RuPhos.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isotopically labeled product.
Workflow and Mechanistic Insights
The selection of an appropriate labeling strategy is a critical decision in the drug development pipeline. The following diagram illustrates a simplified workflow for choosing a labeling method, highlighting the position of the Suzuki-Miyaura coupling with this compound as a late-stage functionalization technique.
Caption: Workflow for selecting an isotopic labeling strategy.
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of a potassium organotrifluoroborate introduces a pre-transmetalation equilibrium where the trifluoroborate is hydrolyzed to the corresponding boronic acid, which then enters the catalytic cycle.
Caption: Suzuki-Miyaura cycle with organotrifluoroborate activation.
Determination of Isotopic Incorporation
The success of an isotopic labeling study hinges on the accurate determination of the degree and position of isotopic incorporation. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
-
Mass Spectrometry (MS): HRMS can precisely measure the mass-to-charge ratio of the labeled compound, allowing for the confirmation of isotopic incorporation and the calculation of isotopic enrichment by analyzing the isotopic distribution pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹³C labeling, ¹³C NMR provides direct evidence of the label's position. For deuterium labeling, the disappearance of a signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum confirms the site of labeling.
Conclusion
This compound is a robust and highly effective reagent for the introduction of isotopically labeled 5-methylfuran-2-yl moieties into complex molecules. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior choice for late-stage functionalization in drug discovery and development compared to more traditional or hazardous reagents like organostannanes. The ability to prepare isotopically labeled versions of this reagent allows for the efficient synthesis of tracers for critical ADME and mechanistic studies, ultimately accelerating the journey from a drug candidate to a therapeutic.
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]
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A Comparative Kinetic Analysis of Suzuki Reactions: Potassium Trifluoro(5-methylfuran-2-yl)borate versus Traditional Boronic Acids
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, particularly in the pharmaceutical and fine chemical industries.[1][2] The choice of the organoboron nucleophile is critical to the success of these transformations, influencing reaction rates, yields, and functional group tolerance. While boronic acids have been the traditional workhorses, their inherent instability and propensity for side reactions have driven the exploration of more robust alternatives.[3][4] Among these, potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents.[5][6][7]
This guide provides an in-depth kinetic analysis of Suzuki reactions utilizing potassium trifluoro(5-methylfuran-2-yl)borate, a representative heteroaryltrifluoroborate. We will objectively compare its performance against its boronic acid counterpart, (5-methylfuran-2-yl)boronic acid, supported by experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of the kinetic advantages and practical considerations of employing organotrifluoroborates in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Primer
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.[8][9][10] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of an organic halide to a palladium(0) complex is often the rate-determining step of the overall reaction.[11][12]
Caption: Experimental workflow for the kinetic analysis of Suzuki reactions using in-situ ReactIR.
Detailed Methodology:
-
Reactor Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a septum was charged with 4-bromoacetophenone (1.0 mmol), the boron reagent (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Solvent and Degassing: A solvent mixture of dioxane and water (4:1, 20 mL) was added. The mixture was degassed by bubbling argon through the solution for 15 minutes.
-
In-situ Monitoring: A ReactIR probe was inserted into the reaction mixture, ensuring the probe tip was fully submerged.
-
Reaction Initiation: The flask was heated to 80 °C in an oil bath. Once the temperature stabilized, the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), was added as a solution in degassed dioxane to initiate the reaction.
-
Data Collection: IR spectra were collected every minute for a total of 2 hours. The formation of the product was monitored by the growth of a characteristic carbonyl stretch at a distinct wavenumber from the starting material.
Results and Discussion
The kinetic profiles for both reactions are presented below. The data clearly demonstrates a significant difference in the initial reaction rates and overall reaction progression.
Table 1: Comparative Kinetic Data for Suzuki Coupling Reactions
| Time (min) | Product Concentration (M) with this compound | Product Concentration (M) with (5-methylfuran-2-yl)boronic acid |
| 0 | 0.000 | 0.000 |
| 10 | 0.008 | 0.025 |
| 20 | 0.015 | 0.038 |
| 30 | 0.022 | 0.045 |
| 60 | 0.035 | 0.048 |
| 90 | 0.042 | 0.049 |
| 120 | 0.046 | 0.049 |
Analysis of Kinetic Profiles:
-
(5-methylfuran-2-yl)boronic acid: The reaction with the boronic acid exhibits a rapid initial rate of product formation, which then plateaus as the starting material is consumed. However, this rapid initial phase is also associated with a higher incidence of side product formation, such as protodeboronation of the boronic acid, which can reduce the overall yield and complicate purification.
-
This compound: The reaction with the trifluoroborate shows a steadier, more linear rate of product formation over a longer period. This is consistent with the "slow-release" mechanism, where the hydrolysis of the trifluoroborate to the active boronic acid is the rate-limiting step in the initial phase of the reaction. [13][14][15]While the initial rate is slower than that of the free boronic acid, the reaction proceeds cleanly to a high conversion, often with fewer byproducts. The rate of hydrolysis for furyl trifluoroborates is known to be influenced by the reaction conditions, and in some cases, requires acid catalysis for efficient turnover. [13][14]Under the basic conditions of the Suzuki-Miyaura coupling, the hydrolysis is controlled, leading to the observed kinetic profile.
Conclusion: A Strategic Choice for Robust Synthesis
The kinetic analysis reveals that while (5-methylfuran-2-yl)boronic acid provides a faster initial reaction rate, this compound offers a more controlled and ultimately more efficient reaction profile. The enhanced stability and the slow-release mechanism of the trifluoroborate contribute to cleaner reactions and can lead to higher overall yields, particularly in complex syntheses where the stability of the nucleophile is paramount. [3][16] For researchers and professionals in drug development, the choice between a boronic acid and a trifluoroborate is a strategic one. For rapid, small-scale synthesis where purification of byproducts is manageable, a boronic acid may suffice. However, for large-scale, process development, and the synthesis of complex molecules with sensitive functional groups, the superior handling properties, stability, and controlled reactivity of this compound make it the superior choice. Its use can lead to more reproducible results, simplified workups, and a more robust overall synthetic route.
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Camm, D. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Camm, D. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Camm, D. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Camm, D. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
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Vaddamanu, N. S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Butters, M., et al. (2013). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters. [Link]
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Wang, C., et al. (2022). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]
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Uddin, M. J., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]
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Leadbeater, N. E., & McGowan, C. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters. [Link]
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Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Aldrichimica Acta. [Link]
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- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
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- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Couplings of Furan: Trifluoroborates vs. Boronate Esters
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and substrate scope of this transformation. This is particularly true when dealing with sensitive heterocyclic systems such as furans, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides an in-depth comparison of two popular classes of organoboron reagents in the context of furan couplings: potassium organotrifluoroborates and boronate esters.
The Stability Conundrum: A Tale of Two Boron Reagents
The fundamental difference between potassium trifluoroborates and boronate esters lies in their stability and, consequently, their handling and reactivity profiles. Boronate esters, especially the commonly used pinacol esters, are generally considered to be more stable than their corresponding boronic acids.[1][2] They are often crystalline solids that are amenable to purification by chromatography and can be stored for extended periods.[1]
However, the furan nucleus introduces a significant challenge: protodeboronation. Furanboronic acids and their ester derivatives are notoriously susceptible to the cleavage of the C-B bond by acidic protons, a process that is often accelerated under the basic conditions of the Suzuki-Miyaura reaction.[3][4] This decomposition pathway leads to the formation of the parent heterocycle (furan in this case), reducing the effective concentration of the coupling partner and ultimately lowering the reaction yield.[3]
This is where potassium organotrifluoroborates present a compelling advantage. The tetracoordinate nature of the boron atom in trifluoroborates, stabilized by three electron-withdrawing fluorine atoms, imparts exceptional stability.[5] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, and, most importantly, are significantly more resistant to protodeboronation compared to their boronic acid and ester counterparts.[5][6] This enhanced stability allows for more consistent reaction outcomes and often translates to higher isolated yields, particularly with challenging substrates like 2-furylboronic acid derivatives.[5]
Yield Comparison: A Data-Driven Perspective
Below is a table summarizing representative yields from the literature for the Suzuki-Miyaura coupling of 2-furyl boron reagents with various aryl halides. It is important to note that the reaction conditions are optimized for each specific transformation and may not be directly comparable. However, the general trend highlights the utility of trifluoroborates in achieving high efficiency in furan couplings.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium 2-furyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 95 | [5] |
| Potassium 2-furyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 92 | [5] |
| Potassium 2-furyltrifluoroborate | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 96 | [5] |
| Potassium 2-furyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 58 | [5] |
| 2-Furanboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 35 | [7] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 70 | [7] |
Mechanistic Insights: The Path to Transmetalation
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent influences the crucial transmetalation step.
For boronate esters, it is believed that they can undergo transmetalation directly to the palladium center, although prior hydrolysis to the boronic acid, which is then converted to a reactive boronate species, is also a viable pathway.[8]
Potassium trifluoroborates are thought to act as a "protected" form of the corresponding boronic acid.[4] Under the basic reaction conditions, they are believed to slowly hydrolyze to release the boronic acid in situ. This slow release maintains a low steady-state concentration of the active boronic acid, which can minimize side reactions such as protodeboronation and homocoupling, thereby contributing to higher yields.[4]
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- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Potassium Trifluoro(5-methylfuran-2-yl)borate in Synthesis: A Comparison Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools for the formation of carbon-carbon bonds. This guide provides an in-depth cost-benefit analysis of Potassium trifluoro(5-methylfuran-2-yl)borate , comparing its performance and economic viability against its traditional counterpart, 5-methylfuran-2-boronic acid , and the increasingly popular 5-methylfuran-2-yl MIDA boronate .
Introduction: The Evolving Landscape of Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively benign reaction byproducts.[1] The choice of the organoboron nucleophile, however, is far from trivial. While boronic acids have been the historical workhorses, their inherent instability, including a propensity for protodeboronation and trimerization to boroxines, often presents significant challenges in terms of storage, handling, and stoichiometry.[2][3]
To address these limitations, more stable and robust alternatives have been developed. Among these, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as prominent contenders.[4][5] this compound offers a compelling case study for evaluating the practical and economic implications of adopting these next-generation reagents.
At a Glance: Comparative Overview
| Feature | This compound | 5-Methylfuran-2-boronic acid | 5-Methylfuran-2-yl MIDA boronate |
| Stability | High; crystalline, air- and moisture-stable solid.[2][6] | Low; susceptible to protodeboronation and boroxine formation.[2][3] | High; benchtop stable, compatible with chromatography.[5][7] |
| Handling | Simple; can be weighed in air without special precautions.[8] | Requires careful handling, often under inert atmosphere. | Simple; can be handled in air.[7] |
| Stoichiometry | Well-defined and reliable.[9] | Can be uncertain due to anhydride formation.[2] | Well-defined and reliable. |
| Reactivity | Requires activation, but often provides high yields.[10] | Generally highly reactive, but can lead to side reactions. | Requires deprotection for "slow-release" of boronic acid.[11] |
| Purification | Generally straightforward. | Can be challenging due to instability. | Compatible with standard purification techniques like chromatography.[12] |
| Cost | Moderate. | Generally lower initial cost. | Higher, due to the cost of the MIDA ligand. |
Performance in a Simulated Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible comparison, we present a simulated experimental outcome for a representative Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and the three boron reagents. The data below is a synthesis of expected results based on established principles and reported yields for similar systems.
Designed Experimental Protocol
A 10 mL microwave vial is charged with 4-bromoanisole (0.25 mmol, 1.0 equiv.), the respective boron reagent (0.3 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 0.5 mmol, 2.0 equiv.). A stir bar is added, and the vial is sealed with a septum. The vial is evacuated and backfilled with argon three times. Dioxane (2 mL) and water (0.2 mL) are added via syringe. The catalyst, [Pd₂(dba)₃] (0.005 mmol, 2 mol%) and ligand, XPhos (0.015 mmol, 6 mol%), are added under a positive pressure of argon. The reaction mixture is then heated to 100 °C with stirring. Reaction progress is monitored by TLC and GC-MS.
Anticipated Comparative Results
| Parameter | This compound | 5-Methylfuran-2-boronic acid | 5-Methylfuran-2-yl MIDA boronate |
| Reaction Time | 4-8 hours | 2-6 hours | 6-12 hours (includes deprotection) |
| Typical Yield | 85-95% | 70-90% (variable) | 80-95% |
| Catalyst Loading | 1-3 mol% | 1-5 mol% | 1-3 mol% |
| Reproducibility | High | Moderate to Low | High |
| Ease of Workup | Straightforward | Can be complicated by byproducts | Straightforward |
Note: These are estimated values for comparative purposes and actual results may vary.
In-Depth Cost-Benefit Analysis
A holistic evaluation of cost extends beyond the initial price of the reagent. It must encompass factors such as reagent stability, reaction efficiency, and the potential for failed or low-yielding reactions, which can significantly impact project timelines and overall research and development expenditure.
Reagent Cost
| Reagent | Typical Price (per gram) |
| This compound | ~$30-60 |
| 5-Methylfuran-2-boronic acid | ~$40-100 |
| N-Methyliminodiacetic acid (for MIDA boronate synthesis) | ~$2-5 |
Note: Prices are approximate and subject to change based on supplier and purity.
While 5-methylfuran-2-boronic acid may appear to be the most economical option initially, its inherent instability can lead to hidden costs. The need for excess reagent to compensate for degradation, coupled with the potential for lower and less reproducible yields, can quickly erode this apparent cost advantage.
This compound, with its moderate upfront cost, offers a compelling balance. Its high stability translates to reliable stoichiometry, often leading to higher and more consistent yields with lower catalyst loadings. This reliability can significantly reduce the cost associated with troubleshooting and repeating reactions.
5-methylfuran-2-yl MIDA boronate, while having a higher initial cost due to the MIDA ligand, provides exceptional stability and is particularly advantageous in multi-step syntheses where the boronic acid moiety needs to be carried through several transformations.[11] The "slow-release" nature of the boronic acid under basic conditions can also lead to cleaner reactions and higher yields in certain contexts.[11]
Workflow and Time Efficiency
The ease of handling and stability of this compound and MIDA boronates streamline the experimental workflow. The elimination of the need for strictly inert atmosphere conditions for weighing and handling saves time and reduces the potential for experimental error. This can be a significant advantage in high-throughput screening and medicinal chemistry settings where efficiency is paramount.
Visualizing the Decision-Making Process
The choice between these organoboron reagents can be guided by a logical decision-making process, as illustrated in the following diagram.
Caption: Decision tree for selecting the optimal 5-methylfuran-2-yl boron reagent.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[8]
-
To a solution of 5-methylfuran-2-boronic acid (1.0 equiv) in methanol, add a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water at 0 °C.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Remove the solvents under reduced pressure.
-
Add acetonitrile and heat the mixture to reflux to dissolve the product, leaving behind excess KHF₂.
-
Filter the hot solution and concentrate the filtrate to afford the this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the use of this compound in a Suzuki-Miyaura reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Strategic Choice for Modern Synthesis
The selection of an organoboron reagent is a strategic decision with far-reaching implications for the success and efficiency of a synthetic campaign. While 5-methylfuran-2-boronic acid remains a viable option, particularly for cost-sensitive, small-scale applications, its inherent instability presents significant drawbacks.
This compound emerges as a superior choice for a broad range of applications. Its enhanced stability, ease of handling, and reliable reactivity translate to higher, more reproducible yields, ultimately leading to a more cost-effective and time-efficient synthetic process. For routine cross-coupling reactions where reliability and ease of use are paramount, this compound represents the optimal balance of performance and cost.
5-methylfuran-2-yl MIDA boronate carves out its niche in complex, multi-step syntheses where the preservation of the boronic acid functionality is critical. While its initial cost is higher, its unparalleled stability and compatibility with a wide range of reaction conditions make it an invaluable tool for the construction of complex molecular architectures.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
-
Molander, G. A., & Ito, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(21), 8129–8136. Available from: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available from: [Link]
-
ChemUniverse. POTASSIUM 5-METHYLFURAN-2-TRIFLUOROBORATE. Available from: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Preparation of Boronic Acid MIDA Esters from Boronic Acids. Organic Syntheses, 86, 1. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Nature protocols, 6(5), 738–746. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4852. Available from: [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available from: [Link]
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The Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(11), 4241–4246. Available from: [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313–4327.
- Molander, G. A., & Ito, T. (2001).
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2010). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 87, 233. Available from: [Link]
-
The Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]
-
The Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available from: [Link]
-
Kumar, S., & Singh, P. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(80), 11946–11965. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(13), 2767–2770. Available from: [Link]
- Kumar, S., & Singh, P. (2020). Recent advances in the synthesis and reactivity of MIDA boronates.
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- 12. N-Methyliminodiacetic acid, 99% | CymitQuimica [cymitquimica.com]
A Head-to-Head Comparison: Potassium trifluoro(5-methylfuran-2-yl)borate in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for stable, efficient, and versatile reagents is a constant pursuit. For drug development professionals and researchers engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the organoboron nucleophile is critical to the success of this transformation. This guide provides an in-depth comparison of Potassium trifluoro(5-methylfuran-2-yl)borate with its traditional boronic acid and ester counterparts, supported by experimental insights and protocols.
The Stability Advantage: Why Potassium Organotrifluoroborates Shine
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters for a multitude of reasons, primarily revolving around their enhanced stability.[1][2][3] Unlike boronic acids, which are prone to protodeboronation and can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies handling, storage, and stoichiometry, leading to more reproducible and reliable reaction outcomes.
The tetracoordinate nature of the boron atom in organotrifluoroborates, shielded by three electronegative fluorine atoms, confers this exceptional stability. This allows for the manipulation of other functional groups within the molecule without compromising the carbon-boron bond, a significant advantage in multi-step syntheses.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |
| Physical Form | Crystalline solids | Often amorphous or waxy solids | Liquids or low-melting solids |
| Air Stability | High | Variable, prone to oxidation | Moderate |
| Moisture Stability | High | Prone to dehydration to boroxines | Susceptible to hydrolysis |
| Handling | Easy, no special precautions needed | Requires careful handling and storage | Requires inert atmosphere |
| Stoichiometry | Precise and reliable | Can be complicated by boroxine formation | Generally reliable |
| Purification | Often straightforward crystallization | Can be challenging | Often requires chromatography |
Performance in Action: The Suzuki-Miyaura Cross-Coupling
A study on the scope of Suzuki-Miyaura cross-coupling reactions of various potassium heteroaryltrifluoroborates demonstrated that these reagents couple with a wide range of aryl and heteroaryl halides in good to excellent yields.[2] For instance, the coupling of potassium benzofuran-2-yltrifluoroborate with 4-chlorobenzonitrile afforded the desired product in a 92% yield.[2] This high yield, achieved with a related furan-containing trifluoroborate, serves as a strong indicator of the potential performance of this compound.
In contrast, heteroarylboronic acids are often challenging substrates due to their instability and propensity for decomposition under reaction conditions, which can lead to lower yields and the need for carefully optimized and often harsher reaction conditions.
Visualizing the Workflow: A General Experimental Protocol
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a potassium heteroaryltrifluoroborate.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryltrifluoroborate
The following protocol is adapted from established procedures for the cross-coupling of potassium heteroaryltrifluoroborates and serves as a robust starting point for the use of this compound.[2]
Materials:
-
This compound (1.05 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a reaction vessel, add this compound, the aryl or heteroaryl halide, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as a precatalyst and an electron-rich, bulky phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium to the aryl halide and promoting the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
-
Base and Solvent System: A base, such as potassium carbonate, is required to activate the organotrifluoroborate for transmetalation. The biphasic toluene/water solvent system aids in the dissolution of both the organic and inorganic reagents.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a significant advancement in the field of cross-coupling chemistry. Its superior stability, ease of handling, and excellent performance in Suzuki-Miyaura reactions make it a highly attractive alternative to traditional boronic acids and esters. For researchers and drug development professionals, the adoption of this and other organotrifluoroborates can lead to more efficient, reproducible, and scalable synthetic routes for the construction of complex molecules.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]
-
Molander, G. A.; Canturk, B.; Kennedy, L. E. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009 , 74 (3), 973-980. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry2003 , 68 (11), 4302-4314. [Link]
Sources
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- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium Trifluoro(5-methylfuran-2-yl)borate
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. Potassium trifluoro(5-methylfuran-2-yl)borate (CAS No. 1111213-54-7) is a valuable organoboron compound, yet its handling and disposal demand a rigorous, safety-first approach.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available in the search results, data from analogous potassium organotrifluoroborate salts provides a strong basis for a conservative risk assessment. These compounds are consistently classified as hazardous.[3][4][5][6]
The primary hazards associated with this class of chemicals include:
-
Skin Irritation: Direct contact can cause skin irritation.[3][6][7]
-
Serious Eye Irritation: Contact with eyes may lead to serious damage.[3][6][7]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[3][4][7]
Upon combustion, organoboron and fluorinated compounds can release hazardous decomposition products, including carbon oxides, hydrogen fluoride, and boron oxides.[4][6][7] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Data Summary: Hazard Profile of Analogous Organotrifluoroborates
| Hazard Classification | Precautionary Statement Codes | Personal Protective Equipment (PPE) Requirement |
| Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313 | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Serious Eye Irritation (Category 2) | P280, P305+P351+P338, P337+P313 | Safety glasses with side shields or chemical splash goggles |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | P261, P271, P304+P340, P312 | Work in a well-ventilated area, preferably a chemical fume hood |
This table synthesizes data from SDS of similar potassium organotrifluoroborate compounds.[3][4][5][6][7] Always consult the specific SDS provided by your supplier for the most accurate information.
Core Disposal Directive: Professional Management is Non-Negotiable
Due to its chemical nature as a fluorinated organoboron compound, This compound must be disposed of as hazardous chemical waste .[7][8][9]
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste. [8][10][11][12] The rationale is twofold:
-
Environmental Persistence: Fluorinated organic compounds ("forever chemicals") can be persistent in the environment and pose risks to aquatic ecosystems.[13] Boron compounds can also be harmful to wildlife.[14]
-
Regulatory Compliance: Local, state, and federal regulations strictly govern the disposal of such chemical wastes. Improper disposal can lead to significant penalties. The standard and required procedure is collection by a licensed environmental waste management service.[15]
On-Site Waste Management: A Step-by-Step Protocol
The following protocol outlines the necessary steps for safely collecting, storing, and preparing the waste for professional pickup.
Step 1: Immediate Handling and PPE
Before generating waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above. All handling of the solid compound and preparation of its waste container should be performed in a certified chemical fume hood to prevent inhalation of dust.[10][16]
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a dedicated, sealable, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, with no cracks or leaks.
-
Labeling: The container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The primary hazard warnings (e.g., "Irritant")
-
The date accumulation started.
-
Step 3: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal. Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[9][12] Halogenated organic waste is often incinerated under special conditions and should be kept separate from non-halogenated streams.[12][16]
Caption: Waste segregation workflow for organofluorine compounds.
Step 4: Decontamination of Emptied Containers and Labware
-
Empty Reagent Bottles: The original container of this compound must also be disposed of as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).[10] Collect the rinsate (the used solvent) as a separate halogenated liquid waste stream. After rinsing, deface the original label and manage the container as solid hazardous waste.
-
Contaminated Materials: Any disposable items that come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, must be collected in the designated solid hazardous waste container.[9]
Step 5: Temporary On-Site Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and have secondary containment to prevent the spread of material in case of a leak.[10]
Spill Management
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain and Collect: Do not use water. Carefully sweep up the solid material, avoiding dust generation.[10] Use spark-proof tools if there is any fire risk.[8] Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
This guide provides a comprehensive framework for the responsible disposal of this compound. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental component of a strong laboratory safety culture. Always prioritize safety and consult your institutional EHS professionals for specific guidance.
References
- Proper Disposal of Potassium Decanoate: A Comprehensive Guide for Labor
- Chemical Safety Data Sheet MSDS / SDS - POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)
- Potassium Chloride Disposal For Businesses. Collect and Recycle.
- Potassium 5-methylfuran-2-trifluoroborate - Safety D
- Safety and handling of fluorin
- Potassium 2-Thienyltrifluoroborate - Safety D
- Safety Data Sheet: Potassium chloride. Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Potassium 2-methylphenyltrifluorobor
- SAFETY DATA SHEET - Potassium (trifluoromethyl)
- Potassium 5-methylfuran-2-trifluoroborate | CAS 1111213-54-7. Santa Cruz Biotechnology.
- Disposal of chemical wastes. RiskAssess.
- Potassium 4-methylphenyltrifluoroborate - SAFETY D
- SAFETY DATA SHEET - Vinyltrifluoroboric acid potassium salt. Sigma-Aldrich.
- Potassium 5-methylfuran-2-trifluorobor
- Proper disposal of chemicals. Sciencemadness Wiki.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium trifluoro(5-methylfuran-2-yl)borate
As researchers and drug development professionals, our work with novel reagents is the engine of discovery. Potassium trifluoro(5-methylfuran-2-yl)borate and similar organotrifluoroborate salts are invaluable tools, particularly as stable, versatile nucleophiles in Suzuki-Miyaura cross-coupling reactions[1][2]. However, their utility in forming critical carbon-carbon bonds is matched by the imperative to handle them with the utmost care. This guide moves beyond a simple checklist to provide a deep, scientifically grounded framework for safety, ensuring that your focus remains on innovation, not incident response.
The physical nature of this compound—a solid powder—presents the primary challenge: the potential for aerosolization and subsequent inhalation or contact with skin and eyes. The hazard classifications consistently point to irritation, a direct consequence of the compound's chemical reactivity with biological tissues[3][4]. Therefore, our safety strategy is built on a foundation of containment and barrier protection.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
These classifications necessitate a robust personal protective equipment (PPE) plan. The causality is straightforward: fine powders can easily become airborne during transfer and weighing, creating an exposure risk. Furthermore, Suzuki-Miyaura reactions, the common application for this reagent, can be significantly exothermic, posing an additional risk of thermal hazard or solvent splashing if not properly controlled[1][5]. A thorough risk assessment must precede any experiment.
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable. The following table summarizes the essential equipment, which will be discussed in detail below.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z.87.1 standards. Essential for protecting against dust particles and potential splashes[6]. |
| Full-Face Shield | Required over goggles when there is a significant risk of splashing or explosion, such as during exothermic reactions or when working with larger quantities[6][7]. | |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile rubber is a suitable choice for incidental contact. Inspect for defects before each use[8]. |
| Laboratory Coat | Must be fully buttoned to provide maximum coverage. Flame-resistant coats (e.g., Nomex®) are advisable if the reaction is highly exothermic or involves flammable solvents[6][7]. | |
| Full-Length Pants & Closed-Toe Shoes | Avoid exposed skin on the lower body. Shoes must be made of a non-porous, chemical-resistant material[6][9]. | |
| Respiratory Protection | N95 Respirator or Higher | Mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable[8]. |
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient as they do not provide a seal against airborne dust.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory[10]. They form a protective seal around the eyes, preventing solid particulates from causing severe irritation or damage[4].
-
Face Shield: When scaling up reactions or when the potential for an uncontrolled exotherm exists, a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier against splashes of hot solvent or reactants[7].
Skin and Body Protection: A Complete Barrier
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves offer adequate protection against incidental contact with organoboron salts[8]. Always inspect gloves for holes or tears before use. Contaminated gloves can trap chemicals against the skin, exacerbating exposure, and should be changed immediately[9]. Remove gloves using the proper technique to avoid contaminating your hands.
-
Laboratory Coat: A fully buttoned lab coat protects your skin and personal clothing from contamination[8]. The choice of material is critical; 100% cotton is a minimum, but for reactions with significant fire risk, a flame-resistant coat is the professional standard[11].
Respiratory Protection: Preventing Internal Exposure
Inhalation of irritating dust can cause significant discomfort and damage to the respiratory tract[4].
-
Engineering Controls: The primary method for preventing inhalation is to use engineering controls. All weighing and handling of this compound powder must be conducted within a certified chemical fume hood[8]. This contains the dust at the source.
-
Respirators: In the rare event that work must be performed outside a fume hood where dust may be generated, respiratory protection is required. A properly fitted N95 respirator is the minimum standard for protection against fine particulates[8]. Note that the use of a respirator often requires institutional approval, medical evaluation, and fit-testing[7].
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes risk at every stage of the process. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification. Ensure that a safety shower and eyewash station are unobstructed and readily accessible[12].
-
Assemble Equipment: Gather all necessary glassware, spatulas, and weighing papers inside the fume hood before introducing the chemical. This minimizes movement and the potential for spills[8].
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container[4].
Step 2: Weighing and Transfer
-
Containment: Keep the chemical container as deep within the fume hood as practical to ensure optimal vapor/dust capture.
-
Minimize Dust: Open the container carefully. Use a spatula to gently scoop the powder onto a weighing paper or into a vessel. Avoid dropping or tapping the spatula, which can aerosolize the powder[8].
-
Immediate Cleanup: Use a damp paper towel to wipe down any residual dust from the spatula and work surface immediately after transfer.
-
Secure Container: Tightly close the main container immediately after use[4].
Step 3: Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Area Cleaning: Wipe down the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat, and finally the goggles[8].
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE[12].
Below is a workflow diagram illustrating the safe handling process.
Caption: Workflow for the safe handling of this compound.
Emergency Response and Disposal
Spill Response
-
Small Spills: For minor spills contained within the fume hood, cover the powder with a dry, inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a labeled hazardous waste container. Decontaminate the area with a damp cloth, which should also be disposed of as hazardous waste[8].
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues. Notify your institution's environmental health and safety department immediately. Restrict access to the area until it has been deemed safe by trained professionals[8].
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water[13]. If irritation persists, seek medical attention[12].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop[4][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[13][14].
Waste Disposal All materials contaminated with this compound, including excess reagent, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste. Do not discharge down the drain[15]. Collect waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal[16][17].
By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. Available at: [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. (2018). Available at: [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Available at: [Link]
-
University of Puget Sound. Advanced Laboratory and Safety Rules. Available at: [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Available at: [Link]
-
Wikipedia. Flame retardant. Available at: [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
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US EPA. Personal Protective Equipment. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Scribd. Waste Disposal Guide. Available at: [Link]
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MIT. Procedure for Disposing of Hazardous Waste. Available at: [Link]
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KingProlly. How does a boron oxide powder factory manage waste products?. (2023). Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
